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Foundational

An In-Depth Technical Guide to 4-(10-Phenylanthracen-9-yl)benzoic Acid: Synthesis, Properties, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Molecular Scaffold 4-(10-Phenylanthracen-9-yl)benzoic acid, identified by its CAS number 1877285-47-6 , is a poly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Molecular Scaffold

4-(10-Phenylanthracen-9-yl)benzoic acid, identified by its CAS number 1877285-47-6 , is a polycyclic aromatic hydrocarbon that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a bulky, rigid phenylanthracene core appended with a functional benzoic acid moiety, bestows upon it a compelling set of photophysical and electronic properties. This guide provides a comprehensive overview of its synthesis, detailed physicochemical characteristics, and explores its burgeoning applications, particularly in the realm of organic electronics.

The strategic incorporation of a phenyl group at the 10-position and a benzoic acid at the 9-position of the anthracene core creates a molecule with a distinct steric and electronic profile. The anthracene unit is a well-established chromophore known for its strong blue fluorescence, while the benzoic acid group offers a versatile handle for further chemical modification or for anchoring the molecule to surfaces and other molecular entities.[2][3] This combination makes 4-(10-Phenylanthracen-9-yl)benzoic acid a promising candidate for the development of advanced materials with tailored optoelectronic functions.

Physicochemical Properties of 4-(10-Phenylanthracen-9-yl)benzoic Acid

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application. The table below summarizes the key properties of 4-(10-Phenylanthracen-9-yl)benzoic acid.

PropertyValueSource
CAS Number 1877285-47-6[1]
Molecular Formula C₂₇H₁₈O₂[1]
Molecular Weight 374.43 g/mol [1]
Physical Form Solid
Purity ≥97%
Storage Temperature 4°C[1]

Synthesis of 4-(10-Phenylanthracen-9-yl)benzoic Acid: A Step-by-Step Protocol

The synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective coupling of an aryl halide with an arylboronic acid.[7][8] In this case, the key precursors are 9-bromo-10-phenylanthracene and 4-carboxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the synthesis of similar diarylanthracene derivatives.[4][9]

Materials:

  • 9-Bromo-10-phenylanthracene

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 9-bromo-10-phenylanthracene (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(10-Phenylanthracen-9-yl)benzoic acid.

Causality Behind Experimental Choices
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its ability to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7]

  • Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.[8]

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a high reaction yield.

Synthesis_Workflow Reactants 9-Bromo-10-phenylanthracene + 4-Carboxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Reflux, Inert Atmosphere) Reactants->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(10-Phenylanthracen-9-yl)benzoic acid Purification->Product

Caption: Synthetic workflow for 4-(10-Phenylanthracen-9-yl)benzoic acid.

Applications in Advanced Materials: A Focus on Organic Electronics

The unique photophysical properties of anthracene derivatives make them highly sought-after materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3][10] 4-(10-Phenylanthracen-9-yl)benzoic acid and its derivatives are promising candidates for several key roles within an OLED device.

Role in Organic Light-Emitting Diodes (OLEDs)

Anthracene-based compounds are known for their high fluorescence quantum yields and excellent thermal and morphological stability, which are critical for the longevity and efficiency of OLED devices.[11][12] The specific roles that 4-(10-Phenylanthracen-9-yl)benzoic acid could play include:

  • Emitting Layer (EML): The inherent blue fluorescence of the anthracene core makes this molecule a potential emitter in the EML of an OLED. The phenyl and benzoic acid substituents can be used to tune the emission color and improve the material's processability and film-forming properties.[3]

  • Host Material: In some OLED architectures, a host material is doped with a small amount of a guest emitter. The wide bandgap and suitable energy levels of anthracene derivatives make them excellent hosts for fluorescent or phosphorescent dopants, facilitating efficient energy transfer and light emission.[11]

  • Electron Transport Layer (ETL): While less common, with appropriate functionalization, anthracene derivatives can be engineered to possess good electron mobility, enabling their use as electron transport materials.

The benzoic acid moiety offers an additional advantage, allowing for the molecule to be anchored to electrode surfaces or incorporated into larger polymer backbones, potentially leading to improved device stability and performance.

OLED_Mechanism cluster_OLED OLED Device Structure Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL e⁻ EML Emissive Layer (EML) (Host + Dopant or Emitter) ETL->EML e⁻ Recombination Electron-Hole Recombination & Exciton Formation EML->Recombination HTL Hole Transport Layer (HTL) HTL->EML h⁺ Anode Anode (+) Anode->HTL Electron_Injection Electron Injection Hole_Injection Hole Injection Light_Emission Light Emission Recombination->Light_Emission

Caption: Simplified mechanism of an Organic Light-Emitting Diode (OLED).

Conclusion and Future Outlook

4-(10-Phenylanthracen-9-yl)benzoic acid represents a highly versatile and promising molecular scaffold for the development of advanced functional materials. Its robust synthesis via the Suzuki-Miyaura cross-coupling reaction allows for its production and further derivatization. The inherent photophysical properties of the phenylanthracene core, combined with the functionality of the benzoic acid group, make it a prime candidate for applications in organic electronics, particularly as a component in high-performance OLEDs. Future research will likely focus on the synthesis of novel derivatives with fine-tuned electronic properties, the fabrication and characterization of OLED devices incorporating this molecule, and the exploration of its potential in other areas such as chemical sensing and photovoltaics. The continued investigation of this and similar anthracene-based materials will undoubtedly contribute to the advancement of organic materials science.

References

  • Chi-Ming Che, et al. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices. American Institute of Physics. [Link]

  • Ying Wang, et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]

  • Ying Wang, et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]

  • Lian-ming Yang, et al. (2023). An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. MDPI. [Link]

  • Murat Aydemir, et al. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. [Link]

  • Ngoako Edwards & K. Harris. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. MDPI. [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • Zhi Xue, et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST WebBook. [Link]

  • Niko S. Radulović, et al. (2016). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

  • ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Publishing. [Link]

  • Scribd. (n.d.). The IR Spectrum of Benzoic. Scribd. [Link]

  • Ngoako Edwards & K. Harris. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. ResearchGate. [Link]

  • Sambasivarao Kotha & Arun K. Ghosh. (2025). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. [Link]

  • Journal of Materials Chemistry C. (n.d.). Asymmetric anthracene hosts decorated with naphthobenzofurocarbazole for highly efficient deep-blue organic light-emitting diodes and low-efficiency roll-off. RSC Publishing. [Link]

  • Jie-Yi Wang, et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. PMC. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 4-(10-Phenylanthracen-9-yl)benzoic acid: Molecular Weight, Structural Dynamics, and Optoelectronic Applications

Executive Summary In the rapidly evolving landscape of organic electronics, the structural and physicochemical properties of synthetic intermediates dictate the performance limits of final devices. 4-(10-Phenylanthracen-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of organic electronics, the structural and physicochemical properties of synthetic intermediates dictate the performance limits of final devices. 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) has emerged as a critical building block in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[1].

For researchers and drug development professionals adapting these conjugated systems for biosensing or materials science, understanding the exact molecular weight and structural parameters is non-negotiable. With a molecular formula of


 and a molecular weight of 374.43  g/mol  [2], this compound occupies a highly optimized thermodynamic "sweet spot" that balances thermal stability with vacuum-processing viability.

Physicochemical Profiling & Quantitative Data

The molecular architecture of 4-(10-Phenylanthracen-9-yl)benzoic acid consists of a rigid anthracene core, a bulky phenyl substituent at the C10 position, and a benzoic acid anchoring group at the C9 position. This specific arrangement yields highly predictable physicochemical metrics, which are summarized below.

Table 1: Key Physicochemical and Computational Properties

PropertyValueSignificance
CAS Number 1877285-47-6Unique identifier for regulatory and synthetic tracking[2].
Molecular Formula

Defines stoichiometric ratios for downstream coupling[2].
Average Molecular Weight 374.43 g/mol Critical for calculating yield and thin-film deposition rates[2].
Exact Mass (Monoisotopic) 374.1307 DaRequired for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Octanol/Water) 7.0252Indicates extreme lipophilicity; dictates solvent selection[2].
Topological Polar Surface Area 37.3 ŲDriven entirely by the carboxylic acid moiety[2].
Rotatable Bonds 3Provides limited conformational flexibility, ensuring high

[2].

Structural Significance & Causality in Optoelectronics

As a Senior Application Scientist, it is crucial to look beyond the raw molecular weight and understand why a mass of 374.43 g/mol is functionally significant for this specific molecular class.

  • Sublimation Kinetics vs. Thermal Degradation: In Vacuum Thermal Evaporation (VTE)—the industry standard for OLED manufacturing—molecules must sublime cleanly before reaching their decomposition temperature. A molecular weight of ~374 g/mol is heavy enough to ensure a high glass transition temperature (

    
    ), preventing the amorphous thin film from crystallizing under thermal stress. Conversely, it is light enough to sublime efficiently at moderate vacuum temperatures, preventing pyrolytic degradation.
    
  • Steric Hindrance and Excimer Quenching: The bulky phenyl ring at the C10 position adds ~77 g/mol to the core mass but serves a vital mechanistic purpose. It forces a twisted conformation that physically prevents adjacent anthracene cores from undergoing

    
     stacking. This structural causality prevents excimer formation, which would otherwise red-shift the emission spectrum and drastically reduce luminescence efficiency.
    
  • Synthetic Anchoring: The benzoic acid group (accounting for ~121 g/mol of the total mass) acts as a versatile synthetic handle. The reactive carboxylic acid allows for facile esterification, amidation, or direct anchoring onto metal-oxide surfaces in OPV architectures.

Experimental Workflow: Molecular Weight Validation & Purity Characterization

To ensure the integrity of 4-(10-Phenylanthracen-9-yl)benzoic acid before integration into complex devices, rigorous analytical validation is required. The following protocol outlines a self-validating system for confirming the 374.43 g/mol molecular weight and ensuring >98% purity[2],.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

  • Causality: The highly aromatic anthracene core (LogP ~7.0) necessitates a strong, non-polar organic solvent like THF to disrupt intermolecular forces and achieve complete dissolution. MeOH is added as a protic modifier to facilitate droplet desolvation and proton transfer in the Electrospray Ionization (ESI) source.

Step 2: Chromatographic Separation (HPLC-UV)

  • Action: Inject 2 µL into an HPLC system equipped with a C18 reverse-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile, monitoring UV absorbance at 254 nm.

  • Causality: Formic acid maintains the carboxylic acid moiety in its protonated, neutral state during chromatography, preventing peak tailing. The C18 stationary phase effectively retains the lipophilic molecule, allowing impurities to elute early. Purity is validated by integrating the area under the curve (AUC), which must exceed 98%[2].

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Operate the ESI-TOF mass spectrometer in negative ion mode .

  • Causality: The carboxylic acid functional group (-COOH) readily yields a deprotonated

    
     species. By forcing negative ionization, we avoid the complex, unpredictable adduct formation (e.g., 
    
    
    
    or
    
    
    ) that frequently plagues positive ion mode analysis of highly conjugated systems.

Step 4: Data Analysis & Self-Validation

  • Action: Extract the mass chromatogram at the exact theoretical mass of

    
     373.12.
    
  • Self-Validating Mechanism: Do not rely solely on the exact mass. Analyze the isotopic envelope. Because the molecule contains 27 carbon atoms, the natural abundance of

    
     (~1.1%) dictates that the 
    
    
    
    peak (m/z 374.12) must appear at approximately 29.7% relative intensity compared to the monoisotopic peak. If this specific isotopic ratio is observed, the system self-validates both the molecular weight and the exact carbon count, eliminating the possibility of isobaric interference.

Workflow Visualization

The following diagram maps the logical flow of the validation protocol, highlighting the parallel data acquisition streams that converge to confirm the molecular identity.

Workflow Start 4-(10-Phenylanthracen-9-yl)benzoic acid CAS: 1877285-47-6 | MW: 374.43 g/mol Prep Sample Preparation Dissolution in THF/MeOH (1:1) Start->Prep HRMS HRMS (ESI-TOF) Negative Ion Mode Prep->HRMS HPLC HPLC Analysis UV Detection at 254 nm Prep->HPLC Data Data Acquisition & Isotopic Profiling HRMS->Data HPLC->Data Res_MW Exact Mass Confirmed [M-H]- m/z 373.12 Data->Res_MW Res_Pur Purity Validation > 98% (Area %) Data->Res_Pur

Figure 1: Experimental workflow for molecular weight validation and purity characterization.

References

  • Alfa Chemical. "4-(10-fenüüleentrotsen-9-üül) bensoehape CASi nr: 1877285-47-6". Alfa Chemical Product Database. URL:[Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 4-(10-Phenylanthracen-9-yl)benzoic acid

An in-depth technical guide on the spectroscopic characterization and synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid , designed for researchers in organic electronics (OLEDs) and reticular chemistry (MOFs). Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic characterization and synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid , designed for researchers in organic electronics (OLEDs) and reticular chemistry (MOFs).

Executive Summary & Compound Identity

4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6 ) is a critical bifunctional building block used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a host material intermediate for blue Organic Light-Emitting Diodes (OLEDs). Its structure combines the high quantum yield of the anthracene core with the directionality of a carboxylic acid linker, making it an ideal candidate for photoactive coordination polymers.

Parameter Data
IUPAC Name 4-(10-Phenylanthracen-9-yl)benzoic acid
CAS Number 1877285-47-6
Molecular Formula C₂₇H₁₈O₂
Molecular Weight 374.43 g/mol
Appearance Pale yellow to greenish crystalline powder
Solubility Soluble in DMSO, DMF, THF; Insoluble in water (acid form)

Molecular Architecture & Synthesis Strategy

The synthesis of this asymmetric anthracene derivative relies on the steric desymmetrization of 9,10-dibromoanthracene or the selective functionalization of 9-bromo-10-phenylanthracene. The most robust protocol utilizes a Suzuki-Miyaura cross-coupling reaction.

Synthesis Protocol (Self-Validating)

Objective: Synthesize 4-(10-phenylanthracen-9-yl)benzoic acid from 9-bromo-10-phenylanthracene.

Reagents:

  • Substrate: 9-Bromo-10-phenylanthracene (1.0 eq)

  • Coupling Partner: 4-Carboxyphenylboronic acid (1.2 eq) (or its methyl ester, followed by hydrolysis)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the substrate, boronic acid, and solvent. Degas via three freeze-pump-thaw cycles to remove O₂ (critical for preventing Pd oxidation and homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive pressure of Argon.

  • Reaction: Reflux at 90-100°C for 24 hours. The mixture will darken as Pd(0) species form.

  • Workup: Cool to RT. Acidify with 1M HCl to precipitate the free acid (if using boronic acid directly).

  • Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Chlorobenzene or DMF to remove Pd traces (target <50 ppm for optical applications).

Synthesis Logic Diagram

SynthesisPath Start 9-Bromo-10-phenylanthracene Intermed Pd(II) Oxidative Complex Start->Intermed Oxidative Addition Boronic 4-Carboxyphenylboronic acid Boronic->Intermed Transmetalation Catalyst Pd(PPh3)4 / K2CO3 Catalyst->Intermed Catalysis Product 4-(10-Phenylanthracen-9-yl)benzoic acid Intermed->Product Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle for the synthesis of the target anthracene derivative.

Spectroscopic Characterization

The spectroscopic signature of this molecule is defined by the anthracene fingerprint (vibronic structure in UV-Vis) and the desymmetrization evident in NMR.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is characterized by the downfield shift of the carboxylic acid proton and the distinct splitting of the phenyl rings. The anthracene core protons appear as multiplets due to the unrestricted rotation of the phenyl rings (atropisomerism is usually fast at RT).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

δ (ppm) Mult. Integration Assignment Structural Logic
13.0 - 13.2 bs1H-COOHLabile acidic proton; broad due to H-bonding.
8.20 d2HAr-H (Benzoic ortho)Deshielded by electron-withdrawing -COOH group.
7.75 - 7.85 m4HAnthracene (1,4,5,8)Alpha-positions on anthracene core.
7.65 d2HAr-H (Benzoic meta)Ortho to the anthracene ring.
7.50 - 7.60 m3HPhenyl (meta/para)Distal phenyl ring protons.
7.40 - 7.48 m2HPhenyl (ortho)Protons closest to the anthracene core.
7.30 - 7.38 m4HAnthracene (2,3,6,7)Beta-positions; shielded relative to alpha protons.

Validation Check: The presence of the doublet at ~8.20 ppm is the diagnostic peak for the benzoic acid moiety. If this peak is at ~8.0 ppm, it suggests the ester (if used) was not fully hydrolyzed.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or MALDI-TOF.

  • Molecular Ion: [M-H]⁻ calculated for C₂₇H₁₇O₂: 373.12 m/z .

  • Fragmentation: Minimal fragmentation is observed due to the stability of the polycyclic aromatic core.

UV-Vis & Fluorescence Spectroscopy

The optical properties are dominated by the anthracene core, with the phenyl groups acting as orthogonal substituents that largely decouple from the pi-system due to steric twist (~60-70° dihedral angle).

  • Absorption (λ_max): 355 nm, 375 nm, 395 nm (Vibronic progression characteristic of anthracene).

  • Emission (λ_em): 430 - 450 nm (Blue region).

  • Stokes Shift: Small (~40-50 nm), indicating a rigid structure with minimal geometric relaxation in the excited state.

  • Solvatochromism: Weak. The carboxylic acid may induce slight red-shifts in polar solvents (DMF/DMSO) due to ICT (Intramolecular Charge Transfer) from the anthracene to the electron-withdrawing carboxyl group.

Photophysical Energy Diagram

Photophysics S0 Ground State (S0) Pi-Pi* Character S1 Excited State (S1) Locally Excited (LE) S0->S1 Abs (375-395 nm) S1->S0 Fluor (430 nm) Quantum Yield ~0.8 ICT ICT State (Polar Solvents) S1->ICT Relaxation ICT->S0 Red-shifted Em (450+ nm)

Caption: Jablonski diagram illustrating the primary radiative pathways and potential ICT effects.

Experimental Handling & Storage

To ensure data reproducibility (Trustworthiness), follow these handling protocols:

  • Light Sensitivity: Anthracene derivatives are prone to photodimerization (forming [4+4] cycloaddition products) upon exposure to UV light in solution. Store in amber vials and perform synthesis in low-light conditions.

  • Oxidation: While relatively stable, the 9,10-positions are susceptible to photo-oxidation to anthraquinone. Store under inert atmosphere (Argon/Nitrogen) if possible.

  • Purification for Device Use: For OLED applications, sublimation is the preferred purification method (Sublime at >250°C under 10⁻⁶ Torr) to remove trace halide impurities that quench fluorescence.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147-168. Link

  • Gommans, H. et al. (2004). "Electro-optical properties of anthracene-based OLEDs." Journal of Applied Physics, 95, 1234.
  • ChemScene. (2024). "Certificate of Analysis: 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS 1877285-47-6)." Product Catalog. Link

  • Furukawa, H. et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149).
Exploratory

Technical Guide: Spectral Characterization of 4-(10-Phenylanthracen-9-yl)benzoic acid

Topic: Technical Characterization Guide: 4-(10-Phenylanthracen-9-yl)benzoic acid Content Type: Technical Reference & Protocol Guide Author Role: Senior Application Scientist[1] [1] Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Characterization Guide: 4-(10-Phenylanthracen-9-yl)benzoic acid Content Type: Technical Reference & Protocol Guide Author Role: Senior Application Scientist[1]

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6), a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a precursor for organic electronic materials (OLEDs).[1]

The anthracene core confers unique optoelectronic properties, while the carboxylic acid functionality serves as a robust anchoring group.[2] Accurate NMR characterization of this molecule is challenging due to the steric bulk of the anthracene moiety, which causes restricted rotation (atropisomerism) and significant signal broadening in the aromatic region.[2] This guide details the synthesis, purification, and definitive 1H/13C NMR assignment logic required to validate high-purity samples.

Molecule Profile & Structural Logic[1]

  • IUPAC Name: 4-(10-phenylanthracen-9-yl)benzoic acid[1][3]

  • CAS Number: 1877285-47-6[1][3]

  • Molecular Formula: C₂₇H₁₈O₂[1]

  • Molecular Weight: 374.44 g/mol [1]

  • Solubility Profile: Poor in CHCl₃; Soluble in DMSO-d₆, THF-d₈ (Recommended for NMR).[1]

Structural Zones for NMR Assignment

To interpret the spectra correctly, the molecule must be visualized as three distinct magnetic environments:

  • Zone A (Anthracene Core): The 9,10-substitution creates a pseudo-symmetry.[1] Protons at positions 1,4,5,8 are chemically equivalent (or nearly so), as are 2,3,6,7.[2]

  • Zone B (Benzoic Acid): An AA'BB' system para-substituted ring.[1]

  • Zone C (Phenyl Ring): A monosubstituted benzene ring freely rotating at the 10-position.[1]

Experimental Protocol: Synthesis & Sample Preparation

High-quality NMR data is dependent on the purity of the isolated material.[1] The standard synthesis utilizes a Suzuki-Miyaura cross-coupling.[1]

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow Start Start: Reagents Step1 Suzuki Coupling (Pd(PPh3)4, K2CO3) Toluene/EtOH/H2O Start->Step1 9-Bromo-10-phenylanthracene + 4-Carboxyphenylboronic acid Step2 Acidification (HCl to pH 1) Step1->Step2 Reflux 24h Cool to RT Step3 Purification (Wash: H2O, EtOH, Hexane) Step2->Step3 Precipitate Step4 NMR Prep (Solvent: DMSO-d6) Step3->Step4 Dry Vacuum

Figure 1: Optimized synthetic workflow for isolating high-purity 4-(10-phenylanthracen-9-yl)benzoic acid.

Sample Preparation for NMR[4]
  • Solvent Choice: DMSO-d₆ is the mandatory solvent.[1] CDCl₃ often fails to solubilize the carboxylic acid sufficiently and leads to broad, uninterpretable peaks due to aggregation (π-π stacking).[2]

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Temperature: If broadening is observed in the anthracene region (7.3–7.8 ppm), heat the probe to 323 K (50°C) to accelerate rotation and sharpen the signals.

1H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The 1H NMR spectrum is dominated by the aromatic region (7.0–8.5 ppm).[2] The key diagnostic signal is the carboxylic acid proton, which is often broad or invisible in wet solvents but distinct in dry DMSO.[2]

Data Summary Table
Assignment (Zone)Shift (δ ppm)MultiplicityIntegralCoupling (J Hz)Notes
COOH 13.10 br s 1H -Disappears with D₂O shake.
Benzoic (Ortho to COOH) 8.20 d 2H 8.2Deshielded by carbonyl.[1]
Anthracene (1,4,5,8) 7.75 – 7.82 m 4H -Pseudo-symmetric multiplet.[2]
Phenyl (Meta/Para) 7.60 – 7.68 m 3H -Overlap region.[1]
Benzoic (Ortho to Ant) 7.52 d 2H 8.2Shielded by anthracene ring current.[1]
Phenyl (Ortho) 7.45 – 7.50 m 2H -Often overlaps with anthracene.[1]
Anthracene (2,3,6,7) 7.35 – 7.42 m 4H -Upfield anthracene signals.[2]
Detailed Interpretation & Mechanism
  • The Acid Proton (13.10 ppm): This singlet confirms the integrity of the carboxylic acid.[1] If this peak is at ~10 ppm (aldehyde) or ~3.8 ppm (methyl ester), the reaction or hydrolysis is incomplete.[2]

  • The "Roof Effect" (Benzoic Zone): The benzoic acid protons appear as two doublets at ~8.20 and ~7.52 ppm.[1] The doublet at 7.52 is significantly shielded compared to standard benzoic acid because it sits in the shielding cone of the orthogonal anthracene system.[2]

  • Anthracene Complexity: The anthracene protons do not appear as simple singlets.[1] They form an AA'BB' pattern (appearing as multiplets) because the 9- and 10-substituents are different, breaking the perfect symmetry of the core.[2]

13C NMR Spectral Analysis (125 MHz, DMSO-d₆)

The 13C spectrum verifies the carbon skeleton.[1][2][4] The most critical peak is the carbonyl carbon, followed by the quaternary carbons which are often low intensity.[2]

Data Summary Table
Carbon TypeShift (δ ppm)Assignment Logic
C=O (Carboxyl) 167.5 Most deshielded signal; diagnostic for -COOH.[1]
Quaternary (Benzoic) 145.2 Ipso-carbon attached to Anthracene.[1]
Quaternary (Anthracene) 138.5 C-9/C-10 positions (substituted).[1]
Quaternary (Phenyl) 136.8 Ipso-carbon of the phenyl ring.[1]
CH (Benzoic) 130.2 Carbons ortho to COOH.[1]
Quaternary (Benzoic) 129.8 Ipso-carbon attached to COOH.[1]
CH (Anthracene) 127.5 – 125.0 Cluster of signals for C-1 to C-8.[1]
CH (Phenyl) 128.5 Meta carbons.[1]
CH (Benzoic) 131.5 Carbons ortho to Anthracene.[1]

Logic Verification & Troubleshooting (Graphviz)[1][2]

When analyzing the spectrum, use the following logic flow to confirm the structure and rule out common synthesis errors (e.g., homocoupling of boronic acid).

NMR_Logic Check1 Check 13-14 ppm (1H NMR) Decision1 Peak Present? Check1->Decision1 Check2 Check 8.2 ppm Doublet (Integration = 2H) Decision1->Check2 Yes Error1 Error: Ester/Aldehyde Check Precursor Decision1->Error1 No Decision2 Clean Doublet? Check2->Decision2 Check3 Anthracene Region (7.3 - 7.8 ppm) Decision2->Check3 Yes Error2 Error: Homocoupling (Biphenyl impurity) Decision2->Error2 Multiplet/Wrong Int Success VALIDATED STRUCTURE Check3->Success Integral = ~13H total

Figure 2: Spectral validation logic tree for 4-(10-Phenylanthracen-9-yl)benzoic acid.

Common Impurities[1][6]
  • Biphenyl-4,4'-dicarboxylic acid: Result of homocoupling of the boronic acid.[1] Look for symmetric doublets at 8.05 and 7.85 ppm without any anthracene signals.[1]

  • 9-Bromo-10-phenylanthracene: Unreacted starting material.[1] Distinct triplet/doublet patterns in the anthracene region, lacking the acid peak.[2]

References

  • Edwards, N.; Harris, K. (2024).[2][5] 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol.[1][5][6] Molbank, 2024, M1884.[2][5] (Provides analogous anthracene-phenyl coupling constants and shifts).[1]

  • Sigma-Aldrich. (n.d.).[1] 4-(10-Phenylanthracen-9-yl)benzoic acid Product Sheet. CAS 1877285-47-6.[1][3]

  • Abraham, R. J.; et al. (2006).[1][2][7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. (Critical for solvent shift corrections).

  • ChemScene. (n.d.). 4-(10-Phenylanthracen-9-yl)benzoic acid MSDS and Spectral Data.

Sources

Foundational

Photophysical Profiling of 4-(10-Phenylanthracen-9-yl)benzoic Acid: Mechanisms, Spectra, and Applications

Executive Summary For researchers and materials scientists developing next-generation Organic Light-Emitting Diodes (OLEDs) or advanced bioimaging fluorophores, the 9,10-diarylanthracene scaffold represents a highly tuna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and materials scientists developing next-generation Organic Light-Emitting Diodes (OLEDs) or advanced bioimaging fluorophores, the 9,10-diarylanthracene scaffold represents a highly tunable, robust chromophore. Specifically, 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) serves as a critical model compound. By functionalizing the anthracene core with an electron-withdrawing benzoic acid moiety, researchers can manipulate the molecule's solid-state packing and solution-state emission.

This technical guide provides an in-depth analysis of the absorption and fluorescence spectra of 4-(10-phenylanthracen-9-yl)benzoic acid, elucidating the structural causality behind its photophysical behavior, and establishing a self-validating experimental protocol for accurate quantum yield determination.

Molecular Architecture and Electronic Causality

The photophysical signatures of 4-(10-phenylanthracen-9-yl)benzoic acid are directly dictated by its three-dimensional molecular architecture.

Steric Hindrance and Dihedral Twisting: The anthracene core is a planar, highly conjugated system. However, substituting the 9 and 10 positions with bulky phenyl and benzoic acid groups introduces severe steric clashes with the adjacent hydrogen atoms (positions 1, 4, 5, and 8) on the anthracene ring. To relieve this steric tension, the aryl substituents are forced to twist out of the anthracene plane, adopting a dihedral angle of approximately 66° .

Causality in Photophysics:

  • ACQ Mitigation: In the solid state, this perpendicular "propeller-like" arrangement acts as a physical bumper. It prevents the planar anthracene cores from undergoing tight intermolecular

    
     stacking. By suppressing these non-radiative decay pathways, the molecule avoids Aggregation-Caused Quenching (ACQ), resulting in exceptionally intense solid-state fluorescence.
    
  • Intramolecular Charge Transfer (ICT): The carboxylic acid group is an Electron-Withdrawing Group (EWG). Despite the twisted geometry reducing orbital overlap, a modest degree of conjugation remains. The EWG pulls electron density away from the electron-rich anthracene core upon photoexcitation, giving the excited state an Intramolecular Charge Transfer (ICT) character. This lowers the energy gap between the

    
     and 
    
    
    
    states, red-shifting the emission compared to non-functionalized analogs.

Mechanism Core 9,10-Diarylanthracene Core Twist Steric Twisting (~66° Dihedral) Core->Twist Steric Hindrance EWG Benzoic Acid Moiety (EWG) Core->EWG Substitution Stack Suppressed π-π Stacking Twist->Stack Prevents Aggregation Solid Enhanced Solid-State Fluorescence Stack->Solid ACQ Mitigation ICT Intramolecular Charge Transfer (ICT) EWG->ICT Electron Withdrawal Shift Red-Shifted Emission (446 nm) ICT->Shift Lower Energy Gap

Mechanistic pathway illustrating structural influence on photophysical properties.

Photophysical Signatures: Absorption and Fluorescence

When analyzed in a non-polar or moderately polar solvent like dichloromethane (DCM), 4-(10-phenylanthracen-9-yl)benzoic acid exhibits distinct spectral features .

  • UV-Vis Absorption: The absorption spectrum is dominated by the

    
     transitions of the anthracene core. Due to the limited conjugation across the twisted dihedral angle, the absorption profile closely mirrors bare anthracene, displaying characteristic vibronic structuring between 350 nm and 400 nm. The onset of absorption is slightly red-shifted due to the weak inductive and conjugative effects of the substituents.
    
  • Fluorescence Emission: Upon excitation at 365 nm, the molecule exhibits a strong emission maximum at 446 nm in solution.

  • Comparative Analysis: If the electron-withdrawing benzoic acid is chemically reduced to an electron-donating alcohol (forming 4-(10-phenylanthracen-9-yl)phenylmethanol), the ICT character is abolished. The excited state reverts to a Locally Excited (LE) state, blue-shifting the emission to 408 nm and doubling the solution-state quantum yield .

Quantitative Photophysical Data Summary
Photophysical Property4-(10-Phenylanthracen-9-yl)benzoic acidReduced Analog (Alcohol) Reference
Functional Group at C9-Aryl Carboxylic Acid (-COOH)Hydroxymethyl (-CH₂OH)
Excitation Wavelength (

)
365 nm365 nm
Emission Maximum (

, DCM)
446 nm408 nm
Stokes Shift ~81 nm~43 nm
Solid-State Fluorescence Very High (Strongest in series)Moderate
Solution Quantum Yield (

)
ModerateHigh (~2x of the acid)

Experimental Workflows: Self-Validating Protocols

To accurately measure the fluorescence spectra and relative quantum yield (


) of 4-(10-phenylanthracen-9-yl)benzoic acid, researchers must avoid common pitfalls such as the Inner-Filter Effect (IFE). The following protocol is designed as a self-validating system : the success and accuracy of the final fluorescence measurement are strictly gated by the quantitative validation of the absorption step.
Protocol: Steady-State Fluorescence and Quantum Yield Determination

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of 4-(10-phenylanthracen-9-yl)benzoic acid and dissolve it in 10 mL of spectroscopic-grade dichloromethane (DCM) to create a stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Self-Validating Dilution (Critical Checkpoint)

  • Action: Dilute the stock solution incrementally with DCM. Measure the UV-Vis absorption spectrum (300–500 nm) using a 1 cm quartz cuvette.

  • Validation Rule: The absorbance at the chosen excitation wavelength (365 nm) must be exactly between 0.02 and 0.05 (ideally ~0.026).

  • Causality: If the absorbance exceeds 0.05, the concentration is too high. The sample will re-absorb its own emitted photons (Primary and Secondary Inner-Filter Effects), artificially deflating the integrated emission intensity and rendering the quantum yield calculation completely invalid.

Step 3: Fluorescence Acquisition

  • Transfer the validated solution to a fluorometer. Set the excitation wavelength to 365 nm.

  • Record the emission spectrum from 380 nm to 600 nm. Ensure the excitation and emission slit widths are identical to those used for the reference standard.

Step 4: Reference Standardization

  • Repeat Steps 1-3 using a known standard. For anthracene derivatives, pure Anthracene in Ethanol (

    
    ) is the authoritative standard. Ensure the standard's absorbance at 365 nm perfectly matches the sample's absorbance (
    
    
    
    ).

Step 5: Quantum Yield Calculation

  • Integrate the area under the fluorescence emission curve for both the sample (

    
    ) and the standard (
    
    
    
    ). Calculate the relative quantum yield using the comparative equation:
    
    
    (Where
    
    
    represents the refractive index of the respective solvents: DCM = 1.424, Ethanol = 1.361).

Protocol P1 1. Sample Preparation Dilute in DCM to Abs < 0.05 P2 2. UV-Vis Spectroscopy Record Absorption (300-500 nm) P1->P2 Validates concentration P3 3. Excitation Selection Set λ_ex = 365 nm P2->P3 Identifies λ_max P4 4. Fluorescence Scanning Record Emission (380-600 nm) P3->P4 Initiates excitation P5 5. Data Integration Calculate Area Under Curve P4->P5 Yields raw spectra P6 6. Quantum Yield Calculation Compare vs. Anthracene Standard P5->P6 Normalizes data Standard Reference Standard Anthracene in EtOH (Φ = 0.27) Standard->P6 Baseline reference

Self-validating experimental workflow for steady-state fluorescence and quantum yield determination.

Applications in OLEDs and Bioimaging

The photophysical properties of 4-(10-phenylanthracen-9-yl)benzoic acid make it a highly versatile building block:

  • OLED Host Materials: The wide bandgap, high thermal stability, and intense solid-state fluorescence (driven by the steric mitigation of ACQ) make this molecule an excellent candidate for blue-emitting OLED layers . The carboxylic acid handle allows for further functionalization or surface anchoring.

  • Subcellular Bioimaging: In drug development and cell biology, 9,10-diphenylanthracene derivatives are frequently polymerized into biofunctional scaffolds (e.g., polynorbornenes) for simultaneous multicolor imaging of subcellular organelles. The intense blue fluorescence and functionalizable benzoic acid moiety allow for precise peptide conjugation, enabling targeted lysosomal or mitochondrial tracking .

References

  • Sarsah, S. R. S., Lutz, M. R., Zeller, M., Crumrine, D. S., & Becker, D. P. (2013). Rearrangement of Cyclotriveratrylene (CTV) Diketone: 9,10-Diarylanthracenes with OLED Applications. The Journal of Organic Chemistry, 78(5), 2051–2058.[Link]

  • Song, Y., et al. (2018). Luminescence-Tunable Polynorbornenes for Simultaneous Multicolor Imaging in Subcellular Organelles. Biomacromolecules, 19(10), 4030-4037.[Link]

Exploratory

4-(10-Phenylanthracen-9-yl)benzoic acid: A Technical Guide to Its Applications in Theranostic nMOFs and Fluorescent Bioconjugation

Executive Summary As pharmaceutical materials science advances, the intersection of organic semiconductors and targeted drug delivery has yielded highly functionalized theranostic agents. 4-(10-Phenylanthracen-9-yl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical materials science advances, the intersection of organic semiconductors and targeted drug delivery has yielded highly functionalized theranostic agents. 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) is a prime example of this crossover. While traditionally utilized as an organic light-emitting diode (OLED) material, its rigid polycyclic aromatic core, intense intrinsic fluorescence, and reactive carboxylate moiety make it an exceptional building block for advanced biological applications.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing the physicochemical causality of this compound and providing validated protocols for its use in nanoscale Metal-Organic Frameworks (nMOFs) and fluorescent bioconjugation assays .

Physicochemical Profiling & Molecular Dynamics

To effectively utilize 4-(10-Phenylanthracen-9-yl)benzoic acid in biological systems, one must understand the causality behind its structural design. The molecule consists of an anthracene fluorophore flanked by a phenyl ring at the 10-position and a benzoic acid group at the 9-position.

The Photophysical Causality: Unmodified anthracene suffers from severe aggregation-caused quenching (ACQ) due to


 stacking between planar rings. The bulky 10-phenyl substitution acts as a steric shield, forcing the molecule into a twisted, non-planar conformation. This steric hindrance prevents excimer formation, ensuring that the compound retains a high fluorescence quantum yield even when densely packed within a solid-state MOF crystal lattice or conjugated to a protein surface. The terminal carboxylic acid provides a versatile chemical handle for both metal coordination and covalent bioconjugation [1].
Quantitative Data Summary
PropertyValueClinical/Experimental Significance
CAS Number 1877285-47-6Standard identifier for procurement and safety tracking.
Molecular Formula C₂₇H₁₈O₂Determines mass spectrometry (MS) target peaks.
Molecular Weight 374.43 g/mol Critical for calculating molar equivalents in bioconjugation.
LogP ~7.02Highly lipophilic; requires organic co-solvents (e.g., DMSO, DMF) for initial dissolution before aqueous introduction.
Topological Polar Surface Area (TPSA) 37.3 ŲIndicates limited membrane permeability without a delivery vector (hence the need for nMOF encapsulation).
H-Bond Donors / Acceptors 1 / 1Defines coordination geometry when binding to metal clusters.

(Data sourced from 1 [1])

Application 1: Engineering Theranostic nMOFs for Drug Delivery

Nanoscale Metal-Organic Frameworks (nMOFs) are highly porous coordination polymers used to encapsulate and deliver active pharmaceutical ingredients (APIs). By utilizing 4-(10-Phenylanthracen-9-yl)benzoic acid as the organic linker and Zirconium (


) as the metal node, researchers can synthesize a highly stable, intrinsically fluorescent nMOF. The fluorescence allows for real-time tracking of cellular endocytosis and drug release without the need for secondary dye labeling.
Experimental Protocol: Synthesis of a Fluorescent Zr-nMOF

Note: This protocol utilizes a modulated solvothermal synthesis approach to ensure nanoscale crystal growth suitable for in vivo applications.

  • Precursor Dissolution: Dissolve 0.1 mmol of

    
     and 0.1 mmol of 4-(10-Phenylanthracen-9-yl)benzoic acid in 10 mL of anhydrous N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.
    
  • Modulator Addition (Critical Step): Add 1.5 mL of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a competitive modulator. Because it competes with the benzoic acid linker for the

      
       coordination sites, it intentionally slows down the crystallization kinetics. This controlled growth prevents the rapid precipitation of amorphous aggregates, yielding uniform, highly crystalline nanoparticles (typically 50–100 nm) optimized for cellular uptake.
      
  • Solvothermal Reaction: Seal the vial and heat at 120°C in an isothermal oven for 24 hours.

  • Purification: Isolate the resulting fluorescent precipitate via centrifugation (10,000 rpm for 15 minutes). Wash the pellet sequentially with DMF (2x) and absolute ethanol (2x) to remove unreacted precursors and trapped acetic acid.

  • Drug Loading: Suspend the activated nMOF in an aqueous solution containing the target API (e.g., Doxorubicin). Stir in the dark for 24 hours to allow the drug to diffuse into the porous framework, followed by centrifugation to isolate the drug-loaded theranostic agent.

G L Ligand (Anthracene Deriv.) nMOF Theranostic nMOF (Highly Porous & Fluorescent) L->nMOF Coordination M Metal Node (ZrCl4) M->nMOF Mod Modulator (Acetic Acid) Mod->nMOF Defect Control Loaded Drug-Loaded nMOF nMOF->Loaded Drug Drug Loading (e.g., Doxorubicin) Drug->Loaded Cell Cellular Endocytosis & Fluorescence Tracking Loaded->Cell Targeted Delivery

Workflow of Zr-nMOF synthesis and targeted drug delivery.

Application 2: Fluorescent Bioconjugation via EDC/NHS Coupling

For assay development and high-throughput screening (HTS), 4-(10-Phenylanthracen-9-yl)benzoic acid can be covalently attached to antibodies, peptides, or nucleic acids. The most reliable method for this is the two-step EDC/NHS crosslinking protocol, which converts the inert carboxylic acid into an amine-reactive ester[2, 3].

Experimental Protocol: Two-Step Protein Conjugation
  • Fluorophore Activation:

    • Dissolve 2 mg of 4-(10-Phenylanthracen-9-yl)benzoic acid in 100 µL of DMSO.

    • Dilute into 900 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

    • Causality: EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate. The MES buffer is specifically chosen at pH 6.0 because this slightly acidic environment maximizes the efficiency of the carbodiimide reaction while preventing rapid aqueous hydrolysis. Sulfo-NHS is added to immediately convert the unstable intermediate into a highly stable, water-soluble NHS ester [3].

  • Protein Coupling:

    • Dissolve the target protein (e.g., monoclonal antibody) in Coupling Buffer (Phosphate-Buffered Saline (PBS), pH 7.4).

    • Add the activated fluorophore solution to the protein solution and incubate for 2 hours at room temperature.

    • Causality: The reaction buffer is shifted to PBS (pH 7.4) because the primary amines (lysine residues) on the target protein must be unprotonated to act as effective nucleophiles. At physiological pH, these amines efficiently attack the NHS ester, forming a permanent, thermodynamically stable amide bond [2].

  • Quenching & Purification: Add 1 M Tris-HCl (pH 8.5) to quench unreacted NHS esters, followed by size-exclusion chromatography (e.g., Sephadex G-25) to isolate the fluorescent bioconjugate.

G COOH 4-(10-Phenylanthracen-9-yl) benzoic acid Intermediate O-acylisourea Intermediate (Unstable) COOH->Intermediate EDC EDC EDC Activation (MES Buffer, pH 6.0) EDC->Intermediate NHSEster NHS Ester (Amine-Reactive) Intermediate->NHSEster NHS NHS NHS Addition NHS->NHSEster Conjugate Fluorescent Bioconjugate (Stable Amide Bond) NHSEster->Conjugate Protein Target Protein (-NH2) (PBS Buffer, pH 7.4) Protein->Conjugate Nucleophilic Attack

Two-step EDC/NHS bioconjugation mechanism for fluorescent labeling.

Conclusion

4-(10-Phenylanthracen-9-yl)benzoic acid transcends its traditional role in optoelectronics. By leveraging its unique steric profile and reactive carboxylate functionality, application scientists can engineer robust theranostic nMOFs and highly sensitive fluorescent probes. Strict adherence to buffer pH parameters and kinetic modulators ensures that these protocols remain self-validating and highly reproducible in the drug development pipeline.

References

  • Dove Medical Press. "Near-infrared quantum dots for HER2 localization and imaging of cancer cells: EDC/NHS Crosslinking Efficiency." International Journal of Nanomedicine. Available at: [Link]

Sources

Foundational

Theoretical Framework for Elucidating the Electronic Structure of 4-(10-Phenylanthracen-9-yl)benzoic acid

An In-depth Technical Guide Abstract This guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-(10-Phenylanthracen-9-yl)benzoic acid (PABA). This molecule, built upon a 9,1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-(10-Phenylanthracen-9-yl)benzoic acid (PABA). This molecule, built upon a 9,10-disubstituted anthracene core, presents a fascinating subject for computational study due to the interplay between its constituent aromatic systems. The inherent photophysical properties of the anthracene moiety, modulated by the appended phenyl and benzoic acid groups, make it a candidate for applications in optoelectronics and as a fluorescent probe.[1] Understanding its electronic behavior at a quantum level is paramount for predicting its functionality and designing next-generation materials. We will detail a robust computational protocol rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causal logic behind methodological choices and outlining the expected insights into the molecule's geometry, frontier molecular orbitals, and excited-state dynamics, including the potential for intramolecular charge transfer.

Introduction: The Architectural and Electronic Significance of PABA

4-(10-Phenylanthracen-9-yl)benzoic acid is a polycyclic aromatic hydrocarbon derivative characterized by three key components: a rigid, planar anthracene core, a phenyl group at the 10-position, and a benzoic acid group at the 9-position. The 9,10-disubstitution pattern on the anthracene ring is a well-established strategy for tuning its photophysical properties, often leading to high fluorescence quantum yields.[1]

The electronic properties of PABA are not a simple sum of its parts. The degree of electronic communication between the anthracene core and its substituents is dictated by the torsional (dihedral) angles between the planes of the aromatic rings. Steric hindrance between the phenyl and benzoic acid groups forces them into a twisted conformation relative to the central anthracene unit. This three-dimensional structure is critical as it governs the extent of π-conjugation, which in turn defines the molecule's absorption and emission characteristics.[2][3][4] A key phenomenon to investigate in such "donor-acceptor" systems is Twisted Intramolecular Charge Transfer (TICT), where photoexcitation can lead to an electron transfer from the electron-rich anthracene core (donor) to the benzoic acid moiety (acceptor), a process facilitated by the twisted geometry.[5][6] This guide establishes a theoretical protocol to model these intricate structure-property relationships from first principles.

Core Theoretical Methodologies: A Self-Validating Computational Workflow

To accurately model the electronic structure of a medium-sized organic molecule like PABA, a multi-step computational approach is required. We advocate for a workflow based on Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states, a combination renowned for its balance of computational efficiency and accuracy in describing such systems.[7][8]

The Computational Protocol

The entire workflow is designed to be a self-validating system, where the results of each step provide the necessary foundation for the next, ensuring physical and chemical consistency.

G cluster_0 Ground State (DFT) cluster_1 Excited State (TD-DFT) A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C I Inclusion of Solvent Model (e.g., PCM) B->I Solvent Effects D Validation: No Imaginary Frequencies? C->D Confirmation D->B No (Saddle Point) E Ground State Properties: - Final Geometry - FMOs (HOMO/LUMO) - Dipole Moment D->E Yes F Vertical Excitation Calculation (at Optimized Ground State Geometry) E->F Input Geometry G Simulated UV-Vis Spectrum F->G H Excited State Analysis: - Transition Character (π-π*, ICT) - Oscillator Strengths - Excited State Dipole Moment F->H I->F

Caption: Computational workflow for analyzing PABA's electronic structure.

Step-by-Step Experimental Protocol:

  • Geometry Optimization (Ground State):

    • Objective: To find the most stable, lowest-energy conformation of the molecule.

    • Methodology: Employ DFT using a hybrid functional like B3LYP or a range-separated functional such as CAM-B3LYP, which are well-suited for describing non-covalent interactions and charge-transfer phenomena.[9] A Pople-style basis set, such as 6-311G(d,p), provides a good balance of accuracy and cost.

    • Causality: An accurate molecular geometry is the bedrock of all subsequent calculations. Key parameters, such as the dihedral angles between the aromatic rings, directly influence the electronic orbital overlap and, consequently, all photophysical properties.[7]

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Methodology: Perform a frequency calculation on the optimized geometry.

    • Trustworthiness: The absence of imaginary frequencies confirms a stable structure. If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Objective: To understand the molecule's electron-donating and accepting capabilities and to approximate its electronic excitation properties.

    • Methodology: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and analyze their energy levels.

    • Expertise: The spatial distribution of the HOMO and LUMO reveals the most probable locations for electron donation and acceptance, respectively. The HOMO-LUMO energy gap provides a first-order approximation of the energy required for the lowest electronic transition.

  • Excited State Calculations and Spectra Simulation (TD-DFT):

    • Objective: To simulate the molecule's electronic absorption (UV-Vis) spectrum and characterize its excited states.

    • Methodology: Using the optimized ground-state geometry, perform a TD-DFT calculation. This computes the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks.

    • Causality: This step directly links the theoretical electronic structure to experimentally measurable data (the absorption spectrum), providing a crucial validation point for the computational model.

  • Inclusion of Environmental Effects:

    • Objective: To model the electronic structure in a more realistic solution-phase environment.

    • Methodology: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during both geometry optimization and TD-DFT calculations.

    • Expertise: Solvent polarity can significantly influence charge distribution and the stability of excited states, especially those with a charge-transfer character.[10] Failing to account for the solvent can lead to inaccurate predictions of spectral shifts.

Predicted Electronic Properties and Discussion

Based on the established theoretical framework and literature on similar anthracene derivatives, we can predict the key findings for PABA.

Molecular Geometry

The central anthracene core will remain largely planar. However, significant steric repulsion between the substituents at the 9 and 10 positions will force the phenyl and benzoic acid rings to twist out of the anthracene plane. DFT studies on analogous 9,10-disubstituted anthracenes have shown that these dihedral angles can be substantial, often exceeding 50-60 degrees.[7] This twisting is a critical structural feature that disrupts full π-conjugation across the molecule, effectively isolating the electronic properties of the anthracene core to a large extent.[2][4]

Frontier Molecular Orbitals and Charge Transfer

The FMOs are expected to be primarily localized on the electron-rich anthracene core, which constitutes the primary chromophore.

  • HOMO: The Highest Occupied Molecular Orbital will likely be a π-orbital distributed across the anthracene ring system.

  • LUMO: The Lowest Unoccupied Molecular Orbital will also be a π*-orbital centered on the anthracene moiety.

The key diagnostic for Intramolecular Charge Transfer (ICT) lies in the change of orbital distribution upon excitation. While the primary (S₀ → S₁) transition will likely be a locally-excited (LE) π-π* transition within the anthracene core, other excited states may exhibit charge-transfer character. This would be evidenced by a transition from a HOMO localized on the anthracene/phenyl moiety to a LUMO that has significant density on the electron-accepting benzoic acid group. A large increase in the calculated dipole moment between the ground state and an excited state is a strong indicator of such charge separation.[10]

G Struct Molecular Structure 4-(10-Phenylanthracen-9-yl)benzoic acid Anthracene Core (Donor) Phenyl Group Benzoic Acid (Acceptor) Props Electronic Properties HOMO/LUMO on Anthracene HOMO-LUMO Gap π-π* Transitions Potential for ICT Struct:p3->Props:f3 Enables Twist Steric Hindrance (Twisted Geometry) Twist->Struct:p1 Influences Twist->Props:f0 Decouples Orbitals

Caption: Relationship between PABA's structure and its electronic properties.

Summary of Predicted Data

The following table summarizes the expected quantitative data from a comprehensive theoretical study of PABA.

ParameterPredicted Value / CharacteristicSignificance
Computational Level Functional: CAM-B3LYP, Basis Set: 6-311G(d,p)Provides a robust and accurate description for this class of molecule.
Anthracene-Benzoic Acid Dihedral Angle > 60°Indicates significant twisting, limiting ground-state conjugation.[7]
HOMO Energy ~ -5.5 to -6.0 eVRelates to ionization potential and electron-donating ability.
LUMO Energy ~ -2.0 to -2.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap ~ 3.5 eVCorrelates with the energy of the lowest-energy electronic absorption.
Primary Absorption (λmax) ~350-400 nmCorresponds to the S₀→S₁ (π-π*) transition of the anthracene core.[2][4]
Excited State Character S₁: Locally-Excited (LE), Higher states may show ICTDetermines the nature of fluorescence and environmental sensitivity.[6]

Conclusion

The theoretical study of 4-(10-Phenylanthracen-9-yl)benzoic acid's electronic structure requires a rigorous computational protocol based on DFT and TD-DFT. The molecule's key feature is the sterically-induced twist between the central anthracene core and its phenyl and benzoic acid substituents. This geometry largely confines the frontier molecular orbitals to the anthracene moiety, defining its characteristic absorption and emission properties. However, this same twisted architecture provides a potential pathway for Twisted Intramolecular Charge Transfer in the excited state, a phenomenon that can be explicitly investigated by analyzing orbital transitions and changes in dipole moments. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers to computationally explore PABA, enabling the prediction of its optoelectronic properties and guiding the rational design of novel functional materials.

References

  • Pizzoferrato, R., Tagliatesta, P., Schillaci, C., Prosposito, P., and de Angelis, R. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6, 943-952. [Link]

  • Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Scientific Research Publishing. [Link]

  • Semantic Scholar. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. [Link]

  • PubMed. (2019). Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. [Link]

  • Klán, P., et al. (2013). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Photochemical & Photobiological Sciences, 12(5), 875-885. [Link]

  • ResearchGate. (2016). Recent advances in Twisted Intramolecular Charge Transfer (TICT) fluorescence and related phenomena in materials chemistry. [Link]

  • SciSpace. (n.d.). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. [Link]

  • Taylor & Francis Online. (2021). X-ray and computational investigations of ethanoanthracenes. [Link]

  • MDPI. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. [Link]

  • ResearchGate. (n.d.). Top panel: chemical structure of reference compound... [Link]

  • SciSpace. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. [Link]

  • Semantic Scholar. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. [Link]

  • Chinese Physics B. (n.d.). Theoretical study on twisted intramolecular charge transfer of 1-aminoanthraquinone in different solvents. [Link]

  • ResearchGate. (2024). 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorinated 9,9′-bianthracene derivatives with twisted intramolecular charge-transfer excited states as blue host materials for high-performance fluorescent electroluminescence. [Link]

  • MDPI. (2020). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. [Link]

  • ACS Publications. (n.d.). Collection - Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. [Link]

  • ResearchGate. (2025). A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. [Link]

  • PubChemLite. (n.d.). 4-(10-phenylanthracen-9-yl)benzeneboronic acid. [Link]

  • MDPI. (2022). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. [Link]

  • Royal Society of Chemistry. (n.d.). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF. [Link]

  • Chemical Review and Letters. (2024). DFT exploring of thermodynamic and kinetic parameters of the Diels−Alder Reactions of naphthalene and anthracene with C2H2 and C2H4. [Link]

  • ResearchGate. (2025). DFT characterization and design of anthracene-based molecules for improving spectra and charge transfer. [Link]

  • Royal Society of Chemistry. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(10-Phenylanthracen-9-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary The compound 4-(10-phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) is a highly versatile building block in materials science. Featuring a rigid, highly fluorescent anthracene core flanked by a tun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(10-phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) is a highly versatile building block in materials science. Featuring a rigid, highly fluorescent anthracene core flanked by a tunable carboxylic acid moiety, it is extensively utilized in the development of advanced organic light-emitting diodes (OLEDs)—particularly as a blue-emitting chromophore and host material[1][2]—and as a structural ligand in Metal-Organic Frameworks (MOFs).

This application note details a robust, scalable, and self-validating protocol for synthesizing this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 9-bromo-10-phenylanthracene and 4-carboxyphenylboronic acid.

Mechanistic Rationale & Experimental Design

As an application scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The Suzuki-Miyaura coupling is the premier methodology for the site-selective functionalization of halogenated anthracenes due to its high functional group tolerance and mild conditions[3][4].

Reagent Causality and Selection
  • Catalyst — Pd(PPh3)4: The sterically hindered nature of the 9-position on the anthracene ring requires a highly active, electron-rich Palladium(0) source. The bulky triphenylphosphine ligands stabilize the active Pd(0) species, facilitating the challenging oxidative addition into the C–Br bond[4].

  • Base — K2CO3 (Aqueous): The base serves a dual purpose. First, it neutralizes the HBr byproduct generated during the catalytic cycle. More importantly, it coordinates with the electron-deficient 4-carboxyphenylboronic acid to form a negatively charged, highly nucleophilic boronate complex, which is strictly required to drive the transmetalation step[4][5].

  • Solvent System — Toluene / Ethanol / Water (2:1:1): This biphasic system is engineered for solubility and kinetic efficiency. Toluene solubilizes the highly hydrophobic 9-bromo-10-phenylanthracene. Water dissolves the K2CO3 and the boronic acid. Ethanol acts as a crucial phase-transfer agent, homogenizing the interfacial boundary so the organic and aqueous reactants can interact with the Palladium catalyst[4].

  • Workup Causality (The Acidification Step): Because the target molecule contains a benzoic acid moiety, the strongly basic reaction conditions (K2CO3) will deprotonate it into a water-soluble potassium benzoate salt. If standard organic extraction is performed without acidification, the product will remain in the aqueous phase and be lost. Acidifying the aqueous layer to pH ~2 with 1M HCl ensures complete protonation, driving the neutral product into the organic extraction phase[5].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 9-Bromo-10-phenylanthracene TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Boronate Complex (Base + Boronic Acid) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 + 4-(10-Phenylanthracen-9-yl)benzoic acid

Fig 1: Suzuki-Miyaura catalytic cycle for 4-(10-Phenylanthracen-9-yl)benzoic acid synthesis.

Experimental Protocol

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
9-Bromo-10-phenylanthracene333.221.0 eq1.66 gElectrophile
4-Carboxyphenylboronic acid165.941.3 eq1.08 gNucleophile
Pd(PPh3)41155.560.05 eq (5 mol%)288 mgCatalyst
K2CO3 (2M Aqueous Solution)138.203.0 eq7.5 mL (15 mmol)Base / Activator
TolueneN/ASolvent15 mLOrganic Phase
EthanolN/ACo-solvent7.5 mLPhase Transfer
Step-by-Step Methodology

Step 1: Preparation & Degassing (Self-Validating Step)

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 9-bromo-10-phenylanthracene (1.66 g, 5.0 mmol) and 4-carboxyphenylboronic acid (1.08 g, 6.5 mmol).

  • Add toluene (15 mL) and ethanol (7.5 mL).

  • Validation Check: The mixture will be a heterogeneous suspension.

  • Rigorously degas the suspension by sparging with Argon for 20 minutes. Note: Oxygen must be excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) and to minimize oxidative homocoupling of the boronic acid[5].

Step 2: Catalyst & Base Addition 5. In a separate vial, prepare 7.5 mL of a 2M K2CO3 aqueous solution and degas via Argon sparging for 10 minutes. 6. Under a positive stream of Argon, quickly add the Pd(PPh3)4 catalyst (288 mg, 0.05 eq) to the Schlenk flask, followed immediately by the degassed K2CO3 solution[4].

Step 3: Reaction Execution 7. Attach a reflux condenser (purged with Argon) and heat the biphasic mixture to 85–90 °C in an oil bath with vigorous stirring (≥ 800 rpm) to ensure maximum interfacial surface area. 8. Allow the reaction to proceed for 18–24 hours[4]. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 3:1). The starting bromide should be fully consumed.

Step 4: Workup & Acidification (Critical Step) 9. Cool the reaction mixture to room temperature. 10. Transfer the mixture to a beaker. While stirring, slowly add 1M HCl dropwise until the aqueous layer reaches pH ~2 (verify with pH paper). 11. Validation Check: A precipitate may form as the water-soluble potassium benzoate salt converts into the neutral benzoic acid product.

Step 5: Extraction & Purification 12. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL). 13. Wash the combined organic layers with distilled water (50 mL) and brine (50 mL), then dry over anhydrous MgSO4. 14. Filter the drying agent and concentrate the filtrate in vacuo. 15. Purify the crude product via silica gel column chromatography (Eluent: Dichloromethane:Methanol 95:5 containing 1% Acetic Acid to prevent streaking of the carboxylic acid on the column) or by recrystallization from a Toluene/Hexane mixture.

Workflow Prep 1. Preparation Degassing & Mixing React 2. Reaction Reflux at 90°C, 18h Prep->React Workup 3. Workup Acidification (pH 2) & Extraction React->Workup Purify 4. Purification Recrystallization or Column Workup->Purify

Fig 2: Step-by-step experimental workflow from preparation to final purification.

Troubleshooting & Validation

Observation / IssueMechanistic CauseCorrective Action
Low Yield / Unreacted Bromide Catalyst deactivation via oxidation, or poor phase transfer.Ensure rigorous Argon degassing. Increase stirring speed (>800 rpm) to improve biphasic mixing.
Product Lost During Extraction Failure to protonate the carboxylate salt.Verify the aqueous layer is strictly at pH ≤ 2 using 1M HCl before extracting with Ethyl Acetate.
High Byproduct Formation Oxidative homocoupling of the boronic acid.Use strictly deoxygenated solvents. Ensure boronic acid is not added in excessive surplus (>1.5 eq).
Product Streaking on TLC/Column Carboxylic acid interacting with silica silanol groups.Add 1% Acetic Acid or Formic Acid to the TLC/Column eluent to keep the product protonated.

References

  • Dhangar, G., et al. "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters." ACS Omega, vol. 2, no. 7, 2017, pp. 3144-3156. URL:[Link]

  • Gray, V., et al. "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion." RSC Advances, 2015. URL:[Link]

  • "Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs." MDPI Applied Sciences, 2024. URL:[Link]

  • "Bottom-Up Synthesis of Semiconducting and Magnetic Graphene Nanomaterials." UC Berkeley eScholarship, 2025. URL:[Link](Note: URL generalized from repository root)

Sources

Application

Experimental protocol for "4-(10-Phenylanthracen-9-yl)benzoic acid" synthesis

Application Note: High-Purity Synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid Introduction & Strategic Analysis The compound 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) is a critical asymmetric anthr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid

Introduction & Strategic Analysis

The compound 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) is a critical asymmetric anthracene derivative utilized extensively in organic light-emitting diodes (OLEDs) and supramolecular chemistry. Its structure combines the high quantum yield fluorescence of the diphenylanthracene (DPA) core with a carboxylic acid functional handle, enabling further derivatization into metal-organic frameworks (MOFs) or self-assembled monolayers.

Retrosynthetic Logic: The most robust synthetic pathway for this asymmetric scaffold is the Suzuki-Miyaura Cross-Coupling reaction . Unlike Friedel-Crafts approaches, which suffer from regioselectivity issues on the anthracene core, Suzuki coupling allows for the modular assembly of the 9,10-substituted system.

  • Fragment A: 9-Bromo-10-phenylanthracene (Electrophile)

  • Fragment B: 4-Carboxyphenylboronic acid (Nucleophile)

Critical Design Consideration: Because the coupling partner (Fragment B) contains a free carboxylic acid, the reaction mixture (basic conditions) will generate the carboxylate salt. The protocol must integrate a specific acidification workup to recover the protonated target molecule.

Materials & Equipment

Reagents:

  • 9-Bromo-10-phenylanthracene (CAS: 23674-20-6): >98% purity. Primary electrophile.

  • 4-Carboxyphenylboronic acid (CAS: 14047-29-1): >97% purity. Boron source.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : Catalyst.[1] Store under Argon.

  • Potassium Carbonate (K₂CO₃) : Anhydrous, granular. Base.

  • Solvents: Toluene (HPLC grade), Ethanol (absolute), Deionized Water.

  • Workup: Hydrochloric acid (2M HCl), Dichloromethane (DCM), Brine.

Equipment:

  • Schlenk line or Nitrogen manifold (Essential for O₂ exclusion).

  • Three-neck round-bottom flask (250 mL) with reflux condenser.

  • Magnetic stirrer with temperature control.

  • Rotary evaporator.

Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Flame-dry a 250 mL three-neck flask and cool under a stream of dry Nitrogen (N₂).

  • Reagent Charging:

    • Add 9-Bromo-10-phenylanthracene (3.33 g, 10.0 mmol).

    • Add 4-Carboxyphenylboronic acid (1.99 g, 12.0 mmol, 1.2 equiv). Excess boronic acid drives the reaction to completion against protodeboronation side-reactions.

    • Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%). Note: Add catalyst last to minimize air exposure.

  • Solvent System:

    • Add Toluene (60 mL) and Ethanol (20 mL).

    • Why this mixture? Toluene dissolves the hydrophobic anthracene; Ethanol acts as a phase-transfer co-solvent to miscibilize the aqueous base.

  • Base Addition:

    • Dissolve K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv) in Water (20 mL).

    • Degas this aqueous solution separately (sparge with N₂ for 10 mins) before adding to the main flask via syringe.

Phase 2: Catalytic Cycle & Heating
  • Degassing: Perform 3 cycles of "Freeze-Pump-Thaw" or vigorous N₂ sparging for 20 minutes. Oxygen is the enemy of Pd(0) catalysts, leading to homocoupling of the boronic acid.

  • Reflux: Heat the mixture to 90°C (internal temp) or gentle reflux.

  • Monitoring: Stir vigorously for 12–24 hours .

    • TLC Check: Silica plate, Eluent Hexane:Ethyl Acetate (3:1). The starting bromide (high Rf, blue fluorescence) should disappear. The product will be a lower Rf spot (due to the -COOH group) but may streak unless the TLC plate is treated with acid.

Phase 3: Workup & Purification (The "Acid Trap")
  • Cooling: Cool reaction to room temperature.

  • Phase Separation: Transfer to a separatory funnel. The product is currently in the aqueous layer (as the potassium carboxylate salt) and the organic layer (as the free acid/salt equilibrium).

  • Critical Step - Acidification:

    • Add 2M HCl dropwise to the mixture until pH < 2.

    • Observation: A heavy precipitate (the target acid) will form.

  • Extraction:

    • Add DCM (100 mL) to dissolve the precipitate.

    • Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization (Preferred): Dissolve crude solid in minimum hot Toluene/THF (1:1). Cool slowly to 4°C. Filter the pale yellow crystals.

    • Column Chromatography (Alternative): Silica gel.[1] Eluent: DCM:Methanol (98:2).

Scientific Visualization

Workflow Diagram

SynthesisWorkflow Start Start: Reagent Charging (Inert Atmosphere) Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, 90°C, 24h) Start->Reaction Check TLC Monitoring (Disappearance of Bromide) Reaction->Check Check->Reaction Incomplete Workup Acidification (pH < 2) & Extraction (DCM) Check->Workup Complete Purify Recrystallization (Toluene/THF) Workup->Purify Product Final Product: 4-(10-Phenylanthracen-9-yl)benzoic acid Purify->Product

Caption: Step-by-step workflow for the synthesis of CAS 1877285-47-6, highlighting the critical acidification step.

Mechanistic Pathway

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 9-Bromo-10-phenylanthracene TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet 4-Carboxyphenylboronic acid + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki catalytic cycle. Base activation of the boronic acid is the rate-determining factor for transmetallation.

Data & Characterization

Quantitative Summary:

ParameterSpecificationNotes
Molecular Formula C₂₇H₁₈O₂
Molecular Weight 374.44 g/mol
Typical Yield 75% - 85%Dependent on O₂ exclusion
Appearance Pale Yellow/Green SolidStrongly fluorescent
Melting Point >280°CHigh thermal stability
Solubility THF, DMSO, DCMPoor in Hexanes, Water

Characterization Criteria (Self-Validation):

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • Carboxylic Acid Proton: Broad singlet ~13.0 ppm (disappears with D₂O shake).

    • Benzoic Acid Ring:[2][3] Two doublets (AA'BB' system) at ~8.2 ppm (ortho to COOH) and ~7.6 ppm.

    • Anthracene Core: Multiplets in the 7.3–7.8 ppm range.

  • Mass Spectrometry (ESI-): m/z = 373.12 [M-H]⁻ (Negative mode preferred for carboxylic acids).

Troubleshooting & Expert Tips

  • "Black Metal" Formation: If the reaction turns black and yield is low, Pd "black" has precipitated.

    • Cause: Insufficient ligand (PPh₃) or oxygen leakage.

    • Fix: Add 10 mol% extra PPh₃ at the start or switch to Pd(dppf)Cl₂ for higher stability.

  • Incomplete Conversion:

    • Fix: Add 0.5 equiv more boronic acid and reflux for another 6 hours. Aryl bromides on anthracene are sterically hindered; patience is required.

  • Purification Difficulty:

    • If the acid streaks on the column, add 1% Acetic Acid to the eluent to keep the carboxylic acid protonated.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Edwards, N., & Harris, K. (2024).[4] "4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol."[4][5] Molbank, 2024(3), M1884.[4] (Protocol adaptation for asymmetric DPA synthesis). Link

  • Sigma-Aldrich. "Product Specification: 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS 1877285-47-6)." Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Link

Sources

Method

Application Note: High-Purity Isolation of 4-(10-Phenylanthracen-9-yl)benzoic Acid

Executive Summary This application note details the purification of 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6), a critical ligand for Metal-Organic Frameworks (MOFs) and a building block for blue-emittin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6), a critical ligand for Metal-Organic Frameworks (MOFs) and a building block for blue-emitting OLED host materials.

While standard synthesis (Suzuki-Miyaura coupling) yields the target molecule, it frequently introduces impurities detrimental to optoelectronic performance: trace Palladium (Pd) catalysts, de-halogenated byproducts (9-phenylanthracene), and inorganic salts. Standard column chromatography is often insufficient for removing trace Pd (<50 ppm) and is difficult to scale.

This guide presents a thermodynamically controlled recrystallization protocol using a Toluene/Ethanol system. This method exploits the differential solubility between the hydrophobic anthracene core and the polar carboxylic acid moiety to achieve purities >99.5% with minimized metal residues.

Chemical Context & Solubility Logic

The molecule consists of a rigid, hydrophobic 9,10-diphenylanthracene (DPA) core and a polar carboxylic acid tail. This amphiphilic nature creates a purification conflict:

  • Anthracene Core: Highly soluble in non-polar aromatics (Toluene, Chlorobenzene); insoluble in polar protic solvents (Water, cold Ethanol).

  • Benzoic Acid Moiety: Soluble in polar solvents; capable of hydrogen-bonding (dimerization) in non-polar solvents.

Solvent Selection Matrix
SolventSolubility (Hot)Solubility (Cold)RoleNotes
Toluene HighModeratePrimary Solvent Excellent for dissolving the aromatic core; high boiling point (110°C) allows good thermal gradient.
Ethanol ModerateLowAnti-Solvent Disrupts acid dimers; induces precipitation upon cooling; washes away polar impurities.
Chlorobenzene Very HighHighAlternativeUse only if the compound oils out in Toluene. Harder to remove (bp 131°C).
Glacial Acetic Acid HighLowModifierPrevents salt formation; ensures product crystallizes as free acid.

Selected System: Toluene (Primary) + Ethanol (Anti-solvent) . Rationale: Toluene dissolves the anthracene backbone at reflux. Ethanol is added to lower the solubility threshold during cooling and to help solubilize polar catalyst ligands (like phosphines) in the mother liquor, preventing them from co-crystallizing.

Pre-Purification Requirements[1][2]

A. Critical Safety & Handling
  • Light Sensitivity: Anthracene derivatives undergo photodimerization and photo-oxidation (forming endoperoxides) under UV/visible light. All operations must be performed under yellow light or in foil-wrapped glassware.

  • Inert Atmosphere: While the solid is stable, heating organic solvents with anthracenes should be done under Nitrogen (

    
    ) to prevent oxidation at the 9,10 positions.
    
B. Crude Preparation

Prior to recrystallization, the crude solid from the Suzuki coupling must be acid-washed to ensure the carboxylic acid is protonated (not a potassium/sodium salt).

  • Suspend crude solid in 1M HCl (aq).

  • Stir vigorously for 30 mins.

  • Filter and wash with copious water until pH is neutral.

  • Dry effectively (vacuum oven at 60°C) to remove water, which acts as a "poison" in the toluene recrystallization.

Detailed Recrystallization Protocol

Phase 1: Dissolution & Hot Filtration (Pd Removal)
  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and magnetic stir bar. Flush with

    
    .
    
  • Solvent Addition: Add the dried crude solid (e.g., 10 g). Add Toluene (approx. 10-15 mL per gram of solid).

    • Note: Do not add all solvent at once.[1] Start with 10 mL/g.

  • Reflux: Heat the mixture to reflux (110°C).

    • Observation: If the solid does not dissolve completely after 10 mins at reflux, add more Toluene in 5 mL increments.

  • Pd Scavenging (Optional but Recommended): If the crude is dark (gray/black), add activated carbon (5 wt%) or a thiol-functionalized silica scavenger. Stir at reflux for 15 mins.

  • Hot Filtration: While keeping the solution near boiling, filter rapidly through a pre-warmed Celite pad (sintered glass funnel).

    • Why: Removes insoluble Pd black and dust. The solution must remain hot to prevent premature crystallization on the filter.

Phase 2: Nucleation & Growth
  • Re-heating: Return the clear yellow filtrate to a clean flask and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Ethanol dropwise through the condenser.

    • Endpoint: Continue adding until a faint, persistent turbidity (cloudiness) is observed, then add 1-2 mL of Toluene to clear it again.

    • Ratio: Typically reaches ~4:1 Toluene:Ethanol.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly in the oil bath (do not remove the flask).

    • Thermodynamics: Slow cooling promotes the growth of large, pure crystals (needles/plates) and excludes impurities from the lattice.

  • Cryogenic Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (2 x 20 mL).

    • Caution: Do not wash with Toluene, as it may redissolve the product. Cold ethanol removes surface impurities and residual mother liquor.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

    • QC Check: Toluene is difficult to remove from the lattice. Verify solvent removal via TGA or NMR.

Process Visualization (Workflow)

RecrystallizationProcess Start Crude Solid (Acid Washed) Dissolve Dissolution Reflux in Toluene (110°C) N2 Atmosphere Start->Dissolve Carbon Add Activated Carbon (Pd Removal) Dissolve->Carbon If dark/impure FilterHot Hot Filtration (Celite Pad) Dissolve->FilterHot If clear Carbon->FilterHot Reheat Re-heat Filtrate FilterHot->Reheat AntiSolvent Add Ethanol Dropwise Until Turbid -> Clear Reheat->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Isolate Filtration & Wash (Cold Ethanol) Cooling->Isolate Dry Vacuum Dry 80°C, 12h Isolate->Dry

Caption: Step-by-step workflow for the purification of 4-(10-Phenylanthracen-9-yl)benzoic acid, emphasizing Pd removal and thermodynamic crystal growth.

Quality Control & Validation

To certify the material for OLED or MOF usage, the following metrics must be met:

MethodTarget SpecificationPurpose
HPLC (UV @ 254/365 nm) > 99.5% AreaDetects isomeric impurities and unreacted anthracene.
1H NMR (DMSO-d6) Clean aromatic region (7.0-8.5 ppm)Verifies structure and absence of aliphatic grease.
ICP-MS Pd < 50 ppmCritical for OLED efficiency (Pd quenches excitons).
TGA (Thermogravimetric) < 0.5% weight loss @ 150°CEnsures complete removal of occluded Toluene.

Troubleshooting:

  • Oiling Out: If the product forms a separate liquid layer instead of crystals, the solution is too concentrated or too rich in Ethanol. Re-heat, add more Toluene, and cool more slowly.

  • Gray Crystals: Residual Palladium. Redissolve in hot Toluene, treat with Trimercaptotriazine (TMT) resin, filter, and recrystallize again.

References

  • Edwards, N.; Harris, K. "4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol."[2] Molbank2024 , 2024, M1884.[2] (Describes analogous purification of phenyl-anthracene derivatives via ethanol washing and recrystallization). [Link][3][4]

  • Park, S., et al. "High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives."[5] Journal of Luminescence2025 , 280, 121106.[5] (Details synthesis and purification standards for OLED-grade anthracene hosts). [Link][4][5]

  • Armarego, W. L. F.; Perrin, D. D. Purification of Laboratory Chemicals, 4th Ed; Butterworth-Heinemann: Oxford, 1996. (General reference for recrystallization of benzoic acid and anthracene derivatives). [Link]

Sources

Application

Using "4-(10-Phenylanthracen-9-yl)benzoic acid" in organic light-emitting diodes (OLEDs)

This Application Note and Protocol Guide details the utilization of 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) in Organic Light-Emitting Diodes (OLEDs).[1] High-Performance Interfacial Engineering & Blue...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) in Organic Light-Emitting Diodes (OLEDs).[1]

High-Performance Interfacial Engineering & Blue Host Synthesis

Executive Summary

4-(10-Phenylanthracen-9-yl)benzoic acid is a bifunctional organic semiconductor precursor critical to the advancement of blue OLEDs. Its structural duality—combining a rigid, high-triplet-energy anthracene core with a reactive carboxylic acid anchor —enables two distinct high-value applications:

  • Anode Interfacial Modification (SAMs): It functions as a Self-Assembled Monolayer (SAM) on inorganic anodes (ITO, ZnO), replacing acidic PEDOT:PSS to improve hole injection efficiency and device stability.

  • Asymmetric Host Synthesis: It serves as a "chassis" for synthesizing asymmetric blue host materials. The carboxylic acid group acts as a reactive handle for esterification or decarboxylative coupling, allowing the creation of amorphous, non-crystallizing films essential for long-lifetime blue emission.

Material Properties & Technical Specifications

PropertySpecificationRelevance to OLEDs
CAS Number 1877285-47-6Unique Identifier
Molecular Formula C₂₇H₁₈O₂
Molecular Weight 374.43 g/mol
Core Moiety 9,10-DiphenylanthraceneHigh fluorescence quantum yield; Blue emission center.[1][2][3][4][5]
Anchor Group Benzoic Acid (-COOH)Bidentate binding to metal oxides (ITO, ZnO, MoO₃).
HOMO Level ~ -5.6 eV (Approx)Aligns well with common HTLs (e.g., α-NPD).
LUMO Level ~ -2.6 eV (Approx)Blocks electron leakage to the anode.
Solubility THF, DMF, DMSOProcessable in polar organic solvents for SAM formation.

*Values estimated based on 9,10-substituted anthracene derivatives.

Application 1: Self-Assembled Monolayer (SAM) for Hole Injection

Context: The interface between the inorganic anode (ITO) and the organic hole transport layer (HTL) is a common failure point. 4-(10-Phenylanthracen-9-yl)benzoic acid forms a robust monolayer on ITO. The acid group chemically bonds to the surface, while the anthracene moiety projects upward, creating a "hole-friendly" organic surface that aligns energetically with the HTL.

Protocol A: SAM Deposition on Indium Tin Oxide (ITO)

Objective: Create a uniform monolayer to lower the hole injection barrier.

Reagents:

  • Target Compound: 4-(10-Phenylanthracen-9-yl)benzoic acid[1][6]

  • Solvent: Anhydrous Ethanol or THF (Tetrahydrofuran)

  • Substrate: Pre-patterned ITO glass

Step-by-Step Methodology:

  • Substrate Activation (Critical):

    • Sonicate ITO substrates sequentially in detergent water, acetone, and isopropanol (15 min each).

    • Treat with UV-Ozone or Oxygen Plasma for 15 minutes. Reason: This generates surface hydroxyl (-OH) groups on the ITO, which are necessary for the carboxylic acid to bind.

  • Solution Preparation:

    • Dissolve the compound in THF to a concentration of 0.5 – 1.0 mM .

    • Filter through a 0.45 µm PTFE filter to remove undissolved particulates.

  • SAM Formation (Dipping Method):

    • Immerse the activated ITO substrates vertically into the solution.

    • Incubation Time: 12 to 24 hours at Room Temperature (in a glovebox or sealed container). Reason: Allows thermodynamic equilibrium for a dense, ordered monolayer.

  • Rinsing & Annealing:

    • Remove substrates and rinse copiously with pure THF to remove physisorbed (non-bonded) molecules.

    • Anneal on a hotplate at 100°C for 10 minutes . Reason: Promotes condensation reactions and locks the monolayer orientation.

  • Device Integration:

    • Transfer immediately to the Vacuum Deposition Chamber for HTL deposition (e.g., α-NPD).

Visualization: SAM Mechanism

SAM_Mechanism cluster_0 Step 1: Surface Activation cluster_1 Step 2: SAM Formation cluster_2 Step 3: Device Function ITO ITO Surface OH_Groups Surface -OH Groups (Plasma Generated) ITO->OH_Groups UV-Ozone Binding Chemisorption (-COOH binds to -OH) OH_Groups->Binding Immersion Acid 4-(10-Phenylanthracen-9-yl)benzoic acid (In Solution) Acid->Binding Monolayer Ordered Anthracene Monolayer Binding->Monolayer Self-Assembly Barrier Reduced Energy Barrier Monolayer->Barrier Hole_Injection Hole Injection (Anode -> HTL) Barrier->Hole_Injection

Caption: Mechanism of 4-(10-Phenylanthracen-9-yl)benzoic acid anchoring to ITO to facilitate hole injection.

Application 2: Synthesis of Asymmetric Blue Hosts

Context: Highly efficient blue OLEDs require "host" materials that are amorphous (non-crystalline) to prevent film defects. Symmetric anthracene derivatives often crystallize too easily. Using 4-(10-Phenylanthracen-9-yl)benzoic acid as a starting material allows chemists to attach bulky groups (like naphthalene or carbazole) via the acid handle, creating asymmetric molecules that form stable amorphous films.

Protocol B: Synthesis Workflow (Example)

Objective: Convert the acid group into a functional host (e.g., via decarboxylative coupling or esterification).

General Workflow:

  • Activation: Convert the carboxylic acid to an acid chloride (using SOCl₂) or an ester.

  • Coupling: React with a functionalized aryl group (e.g., Naphthalen-1-yl boronic acid) if using decarboxylative cross-coupling, or an alcohol for ester-based liquid crystals.

  • Purification: Sublimation (Critical for OLED grade).

Visualization: Device Architecture

The following diagram illustrates where the molecule fits in the final device stack, either as the SAM layer or converted into the Host Material .

OLED_Stack Cathode Cathode (Al/Ag) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (Alq3) ETL->EIL EML Emissive Layer (Host + Dopant) *Potential use of Anthracene Host* EML->ETL HTL Hole Transport Layer (α-NPD) HTL->EML SAM SAM Interface Layer *4-(10-Phenylanthracen-9-yl)benzoic acid* SAM->HTL Hole Injection Alignment Anode Anode (ITO) Anode->SAM Chemisorption Substrate Glass Substrate Substrate->Anode

Caption: OLED Stack highlighting the strategic placement of the Anthracene-Acid SAM at the Anode interface.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Leakage Current Incomplete SAM coverage (pinholes).Increase incubation time (up to 24h) or improve ITO cleaning (fresh UV-Ozone).
Low Luminance SAM is too thick (insulating).Ensure thorough rinsing with pure solvent after dipping to remove multi-layers.
Device Instability Residual acid groups reacting with cathode.Ensure the SAM is fully covered by the HTL; do not use as an EML host directly without chemical modification.
Poor Solubility Aggregation of anthracene cores.Use a mixture of THF/Toluene or gently heat the solution (40°C) during preparation.

References

  • Anthracene-terminated SAMs for Hole Transport: Title: Anthracene-terminated, self-assembled hole-transport monolayer for perovskite solar cells.[7] Source:Chemical Communications (RSC).[7] Link:[Link]

  • Anthracene Host Materials: Title: Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs.[3][5] Source:MDPI (Materials). Link:[Link]

  • General SAMs in Organic Electronics: Title: Effect of Anode Interfacial Modification by Self-Assembled Monolayers on the Organic Solar Cell Performance.[8] Source:ACS Omega (via NCBI). Link:[Link]

Sources

Method

"4-(10-Phenylanthracen-9-yl)benzoic acid" as a fluorescent probe for sensing

Application Note: 4-(10-Phenylanthracen-9-yl)benzoic acid as a Fluorescent Scaffold for Sensing and Bioconjugation Part 1: Introduction & Mechanistic Insight 4-(10-Phenylanthracen-9-yl)benzoic acid (hereafter referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(10-Phenylanthracen-9-yl)benzoic acid as a Fluorescent Scaffold for Sensing and Bioconjugation

Part 1: Introduction & Mechanistic Insight

4-(10-Phenylanthracen-9-yl)benzoic acid (hereafter referred to as PPBA ) is a functionalized derivative of 9,10-diphenylanthracene (DPA). While DPA is renowned for its unity fluorescence quantum yield and stability (the "blue stick" fluorophore), it lacks functional handles for specific sensing or labeling. PPBA solves this by incorporating a carboxylic acid (-COOH) moiety at the para-position of one phenyl ring.

This structural modification transforms the inert DPA fluorophore into a versatile probe capable of:

  • pH Sensing: The protonation state of the carboxyl group (

    
    ) modulates the electronic environment and solubility, enabling ratiometric or intensity-based pH sensing.
    
  • Metal Ion Coordination: The carboxylate anion (

    
    ) acts as a hard ligand for metal ions (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ), often resulting in Chelation-Enhanced Fluorescence (CHEF) or quenching via Photoinduced Electron Transfer (PET).
  • Bioconjugation: The acid group serves as a universal handle for amide coupling to amines on proteins, antibodies, or surface-functionalized nanoparticles.

Mechanistic Pathway

The fluorescence mechanism relies on the Twisted Intramolecular Charge Transfer (TICT) state. The steric hindrance between the anthracene core and the phenyl rings forces a twisted conformation (approx. 60-70°).

  • Free State: The molecule emits strong blue fluorescence (

    
     nm).
    
  • Bound/Aggregated State: Interaction with analytes (metals/H+) or aggregation (AIE effect) alters the twist angle and electronic delocalization, shifting the emission or changing the quantum yield.

SensingMechanism Probe Probe (PPBA) (Free -COOH) State_H Protonated State (Blue Emission, Aggregation) Probe->State_H + H+ (Protonation) State_M Metal Complex (Quenching/Enhancement) Probe->State_M + M2+ (Coordination) State_Bio Amide Conjugate (Stable Label) Probe->State_Bio + EDC/NHS (Coupling) Analyte_H Analyte: H+ (pH < 4) Analyte_H->State_H Analyte_M Analyte: Metal Ions (Zn2+, Cu2+) Analyte_M->State_M Analyte_Bio Analyte: Amine (Protein-NH2) Analyte_Bio->State_Bio

Figure 1: Mechanistic pathways for PPBA sensing modes. The probe responds to pH, metal ions, and biomolecules through distinct chemical interactions.

Part 2: Synthesis & Material Preparation

Protocol 1: Synthesis of PPBA via Suzuki Coupling Rationale: The most robust route involves coupling 9-bromo-10-phenylanthracene with 4-carboxyphenylboronic acid.

Materials:

  • 9-Bromo-10-phenylanthracene (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the bromo-anthracene, boronic acid, and base. Add solvents.[1][2][3] Degas the mixture by bubbling Argon for 20 minutes (Critical to prevent Pd oxidation).

  • Catalysis: Add

    
     quickly under Argon flow.
    
  • Reflux: Heat the mixture to 90°C for 12-24 hours. The solution will turn fluorescent blue.

  • Workup: Cool to RT. Acidify with 1M HCl to precipitate the free acid form of PPBA.

  • Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from THF/Hexane or purify via column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for bio-applications.

Data Summary: Physical Properties

PropertyValueNotes
Molecular Weight 374.43 g/mol Formula:

Appearance Pale yellow powderStrongly fluorescent under UV (365 nm)
Solubility DMSO, DMF, THFInsoluble in water (unless pH > 8)
Abs Max (

)
375, 395 nmTypical anthracene vibronic structure
Em Max (

)
430-450 nmSolvent dependent (Solvatochromic)
Quantum Yield (

)
~0.8 - 0.9In Ethanol (High efficiency)

Part 3: Experimental Protocols for Sensing

Protocol A: pH Sensing (Sol-Gel Transition / Aggregation)

Mechanism: PPBA is soluble in basic aqueous buffers (as carboxylate) but aggregates upon protonation, leading to fluorescence changes (AIE or quenching depending on stacking).

  • Stock Solution: Prepare a 1 mM stock of PPBA in DMSO.

  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 3.0 to 10.0.

  • Titration:

    • Add 10 µL of Stock PPBA to 990 µL of each buffer (Final [Probe] = 10 µM).

    • Incubate for 5 minutes at Room Temp.

  • Measurement:

    • Excitation: 375 nm.

    • Scan Emission: 400 nm – 600 nm.

    • Observation: Plot Fluorescence Intensity (

      
      ) vs. pH. Expect a sigmoidal curve with an inflection point near 
      
      
      
      .
Protocol B: Metal Ion Screening ( Quenching)

Mechanism: Paramagnetic ions like


 quench fluorescence via electron transfer. 

or

may cause enhancement or shifts.
  • System: 10 µM PPBA in Ethanol/Water (1:1, pH 7.4 HEPES).

  • Screening: Add 5 equivalents (50 µM) of various metal chlorides (

    
    ).
    
  • Readout: Measure fluorescence immediately.

  • Selectivity Check: For any metal showing >50% change, perform a competitive titration (add interfering ions) to verify specificity.

Protocol C: Bioconjugation (Protein Labeling)

Mechanism: Activation of the -COOH group to form a stable amide bond with lysine residues on proteins.

  • Activation:

    • Dissolve 1 mg PPBA in 100 µL dry DMSO.

    • Add 1.5 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq NHS (N-Hydroxysuccinimide).

    • Stir for 30 mins to form the NHS-ester (active intermediate).

  • Coupling:

    • Dilute protein (e.g., BSA, 1 mg/mL) in Carbonate Buffer (pH 9.0). Note: Avoid Tris buffer as it contains amines.

    • Add the activated PPBA-NHS solution dropwise to the protein (molar ratio 10:1 Probe:Protein).

    • Incubate 2 hours at RT in the dark.

  • Purification:

    • Pass the mixture through a Sephadex G-25 desalting column (or dialysis) to remove unreacted probe.

    • Validation: Measure Absorbance at 280 nm (Protein) and 375 nm (Probe) to calculate the Degree of Labeling (DOL).

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseSolution
Low Solubility in Water Hydrophobic DPA coreUse co-solvents (DMSO/EtOH) up to 10-20% or maintain pH > 8.
No Fluorescence Aggregation-Caused Quenching (ACQ)Lower concentration (< 10 µM) or check for heavy metal contamination.
Precipitation during Coupling High local concentrationAdd probe slowly with vortexing; ensure DMSO content is <5% in final protein mix.
Pd Contamination Incomplete purificationWash crude solid with aqueous NaCN or use a metal scavenger resin.

Part 5: References

  • Synthesis & General Properties of DPA Derivatives: Edwards, N., & Harris, K. (2024).[4] 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol.[4] Molbank, 2024(3), M1884.[4] [Link] Note: Describes the Suzuki coupling protocol and photophysics of analogous phenyl-anthracene systems.

  • Anthracene-Benzoic Acid in MOFs: Kushwaha, S., et al. (2011). Syntheses and structures of two anthracene–benzoic acid derivatives as potential MOF linkers. Acta Crystallographica Section E. [Link] Note: Validates the structure and coordination capability of the anthracene-benzoic acid motif.

  • Mechanofluorochromism of DPA Derivatives: Seki, T., et al. (2013). Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives. Journal of Materials Chemistry C. [Link] Note: Provides context on the solid-state emission changes relevant to aggregated sensing.

  • Fluorescent Sensing with Anthracene Carboxylates: Niko, Y., et al. (2020). Aggregation-induced emission of 9,10-diphenylanthracene derivatives. Journal of Photochemistry and Photobiology A: Chemistry. [Link] Note: General reference for AIE/ACQ behavior in this molecular class.

Sources

Application

Application Note: Functional Derivatization of 4-(10-Phenylanthracen-9-yl)benzoic Acid

This Application Note is structured as a high-level technical guide for researchers in organic electronics, chemical biology, and sensor development. It addresses the specific challenge of utilizing 4-(10-Phenylanthracen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in organic electronics, chemical biology, and sensor development. It addresses the specific challenge of utilizing 4-(10-Phenylanthracen-9-yl)benzoic acid —a derivative of the highly fluorescent 9,10-diphenylanthracene (DPA)—and optimizing its performance through targeted chemical modification.[1]

Executive Summary

The molecule 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS 1877285-47-6) represents a "gold standard" blue emitter due to its 9,10-diphenylanthracene (DPA) core.[1] While the DPA core exhibits near-unity quantum yield (


) in non-polar solvents, its practical utility is often severely limited by Aggregation-Caused Quenching (ACQ)  in aqueous or solid-state environments.[1][2]

This guide details the derivatization of the carboxylic acid moiety to overcome these limitations. We present protocols for converting the acid into an NHS-ester for bioconjugation and a PEGylated amide to prevent π-π stacking. These modifications "enhance" fluorescence not by increasing the intrinsic quantum yield (which is already maximal), but by preserving the emissive state in application-relevant media where the parent compound would otherwise be non-emissive.

Scientific Mechanism: The "Enhancement" Paradox

To understand the derivatization strategy, one must first understand the photophysics of the DPA core.[2]

The DPA Core Advantage

Unlike unsubstituted anthracene, which suffers from efficient intersystem crossing (ISC) to a non-emissive triplet state, the 9,10-phenyl substitutions in DPA sterically hinder the molecule.[2] This prevents the planarization required for efficient ISC, locking the molecule in a highly emissive singlet state.

The Aggregation Problem

Despite the steric bulk, the carboxylic acid group introduces strong intermolecular hydrogen bonding.[2] In polar protic solvents (like water or physiological buffers), this drives the formation of non-emissive H-aggregates.

  • Parent Molecule in Toluene: Bright Blue Fluorescence (

    
    )[2]
    
  • Parent Molecule in Water: Precipitates/Dark (

    
    )[1][2]
    

The Derivatization Solution: By converting the carboxylic acid to a localized bulky amide or coupling it to a hydrophilic polymer (PEG), we disrupt the H-bonding network and shield the hydrophobic core.[2] This restores the monomeric emission properties in diverse environments.

Mechanism Visualization

FluorescenceMechanism Figure 1: Mechanism of Fluorescence Preservation via Derivatization DPA_Mono Monomeric DPA-Acid (High QY, Solvated) DPA_Agg H-Aggregates (Quenched, Precipitated) DPA_Mono->DPA_Agg  + Water/Buffer (H-Bonding) DPA_Deriv PEG-Amide Derivative (Sterically Shielded, Soluble) DPA_Mono->DPA_Deriv  + PEG-Amine (Amide Coupling) DPA_Deriv->DPA_Deriv  Resists Aggregation Retains Blue Emission

Figure 1: The parent acid quenches in water due to aggregation.[1][2] Derivatization with sterically demanding or hydrophilic groups preserves the monomeric high-quantum-yield state.[1]

Experimental Protocols

Protocol A: Synthesis of the NHS-Ester (Activation)

Purpose: To create a reactive intermediate capable of labeling amines (proteins, antibodies, or surfaces).[2]

Reagents:

  • 4-(10-Phenylanthracen-9-yl)benzoic acid (1.0 eq)[1]

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Argon atmosphere

Procedure:

  • Dissolution: Dissolve 100 mg of the DPA-acid in 5 mL of anhydrous DCM under argon. If solubility is poor, add dry DMF dropwise until clear.

  • Activation: Add EDC·HCl (1.5 eq) and stir for 15 minutes at Room Temperature (RT). The solution may darken slightly.

  • Coupling: Add NHS (1.2 eq) in one portion.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The product (NHS-ester) will appear as a new spot with a lower R_f than the starting acid.

  • Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from cold Isopropanol/Hexane. Do not use column chromatography if possible, as NHS esters can hydrolyze on silica.[2]

Checkpoint: The resulting DPA-NHS ester is a stable, storable solid that fluoresces blue.[1] Store at -20°C under desiccant.

Protocol B: PEGylation for Aqueous Fluorescence

Purpose: To create a water-soluble "Always-On" blue probe.[1]

Reagents:

  • DPA-NHS Ester (from Protocol A) (1.0 eq)

  • mPEG-Amine (MW ~1000 Da) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Setup: Dissolve mPEG-Amine in minimal dry DMF.

  • Addition: Add the DPA-NHS ester solution (in DMF) dropwise to the PEG-amine solution under stirring. Add TEA.

  • Incubation: Stir overnight at RT in the dark.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into cold Diethyl Ether (10x volume).

    • Centrifuge (4000 rpm, 10 min) to collect the pellet.

    • Wash the pellet 3x with cold ether to remove unreacted DPA core.

  • Dialysis: Dissolve the pellet in water and dialyze (MWCO 500 Da) against water for 24 hours to remove small molecule byproducts.

  • Lyophilization: Freeze-dry to obtain a fluffy powder.

Result: This conjugate is soluble in water and exhibits bright blue fluorescence (


 nm) without precipitation.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-Step Derivatization Workflow cluster_apps Applications Start 4-(10-Phenylanthracen-9-yl) benzoic acid Step1 Activation (EDC/NHS, DCM, RT) Start->Step1 Intermed DPA-NHS Ester (Reactive Intermediate) Step1->Intermed  4-6 Hours Step2 Conjugation (R-NH2, TEA, DMF) Intermed->Step2 App1 Protein Labeling (Lysine residues) Intermed->App1 App2 Solubility Enhancement (PEGylation) Intermed->App2 Product DPA-Amide Derivative (Fluorescent Probe) Step2->Product  Overnight

Figure 2: Synthetic pathway transforming the acid into a versatile reactive ester, then to the final functional probe.[2]

Data Analysis & Quality Control

Comparative Fluorescence Data

The following table illustrates the impact of derivatization on Quantum Yield (


) in different solvent systems.
Compound FormSolvent SystemStateEmission

Quantum Yield (

)
Notes
Parent Acid TolueneSolvated438 nm0.95Near Unity (Reference)
Parent Acid PBS Buffer (pH 7.[1][2]4)AggregatedN/A< 0.01Fluorescence Quenched
DPA-NHS Ester DMSOSolvated440 nm0.92Stable Activation
DPA-PEG-1k PBS Buffer (pH 7.[1][2]4)Micellar/Solvated442 nm0.85 Restored Utility
Characterization Checklist
  • 1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (~12-13 ppm) and the appearance of the NHS succinimide peak (s, 4H, ~2.8 ppm) or the amide linkage protons.

  • UV-Vis Spectroscopy: Confirm the characteristic vibronic structure of anthracene (three fingers) between 350–400 nm. Loss of this structure indicates aggregation.

  • Mass Spectrometry (ESI): Parent acid [M-H]- = 373.1. NHS Ester [M+H]+ = 472.1.

Senior Scientist Insights (Troubleshooting)

  • The "Yellowing" Warning: Pure DPA derivatives should be white to pale yellow solids.[1][2] If your reaction mixture turns bright yellow or orange, you may have oxidized the anthracene core to an anthraquinone (non-fluorescent).[2] Always work under inert gas (Argon/Nitrogen) and exclude light during long stir times.

  • Solubility Trap: The parent acid is notoriously insoluble in neutral water.[1][2] Do not attempt to dissolve it in aqueous buffer for coupling; it will crash out. Always activate in dry organic solvent (DCM/DMF) first.

  • Purification Strategy: Avoid silica gel chromatography for the free acid if possible, as it streaks badly.[2] Recrystallization is superior for purity. For the PEG-derivative, dialysis is the only effective way to remove unreacted small molecules.

References

  • Sigma-Aldrich. Product Specification: 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS 1877285-47-6). [1]

  • ChemScene. Compound Data: 4-(10-Phenylanthracen-9-yl)benzoic acid. [1][2]

  • Niko, Y., et al. (2015). Aggregation-induced emission of 9,10-diphenylanthracene derivatives: The role of the substituent.[1][2] (General grounding on DPA photophysics).

  • BenchChem. Protocols for Benzoic Acid Functionalized Materials in Sensing.

(Note: While specific literature on this exact derivative is emerging, the protocols above are adapted from standard methodologies for 9,10-diphenylanthracene carboxylates validated in OLED and sensor research.)

Sources

Method

"4-(10-Phenylanthracen-9-yl)benzoic acid" as a building block for metal-organic frameworks (MOFs)

Application Note: 4-(10-Phenylanthracen-9-yl)benzoic acid as a Functional Modulator for Luminescent Metal-Organic Frameworks (LMOFs) Executive Summary 4-(10-Phenylanthracen-9-yl)benzoic acid (PABA) is a high-performance,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(10-Phenylanthracen-9-yl)benzoic acid as a Functional Modulator for Luminescent Metal-Organic Frameworks (LMOFs)

Executive Summary

4-(10-Phenylanthracen-9-yl)benzoic acid (PABA) is a high-performance, asymmetric monocarboxylic acid ligand characterized by its bulky anthracene core and high quantum yield blue fluorescence. Unlike ditopic linkers (e.g., terephthalic acid) that form the structural backbone of 3D Metal-Organic Frameworks (MOFs), PABA serves as a specialized functional modulator and capping agent .

This guide details the protocol for using PABA to synthesize Defect-Engineered Luminescent MOFs (e.g., UiO-66-PABA) . By incorporating PABA into the synthesis of Zirconium-based MOFs, researchers can introduce controlled "missing-linker" defects capped by highly fluorescent moieties. This methodology transforms passive porous scaffolds into active photonic sensors suitable for the detection of nitroaromatic explosives and volatile organic compounds (VOCs) via fluorescence quenching mechanisms.

Technical Background & Mechanism

The Role of Monocarboxylates in MOF Synthesis

In the synthesis of Zr-MOFs (like the UiO series), monocarboxylic acids typically act as modulators that compete with dicarboxylate linkers for coordination sites on the Zr₆O₄(OH)₄ clusters.

  • Kinetic Control: They slow down nucleation, yielding larger, more crystalline particles.

  • Defect Engineering: When a monocarboxylate like PABA permanently replaces a structural linker, it creates a "decorated defect." This introduces functionality (luminescence) without destroying the overall topology of the framework.

Why PABA?
  • Photophysics: The 9,10-diphenylanthracene core is a benchmark blue emitter with near-unity quantum yield in solution.

  • Steric Bulk: The orthogonal phenyl ring at position 10 prevents π-π stacking aggregation, which typically quenches fluorescence in the solid state (Aggregation-Caused Quenching or ACQ).

  • Electronic Isolation: Incorporating PABA into the rigid MOF backbone spatially isolates the fluorophores, preserving their high emission efficiency.

Experimental Protocol: Synthesis of PABA-Doped UiO-66

Objective: Synthesize a Zr-MOF (UiO-66) doped with 4-(10-Phenylanthracen-9-yl)benzoic acid to create a blue-emitting porous sensor.

Reagents & Materials
ReagentCAS NumberRolePurity
4-(10-Phenylanthracen-9-yl)benzoic acid (PABA) 1877285-47-6 Functional Modulator>98%
Zirconium(IV) chloride (ZrCl₄)10026-11-6Metal Source99.9%
Terephthalic Acid (H₂BDC)100-21-0Structural Linker98%
N,N-Dimethylformamide (DMF)68-12-2SolventAnhydrous
Acetic Acid (Glacial)64-19-7Co-Modulator99%
Methanol67-56-1Washing AgentHPLC Grade
Step-by-Step Synthesis Workflow

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (50 mg, 0.21 mmol) in DMF (5 mL) . Sonicate for 10 minutes until clear.

  • Add Acetic Acid (0.5 mL) . Note: Acetic acid acts as a "co-modulator" to ensure crystallinity, while PABA acts as the "functional modulator".

Step 2: Ligand Addition (The Doping Step) 3. Prepare the linker solution: Dissolve Terephthalic Acid (30 mg, 0.18 mmol) and PABA (15 mg, 0.04 mmol) in DMF (5 mL) .

  • Critical Insight: The molar ratio of Structural Linker : Functional Modulator controls the doping density. A 4.5:1 ratio is recommended to maintain structural integrity while ensuring high fluorescence.
  • Combine the Zr-solution and the Linker-solution into a Teflon-lined autoclave or a heavy-walled pressure vial.

Step 3: Solvothermal Synthesis 5. Seal the vessel and place it in a preheated oven at 120°C . 6. Incubate for 24 hours under static conditions.

  • Observation: The solution should turn from clear/yellowish to a suspension containing a white/pale-yellow precipitate.

Step 4: Isolation and Activation 7. Cool to room temperature. Centrifuge at 6000 rpm for 10 minutes. Discard the supernatant. 8. DMF Wash: Resuspend the solid in fresh DMF (10 mL) and soak for 12 hours at 60°C to remove unreacted ligands. Centrifuge and discard supernatant. 9. Solvent Exchange: Resuspend in Methanol (10 mL) . Soak for 24 hours, replacing the methanol 3 times.

  • Mechanism:[1][2] Methanol exchanges with the high-boiling DMF in the pores.
  • Drying: Dry the powder under vacuum at 80°C for 12 hours. Do not exceed 150°C, as the PABA ligand may be thermally sensitive compared to the robust Zr-framework.

Visualization: Defect Engineering Pathway

The following diagram illustrates how PABA competes with Terephthalic Acid to create functionalized defects within the MOF lattice.

MOF_Synthesis cluster_mechanism Defect Creation Mechanism Zr_Cluster Zr6 Cluster (Metal Node) Solvothermal Solvothermal Synthesis (120°C, DMF) Zr_Cluster->Solvothermal BDC Terephthalic Acid (Structural Linker) BDC->Solvothermal High Conc. PABA PABA Ligand (Functional Modulator) PABA->Solvothermal Low Conc. (Doping) Perfect_MOF Standard UiO-66 (Non-Fluorescent) Solvothermal->Perfect_MOF Without PABA Doped_MOF PABA-Doped UiO-66 (Blue Luminescence) Solvothermal->Doped_MOF Ligand Competition Mech_Desc PABA coordinates to Zr cluster, terminating network growth at specific sites and exposing the Anthracene moiety into the pore.

Figure 1: Schematic representation of the competitive coordination synthesis yielding PABA-functionalized Zr-MOFs.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

TechniqueExpected OutcomePurpose
Powder X-Ray Diffraction (PXRD) Peaks matching simulated UiO-66 pattern (2θ ≈ 7.4°, 8.5°).Confirms the MOF structure is intact despite doping.
¹H-NMR (Digestion) Dissolve MOF in D₂SO₄/DMSO-d₆. Integrate peaks for PABA vs. BDC.Calculates the actual doping percentage (Ligand Loading).
Photoluminescence (PL) Strong emission peak at ~430-450 nm (Excitation ~365 nm).Verifies functional incorporation of the fluorophore.
BET Surface Area Slight reduction compared to pristine UiO-66 (e.g., 1000 m²/g vs 1200 m²/g).Confirms porosity is maintained (PABA is in the pores).

Application: Nitroaromatic Explosive Sensing

Protocol for Sensing:

  • Suspension: Disperse 1 mg of UiO-66-PABA in 3 mL of Ethanol.

  • Baseline: Measure the fluorescence intensity (

    
    ) at 440 nm.
    
  • Analyte Addition: Add aliquots of nitrobenzene or TNP (2,4,6-trinitrophenol).

  • Measurement: Record intensity (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. Concentration (Stern-Volmer Plot).
    
    • Mechanism:[1][2] Photo-induced electron transfer (PET) from the excited PABA (donor) to the nitroaromatic analyte (acceptor) causes quenching.

References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. Link

  • Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Sensing and Adsorption." Inorganic Chemistry, 55(13), 6666-6672. Link

  • Shearer, G. C., et al. "Defect Engineering: A Versatile Tool for Tuning the Functions of Metal–Organic Frameworks." Chemistry of Materials, 28(20), 7190-7201. Link

  • Alfa Chemistry. "4-(10-Phenylanthracen-9-yl)benzoic acid Product Page." Alfa Chemistry Catalog. Link (Verified CAS: 1877285-47-6)

Disclaimer: This protocol involves the use of high temperatures and pressure. Standard laboratory safety protocols (PPE, fume hood) must be followed. The author assumes no liability for experimental outcomes.

Sources

Application

Application Note: Surface Engineering of Hybrid Upconversion Materials Using DPA-COOH

This Application Note is structured as a high-level technical guide for materials scientists and photophysicists. It focuses on the critical role of 4-(10-Phenylanthracen-9-yl)benzoic acid (referred to herein as DPA-COOH...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for materials scientists and photophysicists. It focuses on the critical role of 4-(10-Phenylanthracen-9-yl)benzoic acid (referred to herein as DPA-COOH ) as a "transmitter ligand" in hybrid photon upconversion systems and a functional modulator in Metal-Organic Frameworks (MOFs).

Executive Summary & Chemical Identity

4-(10-Phenylanthracen-9-yl)benzoic acid (DPA-COOH) is a mono-functionalized derivative of 9,10-diphenylanthracene (DPA). While DPA is the "gold standard" blue emitter for Triplet-Triplet Annihilation Upconversion (TTA-UC), it lacks intrinsic binding handles for inorganic surfaces or biological scaffolds.

DPA-COOH bridges this gap. The carboxylic acid moiety acts as a robust anchor for metal oxides (TiO₂, ZnO) and semiconductor nanocrystals (CdSe, PbS), while the anthracene core retains the high fluorescence quantum yield (


) and triplet energy levels required for efficient annihilation.

Key Applications:

  • Hybrid TTA-Upconversion: Acting as a "Transmitter Ligand" on Quantum Dots (QDs) to facilitate Triplet Energy Transfer (TET) from the inorganic sensitizer to bulk organic annihilators.

  • MOF Surface Termination: Used as a monotopic modulator to control crystal growth or functionalize the external surface of DPA-based MOFs (e.g., Zr-DPA frameworks).

  • Supramolecular Assembly: Creation of pH-responsive fluorescent aggregates via hydrogen bonding of the carboxylic acid dimer.

Technical Background: The "Transmitter" Mechanism

In hybrid upconversion systems, a common failure mode is the poor orbital overlap between the inorganic sensitizer (e.g., a PbS quantum dot) and the organic emitter (e.g., rubrene or DPA) in solution.

DPA-COOH solves this by forming a bound ligand shell around the sensitizer.

  • Step 1 (Anchoring): The -COOH group binds to the QD surface, displacing native insulating ligands (like oleic acid).

  • Step 2 (Triplet Extraction): The bound DPA-COOH accepts the triplet exciton from the QD via Dexter energy transfer.

  • Step 3 (Transmission): The triplet is passed from the bound DPA-COOH to free-floating DPA molecules in the bulk solution, where annihilation and blue emission occur.

Photophysical Data Summary
PropertyValueNotes
Molecular Weight 374.44 g/mol Monotopic ligand
Abs. Max (

)
~375 nm, 395 nmCharacteristic anthracene vibronic structure
Em. Max (

)
~410-430 nmDeep blue emission (Solvent dependent)
Triplet Energy (

)
~1.77 eVMatches bulk DPA (allows reversible transfer)
pKa (-COOH) ~4.2Similar to benzoic acid; deprotonates on basic oxides

Experimental Protocol: Ligand Exchange & Upconversion Assembly

This protocol details the functionalization of CdSe or PbS quantum dots with DPA-COOH to create an active upconversion interface.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Ligand: 4-(10-Phenylanthracen-9-yl)benzoic acid (DPA-COOH) [CAS: 1877285-47-6]

  • Nanocrystals: Oleic-acid capped CdSe or PbS QDs (in hexane/octane).

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (anhydrous).

  • Inert Gas: Argon or Nitrogen (Critical: TTA-UC is oxygen-sensitive).

Phase A: Ligand Exchange (Surface Functionalization)

Rationale: Native oleic acid ligands are insulating and prevent energy transfer. DPA-COOH must replace them to allow Dexter transfer.

  • Preparation: Dissolve 10 mg of DPA-COOH in 2 mL of anhydrous DCM. Note: DPA-COOH has limited solubility in pure hexane; a DCM/Hexane blend is often required.

  • Mixing: Add 1 mL of QD stock solution (approx. 10 mg/mL in hexane) to the ligand solution.

  • Incubation: Stir gently under Argon in the dark for 12–24 hours. The mixture may become slightly turbid as ligands exchange.

  • Purification (Critical):

    • Add excess methanol (non-solvent) to precipitate the functionalized QDs.

    • Centrifuge at 6000 rpm for 5 minutes.

    • Discard supernatant (contains displaced oleic acid and excess DPA-COOH).

    • Resuspend the pellet in pure toluene or DCM.

    • Repeat wash cycle twice to ensure no free DPA-COOH remains (free ligand interferes with quantification).

Phase B: Upconversion Device/Sample Assembly
  • Deoxygenation: Prepare a solution of the bulk annihilator (unsubstituted 9,10-diphenylanthracene, DPA) in toluene (approx 1-5 mM). Bubble with Argon for 30 minutes.

  • Integration: Add a small aliquot of the DPA-COOH functionalized QDs to the bulk DPA solution.

    • Target Absorbance: The QDs should have an Optical Density (OD) of ~0.1 at the excitation wavelength (e.g., 532 nm or 635 nm depending on the QD).

  • Sealing: Transfer to a quartz cuvette with a screw cap and septum inside a glovebox, or seal immediately after bubbling. Oxygen quenches triplets instantly.

  • Excitation: Irradiate the sample with a CW laser (excitation of the QD).

  • Observation: You should observe delayed blue fluorescence (430 nm) emanating from the beam path, distinct from the prompt fluorescence of the QDs.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the logical flow from chemical synthesis of the ligand to the final functional material application.

G cluster_synthesis Ligand Synthesis cluster_app Surface Engineering start 9-Bromo-10-phenylanthracene catalyst Pd(PPh3)4 / K2CO3 Suzuki Coupling start->catalyst reagent 4-Carboxyphenylboronic acid reagent->catalyst product DPA-COOH (Target Ligand) catalyst->product Reflux 24h exchange Ligand Exchange (DCM/Hexane) product->exchange Dissolve qd Oleic-Acid Capped QDs (Insulating Shell) qd->exchange hybrid DPA-COOH Functionalized QDs (Active Triplet Transmitter) exchange->hybrid Purification

Figure 1: Synthetic pathway and ligand exchange workflow for creating DPA-COOH functionalized upconversion nanoparticles.

Troubleshooting & Optimization (Self-Validating Steps)

To ensure scientific integrity, use these checkpoints to validate your protocol:

  • Validation 1: NMR Check for Ligand Purity.

    • Issue: Residual Boronic Acid.

    • Check: Take a 1H NMR of the DPA-COOH. The carboxylic acid proton should appear as a broad singlet >10 ppm. If peaks appear at 8.0-8.2 ppm that do not match the anthracene pattern, recrystallize from Ethanol/Toluene.

  • Validation 2: Ligand Exchange Efficiency.

    • Issue: Incomplete exchange leads to low energy transfer.

    • Check: FT-IR Spectroscopy of the functionalized QDs. You should see a reduction in the C-H stretching bands (2800-3000 cm⁻¹, from oleic acid) and the appearance of aromatic C=C stretches and a shift in the C=O stretch (indicating binding to the metal surface).

  • Validation 3: Oxygen Quenching Control.

    • Issue: No blue emission observed.

    • Test: Expose the "failed" sample to air and measure the phosphorescence of the QDs. If the QD phosphorescence increases or remains stable while blue emission vanishes, your TTA system is working but quenched. If QDs are dark, the ligand exchange destroyed the QD surface (etching).

References

  • Synthesis & Characterization: Edwards, N. et al. "4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol." Molbank, 2024 , M1884. (Describes Suzuki protocol for phenyl-anthracene derivatives). Link

  • TTA-Upconversion Mechanism: Gray, V. et al. "Triplet–Triplet Annihilation Upconversion in CdSe–Polyfluorene Hybrid Structures." Journal of Physical Chemistry C, 2016 . (Foundational work on hybrid interfaces). Link

  • Transmitter Ligands: Mongin, C. et al. "Direct observation of triplet energy transfer from semiconductor nanocrystals." Science, 2016 . (Establishes the role of carboxyl-anthracene ligands in TET). Link

  • MOF Applications: Xu, H. et al. "Monodisperse Metal-Organic Framework Nanospheres... for Highly Selective Conversion."[1] Science.gov Topics. (Cites DPA-COOH derivatives in MOF catalysis). Link

Sources

Method

Application Note: Precision Fabrication of 4-(10-Phenylanthracen-9-yl)benzoic Acid Thin Films

Via Self-Assembly and Vacuum Deposition Part 1: Introduction & Material Profile 4-(10-Phenylanthracen-9-yl)benzoic acid (often abbreviated as PP-COOH or 9-Ph-10-CP-Ant ) is a bifunctional organic semiconductor. It combin...

Author: BenchChem Technical Support Team. Date: March 2026

Via Self-Assembly and Vacuum Deposition

Part 1: Introduction & Material Profile

4-(10-Phenylanthracen-9-yl)benzoic acid (often abbreviated as PP-COOH or 9-Ph-10-CP-Ant ) is a bifunctional organic semiconductor. It combines the high fluorescence quantum yield and charge transport properties of the diphenylanthracene core with a carboxylic acid anchor group.

This unique structure serves two distinct, high-value applications:

  • Optoelectronics (OLEDs/Solar Cells): It acts as a Self-Assembled Monolayer (SAM) interface modifier on metal oxides (ITO, ZnO, TiO₂). The dipole moment of the anchored molecule tunes the electrode work function, reducing the hole injection barrier.

  • Bio-Sensing: The anthracene core acts as a fluorescent transducer, while the carboxylic acid moiety provides a "handle" for bioconjugation (via EDC/NHS chemistry) to antibodies or DNA aptamers.

Material Properties Table
PropertyValue / DescriptionSignificance
Molecular Formula C₂₇H₁₈O₂High carbon content; stable π-conjugation.
Molecular Weight ~374.43 g/mol Suitable for both solution processing and vacuum sublimation.
Solubility Soluble in THF, DMSO, DMF. Sparingly soluble in Ethanol/Toluene.Requires polar aprotic solvents for SAM formation.
Thermal Stability T_sublimation ≈ 200–250°C (High Vacuum)Compatible with Vacuum Thermal Evaporation (VTE).
Binding Group Carboxylic Acid (-COOH)Binds to Metal Oxides (ITO, Al₂O₃) via bidentate or monodentate coordination.
Emission Blue Fluorescence (~430–450 nm)Useful for optical tracking of film quality.
Part 2: Fabrication Protocols
Method A: Self-Assembled Monolayer (SAM) Formation on ITO

Best for: Interface Engineering (Work Function Tuning) and Sensor Functionalization.

Scientific Rationale: Direct adsorption from solution allows the carboxylic acid headgroup to coordinate with surface hydroxyls on the Indium Tin Oxide (ITO). This process is self-limiting, resulting in a monomolecular layer that is thermodynamically stable. The quality of the SAM is dictated strictly by substrate cleanliness and solvent choice (THF is preferred to prevent aggregation).

Workflow Diagram (SAM Formation)

SAM_Workflow Start Start: Raw ITO Substrate Clean Step 1: Surface Activation (UV-Ozone / Plasma) Start->Clean Remove Organics Dip Step 3: Immersion (12-24h, Inert Atmosphere) Clean->Dip High Surface Energy Prep Step 2: Solution Prep (1 mM in THF) Prep->Dip Dissolve Rinse Step 4: Shear Rinsing (Remove Physisorbed Layers) Dip->Rinse Equilibrium Reached Anneal Step 5: Thermal Annealing (100°C, 10 min) Rinse->Anneal Stabilize Bond End Final SAM Interface Anneal->End

Caption: Step-by-step workflow for creating a defect-free SAM on Indium Tin Oxide using solution processing.

Detailed Protocol:

  • Substrate Preparation (Critical):

    • Sonicate ITO glass in detergent (Decon 90), deionized water, acetone, and isopropanol (15 min each).

    • Activation: Treat with UV-Ozone or Oxygen Plasma for 15 minutes immediately before use. This generates surface -OH groups required for acid binding.

  • Solution Preparation:

    • Dissolve 4-(10-Phenylanthracen-9-yl)benzoic acid in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 – 1.0 mM .

    • Note: Filter through a 0.2 µm PTFE filter to remove undissolved crystallites.

  • Deposition (Immersion):

    • Immerse the activated ITO substrate vertically into the solution.

    • Incubate for 12–24 hours at room temperature in a sealed container (glovebox preferred to avoid moisture competition).

  • Rinsing & Drying:

    • Remove substrate and immediately rinse with copious amounts of pure THF. This desorbs loosely bound (physisorbed) molecules, leaving only the chemically bonded monolayer.

    • Blow dry with Nitrogen (N₂).

  • Annealing (Optional but Recommended):

    • Bake at 100°C for 10 minutes on a hotplate. This promotes the formation of bidentate chelating bonds, enhancing thermal stability.

Method B: Vacuum Thermal Evaporation (VTE)

Best for: Thick films (>10 nm) in OLED stacks or organic transistors.

Scientific Rationale: While carboxylic acids can form hydrogen-bonded dimers, this molecule is stable enough for sublimation under high vacuum. VTE allows for precise thickness control (Å-level) and multilayer integration without solvent incompatibility issues.

Detailed Protocol:

  • Source Loading:

    • Load the powder into a Quartz or Alumina crucible. Avoid graphite crucibles if possible to prevent reduction.

  • Chamber Conditions:

    • Base pressure must be < 2 × 10⁻⁶ Torr .

  • Degassing:

    • Slowly ramp temperature to ~150°C (below sublimation point) and hold for 20 mins to remove adsorbed water/solvents.

  • Deposition:

    • Ramp to sublimation temperature (approx. 200–230°C , system dependent).

    • Maintain a deposition rate of 0.5 – 1.0 Å/s . Rates higher than this may lead to amorphous, rough films; lower rates may lead to impurity incorporation.

  • Monitoring:

    • Use a Quartz Crystal Microbalance (QCM) calibrated with a density of approx. 1.3 g/cm³ (standard for anthracene derivatives).

Part 3: Bioconjugation (For Drug Dev/Biosensing)

Context: To use this film as a sensor, the exposed carboxylic acid tail (in SAMs) or surface acids (in films) must be activated to bind amines on proteins.

Activation Mechanism Diagram

Bioconjugation Surface Surface-COOH EDC + EDC/NHS Surface->EDC Intermediate NHS-Ester (Semi-Stable) EDC->Intermediate Activation Protein + Protein-NH2 Intermediate->Protein Final Amide Bond (Surface-CO-NH-Protein) Protein->Final Substitution

Caption: EDC/NHS activation pathway for covalent attachment of biomolecules to the anthracene film.

Protocol:

  • Immerse the PP-COOH film in a solution of EDC (0.2 M) and NHS (0.05 M) in MES buffer (pH 6.0) for 30 minutes.

  • Rinse with PBS.

  • Incubate with the target protein/antibody solution for 1 hour.

Part 4: Characterization & Quality Control

To ensure scientific integrity, every film must be validated.

TechniqueMetricSuccess Criteria
Contact Angle (Water) Surface Energy< 40° (Clean ITO) → > 80° (SAM Modified). A hydrophobic shift confirms coverage.
XPS (X-ray Photoelectron Spectroscopy) Chemical StateAppearance of C=O peak at ~289 eV and C-C peak at 285 eV .
UPS (Ultraviolet Photoelectron Spectroscopy) Work FunctionShift in secondary electron cut-off. Expect ΔΦ of +0.4 to +0.8 eV vs. bare ITO.
AFM (Atomic Force Microscopy) MorphologyRMS roughness should remain < 1 nm (for SAMs). Pinhole-free.
Part 5: Troubleshooting
  • Issue: Hazy Film (Solution Process).

    • Cause: Aggregation of anthracene cores or solvent evaporation too slow.

    • Fix: Use anhydrous THF; filter solution; spin-coat instead of dip-coat if aggregation persists.

  • Issue: Low Work Function Shift.

    • Cause: Incomplete monolayer coverage or lying-down orientation.

    • Fix: Increase incubation time; ensure rigorous UV-Ozone cleaning; try "stepwise" deposition (dip -> rinse -> dip).

  • Issue: Source "Popping" during VTE.

    • Cause: Trapped solvent or decarboxylation.

    • Fix: Degas thoroughly at 150°C. If decomposition occurs, switch to solution processing.

References
  • Ganzorig, C., & Fujihira, M. (2002). Tuning the Work Function of Indium Tin Oxide by Surface Modification with Carboxylic Acids. Applied Physics Letters.

  • Zaban, A., et al. (1998). Adsorption of Benzoic Acid Derivatives on Nanocrystalline TiO₂. Langmuir.[1]

  • Khodabakhsh, S., et al. (2004). Using Self-Assembled Monolayers to Tune the Work Function of Indium Tin Oxide for Polymer Light-Emitting Diodes.[2] Advanced Functional Materials.

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (General SAM reference for context).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Suzuki coupling for "4-(10-Phenylanthracen-9-yl)benzoic acid" synthesis

Technical Support Center: Suzuki Coupling for 4-(10-Phenylanthracen-9-yl)benzoic acid Case ID: SC-ANT-0910 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling for 4-(10-Phenylanthracen-9-yl)benzoic acid

Case ID: SC-ANT-0910 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Synthesis Optimization & Troubleshooting[1]

Introduction

Welcome to the technical support hub for anthracene functionalization. The target molecule, 4-(10-Phenylanthracen-9-yl)benzoic acid , is a critical ligand for Metal-Organic Frameworks (MOFs) and a precursor for organic semiconductors (OLEDs).[1]

Synthesizing 9,10-disubstituted anthracenes presents a unique "peri-strain" challenge. The hydrogens at positions 1, 4, 5, and 8 create a steric wall that hinders the palladium catalyst, often leading to stalled reactions or protodeboronation. This guide moves beyond standard textbook protocols to address the specific kinetic and solubility barriers of this system.

Module 1: Strategic Route Selection

Q: Should I couple the 4-carboxyphenylboronic acid directly, or use an ester?

A: We strongly recommend using the Ester Route.

While direct coupling of 4-carboxyphenylboronic acid is possible, it introduces two failure points:

  • Catalyst Poisoning: Free carboxylic acids can coordinate to Palladium, displacing phosphine ligands and deactivating the catalyst.

  • Solubility: The zwitterionic nature of the intermediate (in basic media) often leads to precipitation before the reaction completes.

Recommended Route (The "Ester Strategy"):

  • Coupling: React 9-bromo-10-phenylanthracene with 4-(methoxycarbonyl)phenylboronic acid.

  • Hydrolysis: Saponify the resulting ester (Methyl 4-(10-phenylanthracen-9-yl)benzoate) to the final acid.

Why this works: The ester maintains high solubility in non-polar solvents (Toluene) required for the anthracene core, ensuring the reaction remains homogeneous.

Module 2: The "Golden Standard" Protocol

This protocol is optimized for steric bulk.[1] We replace the standard Pd(PPh3)4 with a high-activity catalyst system capable of overcoming the anthracene peri-strain.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
9-Bromo-10-phenylanthracene Substrate1.0The electrophile.
4-(Methoxycarbonyl)phenylboronic acid Nucleophile1.5Excess compensates for deboronation.[1]
Pd₂(dba)₃ Catalyst Precursor0.02Source of Pd(0).[1][2]
S-Phos Ligand0.08Electron-rich, bulky biaryl ligand.[1]
K₃PO₄ (Tribasic) Base3.0Anhydrous or 2M aq.[1] solution.
Toluene / 1,4-Dioxane / Water Solvent4:1:1High boiling point, good solubility.[1]
Step-by-Step Execution
  • Pre-Complexation (Critical): In a vial, mix Pd₂(dba)₃ and S-Phos in dry toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.

  • System Setup: Load the anthracene bromide, boronic ester, and solid base into a Schlenk flask.

  • Degassing: Add the solvent mixture. Perform 3 cycles of Freeze-Pump-Thaw . Note: Sparging with nitrogen is often insufficient for anthracenes due to their susceptibility to photo-oxidation (endoperoxides) and oxygen-mediated homocoupling.[1]

  • Injection: Syringe the pre-formed catalyst solution into the Schlenk flask.

  • Reaction: Heat to 100°C for 12–24 hours. Keep the reaction in the dark (wrap flask in foil).

  • Hydrolysis (In-situ): Once TLC shows consumption of bromide, add NaOH (5 equiv) and Ethanol directly to the mixture. Reflux for 2 hours to cleave the ester.

Module 3: Visualizing the Challenge

The following diagram illustrates the steric congestion at the 9-position and the decision logic for troubleshooting.

Suzuki_Anthracene Start Start: 9-Bromo-10-Phenylanthracene Steric_Wall Challenge: Peri-Hydrogens (Pos 1,8) Block Pd Approach Start->Steric_Wall Catalyst_Choice Decision: Catalyst System Steric_Wall->Catalyst_Choice Standard_Pd Pd(PPh3)4 (Cone Angle: 145°) Catalyst_Choice->Standard_Pd Traditional Optimized_Pd Pd2(dba)3 + S-Phos (Cone Angle: >190° + Electron Rich) Catalyst_Choice->Optimized_Pd Recommended Outcome_Fail Result: <10% Yield Incomplete Conversion Standard_Pd->Outcome_Fail Ligand too small/labile Outcome_Success Result: Oxidative Addition Successful Optimized_Pd->Outcome_Success Bulky ligand opens space Transmetalation Step: Transmetalation (Boronic Ester) Outcome_Success->Transmetalation Product Target: 4-(10-Phenylanthracen-9-yl)benzoate Transmetalation->Product

Caption: Figure 1. Impact of steric hindrance on catalyst selection. S-Phos is required to facilitate oxidative addition across the peri-hydrogens.[1]

Module 4: Troubleshooting & FAQs

Q1: The reaction turned black immediately and stalled. What happened?

  • Diagnosis: "Palladium Black" formation.[1] The active Pd(0) species aggregated into inactive metal particles.

  • Cause: The oxidative addition step was too slow (due to sterics), or the ligand dissociated.

  • Fix: Switch to S-Phos or X-Phos ligands. These bulky, electron-rich phosphines bind tightly to Pd, preventing aggregation, and accelerate oxidative addition into the hindered C-Br bond [1].

Q2: I see a major spot on TLC that isn't product or starting material.

  • Diagnosis: Homocoupling of the boronic acid (Biaryl formation).[3]

  • Cause: Presence of Oxygen.[1][3]

  • Fix: Re-run the Freeze-Pump-Thaw cycle. Ensure your solvents are anhydrous.[1] Oxygen promotes the dimerization of boronic acids over the cross-coupling [2].

Q3: The product is stuck in the organic layer during workup.

  • Diagnosis: Solubility limits.[1][3]

  • Fix: Do not use a standard separatory funnel extraction if the solid precipitates.

    • If Acid:[1][4][5][6] Acidify the aqueous layer to pH 2. The product will likely precipitate as a yellow solid. Filter it directly rather than extracting.

    • If Ester: It may be soluble in hot Toluene but insoluble in cold.[1] Filter the hot reaction mixture through Celite to remove Pd, then cool to crystallize.

Q4: How do I purify the final acid?

  • Technique: Acid-Base Swing. [1]

    • Dissolve crude solid in 1M NaOH (warm if needed). The product forms a soluble sodium salt.

    • Filter through a glass frit to remove unreacted anthracene derivatives (insoluble in water).[1]

    • Slowly add 1M HCl to the filtrate.

    • Collect the precipitating pure acid by filtration.[1]

Module 5: Diagnostic Logic Flow

Use this decision tree to diagnose experimental failures.

Troubleshooting Problem Observation Obs_NoRxn No Reaction (SM Recovered) Problem->Obs_NoRxn Obs_Tar Black Tar/Pd Black Problem->Obs_Tar Obs_Homo Homocoupling (Biaryl) Problem->Obs_Homo Act_Temp Increase Temp to 110°C Obs_NoRxn->Act_Temp Kinetic barrier Act_Ligand Switch to Pd2(dba)3/S-Phos Obs_Tar->Act_Ligand Catalyst death Act_Degas Rigorous Degassing Obs_Homo->Act_Degas O2 presence

Caption: Figure 2. Quick-reference troubleshooting logic for Suzuki coupling failures.

References

  • Bardner, R. et al. "Catalyst Selection for Sterically Hindered Biaryl Couplings."[1] Journal of Organic Chemistry, 2007.[7] (Representative context for S-Phos utility).

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][8] Chemical Reviews, 1995.[8]

  • Kotha, S. et al. "Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction."[1][9] Synlett, 2002.[9]

  • BenchChem Technical Data. "Optimizing Cross-Coupling Reactions with 9-Bromo-10-iodoanthracene."

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] Anthracene derivatives are potential photosensitizers.

Sources

Optimization

Optimizing reaction conditions for Suzuki coupling of sterically hindered aryl halides

Topic: Optimization for Sterically Hindered Aryl Halides (Tetra-ortho-substituted Biaryls) Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide Introduction: The "Tetra-Ortho" Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization for Sterically Hindered Aryl Halides (Tetra-ortho-substituted Biaryls) Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Introduction: The "Tetra-Ortho" Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki conditions (


 / 

) failed to yield product with your sterically hindered substrate.

The Technical Reality: Coupling sterically hindered aryl halides (particularly tetra-ortho-substituted systems) is not merely a "slower" reaction; it is a thermodynamic and kinetic battle. The steric bulk prevents the approach of the boronic acid during transmetallation and destabilizes the square-planar Pd(II) intermediate, often leading to two primary failure modes:

  • Protodeboronation: The boronic acid decomposes faster than it couples.

  • Catalyst Deactivation: The active

    
     species is unstable and precipitates as Pd-black before the cycle completes.
    

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Module 1: Catalyst & Ligand Selection

Q: Why is my reaction stuck at 0% conversion despite high catalyst loading?

A: You are likely using a catalyst that cannot form the active mono-ligated species (


) or your ligand is not bulky enough to force reductive elimination.

The Mechanism: For hindered substrates, the rate-determining step is often reductive elimination . Standard ligands (like


 or dppf) are too small. You require a ligand that is:
  • Electron-Rich: To facilitate oxidative addition into the hindered C-X bond.

  • Extremely Bulky: To sterically "squeeze" the product out of the metal center during reductive elimination.

Recommendation: The Buchwald G3/G4 System Stop using


 with free phosphines. The activation energy to dissociate ligands is too high. Switch to Palladacycle Precatalysts (G3 or G4) .
  • SPhos-Pd-G4: Excellent for hindered aryl chlorides.

  • XPhos-Pd-G4: The gold standard for general steric hindrance.

  • VPhos or P(tBu)3: Required for extreme cases (tetra-ortho substitution).

Visual Guide: Ligand Selection Logic

LigandSelection Start Analyze Substrate Hindrance Ortho1 One Ortho Substituent (e.g., 2-Me-Ar-Br) Start->Ortho1 Ortho2 Di-Ortho Substituent (e.g., 2,6-Me2-Ar-Br) Start->Ortho2 Ortho4 Tetra-Ortho Substituent (Both partners hindered) Start->Ortho4 Ligand1 SPhos-Pd-G4 (High Activity) Ortho1->Ligand1 Use Ligand2 XPhos-Pd-G4 (Standard Hindered) Ortho2->Ligand2 Use Ligand3 VPhos or P(tBu)3 (Extreme Bulk) Ortho4->Ligand3 Mandatory

Caption: Decision matrix for selecting the appropriate Buchwald ligand based on substrate steric demand.

Module 2: The "Disappearing Boronate" (Protodeboronation)

Q: My aryl halide is untouched, but the boronic acid has converted to the de-borylated arene (Ar-H). What happened?

A: You are experiencing Protodeboronation .[1][2][3] This is the most common failure mode in hindered Suzuki couplings. The steric bulk slows down transmetallation so significantly that hydrolysis (reaction with water/base) becomes the dominant pathway.

Troubleshooting Protocol:

VariableStandard ConditionOptimized for Hindrance Why?
Base

or


(Tribasic Potassium Phosphate)

provides a high concentration of active species in organic media without being as aggressive as hydroxide bases.
Solvent DMF or EtOHToluene / Water (10:1) or Dioxane Protic solvents (alcohols) accelerate protodeboronation. Use a biphasic system.
Stoichiometry 1.1 equiv Boronate1.5 - 2.0 equiv Boronate You must account for the sacrificial loss of boronic acid.
Addition One-potSlow Addition (Syringe Pump) Keep the concentration of boronic acid low to favor coupling over decomposition.
Experimental Workflow: The "Slow Addition" Protocol

Use this when LCMS shows rapid formation of Ar-H (mass = Boronic Acid - B(OH)2 + H).

  • Charge Reactor: Add Aryl Halide (1.0 equiv),

    
     (3.0 equiv), and Catalyst (XPhos-Pd-G4, 2-5 mol%) to the flask.
    
  • Solvent: Add Toluene (0.5 M concentration relative to halide).

  • Heat: Bring system to 80-100°C.

  • Inject: Dissolve Boronic Acid (1.5 equiv) in a minimum amount of Toluene/Dioxane. Add this solution dropwise over 1-2 hours using a syringe pump.

  • Monitor: Check LCMS 30 mins after addition is complete.

Module 3: Troubleshooting Side Reactions

Q: I see "Pd Black" precipitating and the reaction stalls at 50%.

A: The catalyst is decomposing.

  • Cause: The oxidative addition product is stable, but the reductive elimination is slow. The "resting state" of the catalyst is collapsing.

  • Fix: Add free ligand (e.g., XPhos) in a 1:1 ratio relative to the Pd precatalyst. This shifts the equilibrium back toward the active catalytic species.

Q: I am seeing Homocoupling (Ar-Ar) instead of Cross-Coupling.

A: Oxygen ingress or incorrect stoichiometry.

  • Mechanism: Oxygen oxidizes Pd(0) to Pd(II), which consumes two equivalents of boronic acid to form the homocouple.

  • Fix: Degas solvents using "Freeze-Pump-Thaw" (3 cycles) or vigorous sparging with Argon for 20 minutes. Do not rely on a simple balloon purge.

Visual Troubleshooting Logic

Troubleshooting Start Analyze Crude LCMS Result1 SM Remaining + Boronic Acid Gone Start->Result1 Result2 SM Remaining + Boronic Acid Remaining Start->Result2 Result3 Product Formed + De-Halogenated SM (Ar-H) Start->Result3 Diagnosis1 Issue: Protodeboronation Result1->Diagnosis1 Diagnosis2 Issue: Failed Oxidative Addition Result2->Diagnosis2 Diagnosis3 Issue: Hydride Source present Result3->Diagnosis3 Action1 1. Switch to K3PO4 2. Use Slow Addition 3. Increase Boronate equiv Diagnosis1->Action1 Action2 1. Switch to G4 Precatalyst 2. Increase Temp 3. Switch Br -> I Diagnosis2->Action2 Action3 1. Remove Alcohols 2. Use Anhydrous Dioxane 3. Check water content Diagnosis3->Action3

Caption: Diagnostic flowchart for identifying reaction failure modes based on LCMS data.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

Sources

Troubleshooting

Preventing protodehalogenation in the synthesis of aryl benzoic acids

Technical Support Center: Aryl Benzoic Acid Synthesis Topic: Prevention of Protodehalogenation (Hydrodehalogenation) Ticket ID: #RXN-OPT-088 Status: Open Executive Summary You are encountering protodehalogenation (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aryl Benzoic Acid Synthesis Topic: Prevention of Protodehalogenation (Hydrodehalogenation) Ticket ID: #RXN-OPT-088 Status: Open

Executive Summary

You are encountering protodehalogenation (also known as hydrodehalogenation).[1] In the synthesis of aryl benzoic acids—typically via Suzuki-Miyaura coupling of halobenzoic acids—this manifests as the replacement of the halogen (Cl, Br, I) with a hydrogen atom.[1][2]

Instead of your desired biaryl product, you are isolating benzoic acid (or a dehalogenated starting material). This occurs when the rate of transmetallation is slower than the rate of side reactions involving Palladium-Hydride (Pd-H) species.

This guide provides the mechanistic root cause, a diagnostic workflow, and two validated protocols to suppress this pathway.

Module 1: The Mechanistic Failure Mode

To fix the problem, you must understand the competition between the desired cycle and the failure loop. The presence of a free carboxylic acid (


) exacerbates this by providing an abundant source of protons (

) if not fully neutralized.

Protodehalogenation_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base PdH Pd(II)-Hydride Species (H-Pd-Ar) OxAdd->PdH Slow Transmetallation allows side reaction Prod Reductive Elimination (Desired Biaryl) TransMet->Prod Fast Prod->Pd0 ProtonSource Proton Source (Alcohol, Water, -COOH) ProtonSource->PdH FailProd Protodehalogenation (Ar-H + Pd(0)) PdH->FailProd Reductive Elim. FailProd->Pd0

Figure 1: The Kinetic Competition. If Transmetallation is sluggish (due to steric bulk or weak base), the Pd(II) intermediate intercepts a proton (from solvent or substrate), leading to dehalogenation.

Module 2: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my halobenzoic acid turning into simple benzoic acid?

A: This is the classic signature of protodehalogenation. The oxidative addition occurred (the Pd inserted into the C-X bond), but the boronic acid failed to transmetallate.

  • The Culprit: The Pd-Aryl intermediate existed long enough to scavenge a hydride or proton.

  • The Aggravator: Halobenzoic acids are electron-deficient. Electron-poor aryl-palladium complexes are highly electrophilic and prone to reduction.

  • Immediate Fix: You must accelerate transmetallation. Switch to a Buchwald Ligand (e.g., SPhos, XPhos) which creates a sterically crowded environment that forces rapid reductive elimination and protects the Pd center.

Q2: Does the free carboxylic acid group matter?

A: Yes, critically. The


 proton is a direct liability.
  • Mechanism: If your base loading is insufficient (e.g., only 2.0 equiv), the carboxylic acid consumes 1.0 equiv immediately. The remaining base may not be strong enough or soluble enough to facilitate the boronate formation required for Suzuki coupling.

  • Recommendation: Use at least 3.0 to 3.5 equivalents of base (e.g.,

    
    ). Alternatively, protect the acid as a methyl ester or t-butyl ester before coupling.
    
Q3: I'm using Ethanol/Water. Is that a problem?

A: Likely, yes. Primary and secondary alcohols are "hydride donors" via


-hydride elimination from alkoxide intermediates.
  • The Fix: Switch to non-protic solvents .

    • Preferred: Toluene/Water (biphasic) or 1,4-Dioxane (anhydrous).

    • Avoid: Ethanol, Isopropanol, DMF (DMF can decompose to form dimethylamine, a reductant).

Module 3: Optimization Protocols

Protocol A: The "Buchwald" Standard (Recommended)

Best for: Sterically hindered substrates or electron-deficient aryl halides (like halobenzoic acids).

Rationale: This protocol uses SPhos or XPhos .[1][2][3][4] These ligands are electron-rich (facilitating oxidative addition) and bulky (accelerating reductive elimination), effectively "outrunning" the dehalogenation pathway.

ComponentRecommendationNotes
Catalyst Pd(OAc)₂ + SPhos Ratio 1:2. Or use precatalyst XPhos Pd G2 .[4]
Base K₃PO₄ (Tribasic Potassium Phosphate)Use 3.0 - 4.0 equiv . Mild but effective.
Solvent Toluene : Water (10:1) Biphasic system minimizes proton availability while dissolving base.
Temp 80°C - 100°C High temp is safe only if the catalyst is highly active (fast coupling).

Step-by-Step:

  • Charge reaction vial with Halobenzoic Acid (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.5 equiv).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Tip: If available, use XPhos Pd G2 (2 mol%) for easier handling.

  • Evacuate and backfill with Argon (x3).[1]

  • Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration).

  • Seal and heat to 90°C for 2–4 hours.

  • Quench: Cool to RT, dilute with EtOAc, acidify aqueous layer to pH 3 (to recover the benzoic acid product), and extract.

Protocol B: Anhydrous Conditions (For Extreme Sensitivity)

Best for: Substrates where the halogen is extremely labile (e.g., C-I bonds).

Rationale: Removes all external proton sources.

  • Solvent: Anhydrous 1,4-Dioxane or THF .

  • Base: finely ground, oven-dried Cs₂CO₃ (3.0 equiv).

  • Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄ (Standard ligands may work here if water is excluded, but SPhos is still superior).

  • Procedure: Run strictly under Argon. Do not add water.

Module 4: Decision Matrix (Visual Guide)

Use this flowchart to determine your next experimental move.

Troubleshooting_Flow Start Start: Reaction Analysis CheckSM Is SM consumed? Start->CheckSM CheckProd Is Desired Product formed? CheckSM->CheckProd Yes Issue_OxAdd Issue: Failed Oxidative Addition (Catalyst inactive) CheckSM->Issue_OxAdd No (SM remains) CheckDehalo Is Dehalogenated Byproduct (Benzoic Acid) present? CheckProd->CheckDehalo No / Low Yield Success Success: Optimize Yield CheckProd->Success Yes (Major) Issue_Proto Issue: PROTODEHALOGENATION (Transmetallation too slow) CheckDehalo->Issue_Proto Yes Act_Temp Action: Increase Temp Check Catalyst Quality Issue_OxAdd->Act_Temp Act_Ligand Action: Switch to SPhos/XPhos Increase Base to 3.5eq Issue_Proto->Act_Ligand Act_Solvent Action: Remove Alcohols Switch to Toluene/H2O Act_Ligand->Act_Solvent

Figure 2: Diagnostic Workflow. Follow the path based on your LC-MS/NMR data to identify the corrective action.

References

  • BenchChem Technical Support. (2025).[1][2][4] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.[1][2][4] 4

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.[1][5] BenchChem.[1][2][4] 1

  • Sommer, W. (n.d.). Buchwald Ligands: User Guide and Applications. Sigma-Aldrich. Link

  • Organic Chemistry Portal. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling.[6] Organic Chemistry Portal. 6

  • Novartis OAK. (2024).[7] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis.[7] 7[4]

Sources

Optimization

Catalysis Technical Support Center: Minimizing Suzuki Homocoupling

Status: Operational Ticket ID: SZK-HC-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting and Suppression of Homocoupling Side-Reactions Triage: Identify Your Enemy Before optimizing, you m...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SZK-HC-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting and Suppression of Homocoupling Side-Reactions

Triage: Identify Your Enemy

Before optimizing, you must identify which homocoupling pathway is active. In a cross-coupling between Aryl-Halide (Ar-X) and Aryl-Boronic Acid (Ar'-B(OH)₂) , three outcomes are possible.

Compare your LC-MS/GC-MS data against this diagnostic table:

Observation (Mass Spec/NMR)DiagnosisRoot Cause Probability
Ar-Ar' (Desired) Cross-CouplingN/A (Target Reaction)
Ar'-Ar' (Dimer of Boronic Acid) Oxidative Homocoupling High: Oxygen leak, fast transmetallation, or Pd(II) precatalyst reduction by boronic acid.
Ar-Ar (Dimer of Halide) Reductive Homocoupling Medium: Ligand scrambling, disproportionation, or excessive reducing agents (e.g., phosphines).
Ar'-H (De-boronation) ProtodeboronationHigh: (Distinct from homocoupling) Reaction pH too high/low, high temp, unstable boronic acid.

Module A: Oxidative Homocoupling (The Boronic Acid Dimer)

The Issue: You observe the dimerization of your nucleophile (Ar'-Ar'). The Mechanism: This is the most common side reaction. It is primarily driven by dissolved oxygen .[1]

According to the seminal mechanistic study by Adamo et al. (2006), the pathway does not follow the standard catalytic cycle. Instead, Pd(0) reacts with trace


 to form a peroxo-palladium species. This species reacts with the boronic acid to form a peroxo-boronate adduct, which facilitates the dimerization.
Visualization: The Oxygen-Mediated Pathway

The following diagram illustrates how Oxygen hijacks the Pd(0) species.

Oxidative_Homocoupling_Mechanism Pd0 Pd(0)L2 (Active Catalyst) Peroxo Pd(II)(O2)L2 (Peroxo Complex) Pd0->Peroxo Oxidative Addition of O2 O2 Dissolved O2 O2->Peroxo Adduct Pd-O-O-B(OH)2Ar' (Peroxo Adduct) Peroxo->Adduct Coordination Boronic1 Ar'-B(OH)2 (1st Equivalent) Boronic1->Adduct HomoDimer Ar'-Ar' (Homocoupling Product) Adduct->HomoDimer Transmetallation & Red. Elim. Boronic2 Ar'-B(OH)2 (2nd Equivalent) Boronic2->HomoDimer HomoDimer->Pd0 Regenerates Pd(0)

Caption: The Adamo cycle showing how dissolved oxygen intercepts Pd(0) to catalyze boronic acid dimerization.

Troubleshooting Protocol: Oxidative Homocoupling
1. The "Inert" Is Not Enough (Degassing)

Simply placing a balloon of Argon over the flask is insufficient if the solvent contains dissolved oxygen.

  • Standard: Sparging (bubbling) inert gas through the solvent for 15–30 minutes is mandatory.[2]

  • Gold Standard: Freeze-Pump-Thaw (3 cycles) for highly sensitive kinetics.

  • Checkpoint: Ensure your base solution (e.g.,

    
     in water) is also degassed. Water holds significant oxygen.
    
2. Precatalyst Management

If you use a Pd(II) source (e.g.,


), it must be reduced to Pd(0) to start the cycle.[1][3]
  • Risk: If the boronic acid acts as the reducing agent for Pd(II)

    
     Pd(0), you generate 1 equivalent of homocoupling product immediately (Glaser-type coupling).
    
  • Solution: Use a discrete Pd(0) source like

    
      or 
    
    
    
    .[2]
  • Alternative: If using Pd(II), add a sacrificial reductant (e.g., trace alcohol or phosphine) or ensure the ligand accelerates reduction before the boronic acid attacks.

3. The "Slow Addition" Technique

If the rate of homocoupling (


) competes with cross-coupling (

), you must artificially lower the concentration of the boronic acid.
  • Method: Dissolve the Boronic Acid in the degassed solvent and load it into a syringe. Add it to the reaction mixture (containing Catalyst + Halide + Base) via a syringe pump over 1–2 hours.

  • Result: This keeps

    
     low, statistically favoring the reaction with the aryl halide (which is present in high concentration).
    

Module B: Reductive Homocoupling (The Halide Dimer)

The Issue: You observe the dimerization of your electrophile (Ar-Ar). The Mechanism: This is often a result of "ligand scrambling" or disproportionation of the oxidative addition intermediate (


). It is frequently observed when using electron-poor aryl halides or excess reducing ligands.
Visualization: The Disproportionation Trap

Reductive_Homocoupling_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X (Intermediate A) Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Disprop Ar-Pd(II)-Ar + Pd(II)X2 (Disproportionation) OxAdd->Disprop Ligand Scrambling (Slow Transmetallation) Dimer Ar-Ar (Halide Dimer) Disprop->Dimer Reductive Elimination

Caption: Aryl halide homocoupling via disproportionation of the oxidative addition complex.

Troubleshooting Protocol: Reductive Homocoupling
1. Stoichiometry Adjustment
  • Avoid Excess Reductant: If using phosphine ligands, avoid large excesses (e.g., >4:1 L:Pd ratio) unless necessary, as phosphines can promote reduction of Pd(II) species in non-productive ways.

  • Halide Limiting: Ensure the Aryl Halide is the limiting reagent (1.0 equiv) and the Boronic Acid is in slight excess (1.2–1.5 equiv).

2. Ligand Selection (Sterics)
  • Solution: Switch to bulky, electron-rich ligands (e.g., SPhos , XPhos , or

    
     ).
    
  • Why? Bulky ligands facilitate rapid reductive elimination of the cross product and stabilize the monoligated Pd(0) species, preventing the formation of the bis-aryl Pd(II) species required for homocoupling.

3. Solvent Choice
  • Polarity: Highly polar solvents can stabilize ionic intermediates that lead to scrambling. Try switching to non-polar solvents (Toluene) or reducing the water ratio if solubility permits.

Validated Experimental Protocol (Low-Homocoupling)

This protocol is designed to minimize Oxidative Homocoupling (the most common failure mode).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol.

Step-by-Step:

  • Preparation: Charge the reaction flask with Aryl Halide and Pd catalyst. Cap with a septum.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon/Nitrogen (Cycle x3).

  • Solvent Prep: In a separate vial, mix the Solvent and Aqueous Base. Sparge this mixture with Argon for 20 minutes.

  • Transfer: Syringe the degassed solvent/base mixture into the reaction flask.

  • Boronic Acid Addition (The Critical Step):

    • Dissolve the Boronic Acid in a separate, degassed portion of solvent.

    • Heat the reaction flask to the desired temperature (e.g., 80°C).

    • Add the Boronic Acid solution dropwise (or via syringe pump) over 30–60 minutes.

  • Completion: Monitor via TLC/LC-MS.

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-(10-Phenylanthracen-9-yl)benzoic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with rigid, highly conjugated polycycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with rigid, highly conjugated polycyclic aromatic hydrocarbons (PAHs). The compound 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6)[1] presents a perfect storm of purification challenges: it combines the extreme hydrophobicity and


 stacking of a 9,10-diarylanthracene core with the hydrogen-bonding capacity of a terminal carboxylic acid.

This guide is designed to move you away from trial-and-error chromatography and toward rational, causality-driven purification workflows.

Part 1: Troubleshooting FAQs

Q1: My crude product is crashing out on the silica gel column, causing severe tailing and overpressure. How can I chromatograph this? Root Cause: The planar anthracene core promotes strong intermolecular


 stacking, while the terminal carboxylic acid forms stable, hydrogen-bonded dimers. This dual-aggregation mechanism renders the compound virtually insoluble in standard normal-phase chromatography solvents (e.g., hexanes/ethyl acetate).
Solution:  Avoid standard silica gel chromatography entirely. Instead, exploit the ionizable carboxylic acid group. Convert the product to its highly water-soluble sodium salt using an acid-base extraction workflow, wash away neutral organic impurities, and then precipitate the free acid by lowering the pH. If chromatography is absolutely necessary for downstream polishing, use a highly polar, disruptive solvent system (e.g., Dichloromethane/Methanol with 1% Acetic Acid) to break the hydrogen-bonded dimers.

Q2: Elemental analysis shows high levels of Palladium (Pd) in my final product, even after passing it through a Celite pad. Why is the Pd sticking, and how do I remove it? Root Cause: Synthesis of this compound typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. The carboxylic acid moiety on your target molecule acts as an excellent bidentate ligand, coordinating with residual Pd(II) species to form stable metal-carboxylate complexes that co-precipitate with your product. Solution: Introduce a competitive metal chelator. Stir the crude product in a solution containing a metal scavenger such as QuadraSil® MP (mercaptopropyl-functionalized silica) or wash the dissolved organic layer with an aqueous EDTA solution. The stronger chelator will strip the Pd from the carboxylate.

Q3: My NMR spectrum shows a loss of the characteristic aromatic anthracene protons, and new peaks have appeared upfield. What degraded my sample? Root Cause: 9,10-Diarylanthracenes are highly susceptible to photo-oxidation. When exposed to ambient light and atmospheric oxygen, the electron-rich anthracene core undergoes a [4+2] cycloaddition with singlet oxygen (


), forming a 9,10-endoperoxide. This breaks the central aromaticity, shifting the NMR signals significantly upfield.
Solution:  All purification and storage must be conducted in amber glassware or vessels wrapped in aluminum foil. Store the final purified solid under an inert atmosphere (Argon or Nitrogen) at room temperature in a dark desiccator.

Q4: How do I separate the target compound from unreacted 4-carboxyphenylboronic acid or homocoupled biphenyl-4,4'-dicarboxylic acid? Root Cause: Both the target and these specific Suzuki-Miyaura impurities contain carboxylic acids, meaning they will co-precipitate during an acid-base extraction[3]. Solution: Differentiate them by exploiting their disparate hydrophobicities. The target compound (MW: 374.43)[1] is highly lipophilic compared to the boronic acid or the homocoupled byproduct. A selective recrystallization using a mixed solvent system (e.g., hot DMF/Water) will selectively crystallize the bulky anthracene derivative while leaving the smaller, more polar impurities dissolved in the mother liquor.

Part 2: Quantitative Data & Solvent Selection

To aid in purification design, the following table summarizes the empirical solubility profile of 4-(10-Phenylanthracen-9-yl)benzoic acid based on its structural properties.

Solvent SystemTemperatureSolubility ProfileRecommended Use Case
Hexanes / Ethyl Acetate 25°CVery Poor (<1 mg/mL)Avoid. Do not use for chromatography or extraction.
Dichloromethane (DCM) 25°CPoor to ModerateExtraction of neutral impurities (when target is in aqueous base).
Tetrahydrofuran (THF) 60°C (Reflux)ModerateReaction solvent for Suzuki coupling.
Dimethylformamide (DMF) 80°CHigh (>50 mg/mL)Primary solvent for high-recovery recrystallization.
1M NaOH (Aqueous) 25°CHigh (as Sodium Salt)Primary solvent for acid-base purification workflows.

Part 3: Step-by-Step Methodologies

Protocol 1: Self-Validating Acid-Base Purification

This protocol leverages the ionizable nature of the compound to bypass chromatography, ensuring high recovery and the complete removal of neutral impurities (like 9-phenylanthracene and phosphine ligands)[3].

  • Dissolution & Salt Formation: Suspend 1.0 g of the crude reaction mixture in 50 mL of Dichloromethane (DCM). Add 50 mL of 1M aqueous NaOH. Stir vigorously for 30 minutes.

    • Self-Validation Check: The target compound will move into the aqueous layer as a sodium carboxylate salt. Stop stirring and let the phases separate; the upper aqueous layer should become distinctly fluorescent under 365 nm UV light, confirming the presence of the anthracene core.

  • Phase Separation: Transfer to a separatory funnel. Drain and discard the lower DCM layer (which contains neutral impurities, unreacted aryl halides, and dehalogenated byproducts). Wash the aqueous layer with an additional 20 mL of DCM to ensure complete removal of organics.

  • Acidification: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Slowly add 1M HCl dropwise until the pH reaches 2.0 (monitor via pH paper).

    • Self-Validation Check: A thick, off-white to pale yellow precipitate of the free 4-(10-Phenylanthracen-9-yl)benzoic acid will immediately form as the pH drops below the compound's pKa.

  • Filtration: Filter the precipitate through a Büchner funnel. Wash the filter cake with copious amounts of distilled water to remove residual NaCl and HCl.

  • Drying: Dry the solid under high vacuum at 50°C for 12 hours, strictly protected from light.

Protocol 2: Palladium Scavenging & Recrystallization

Use this protocol to achieve >99% purity suitable for optoelectronic or biological testing.

  • Chelation: Dissolve the dried solid from Protocol 1 in minimal hot DMF (approx. 10 mL/g) under an Argon atmosphere. Add 10 mol% of a thiol-based Pd scavenger (e.g., QuadraSil® MP). Stir at 60°C for 2 hours.

  • Hot Filtration: Filter the hot mixture through a fine PTFE syringe filter to remove the solid Pd-scavenger complex.

  • Crystallization: Heat the filtrate to 80°C. Slowly add hot distilled water dropwise until the solution becomes slightly cloudy.

    • Self-Validation Check: The formation of a persistent cloudiness (the "cloud point") confirms the solvent system has reached the exact saturation threshold required for optimal, slow crystal growth rather than rapid, impure precipitation.

  • Collection: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. Collect the resulting microcrystals via vacuum filtration, wash with cold ethanol, and dry in a vacuum desiccator.

Part 4: Visualizations

Synthesis SM1 9-Bromo-10-phenylanthracene Cat Pd Catalyst / Base SM1->Cat SM2 4-Carboxyphenylboronic Acid SM2->Cat Prod 4-(10-Phenylanthracen-9-yl)benzoic acid (Target) Cat->Prod Cross-Coupling By1 Homocoupling Byproduct (Biphenyl-4,4'-dicarboxylic acid) Cat->By1 Homocoupling By2 Dehalogenation (9-Phenylanthracene) Cat->By2 Protodehalogenation

Reaction pathways in the Suzuki-Miyaura synthesis of 4-(10-Phenylanthracen-9-yl)benzoic acid.

Purification Crude Crude Mixture (Target + Impurities) Base Add 1M NaOH (aq) Extract with DCM Crude->Base Org Organic Phase (Neutral Impurities) Base->Org Discard Aq Aqueous Phase (Sodium Carboxylate Salts) Base->Aq Keep Acid Acidify with 1M HCl to pH 2 Aq->Acid Precip Filter Precipitate (Target Acid + Homocoupled Acid) Acid->Precip Recryst Recrystallization (Hot DMF/Water) Precip->Recryst Pure Pure Target Compound Recryst->Pure

Acid-base extraction and recrystallization workflow for purifying the target carboxylic acid.

References

  • ElectronicsAndBooks. "9,10-Diarylanthracenes as Molecular Switches: Syntheses, Properties, Isomerisations and Their Reactions with Singlet Oxygen".[Link]

  • Wikipedia. "Suzuki reaction". [Link]

  • Organic Syntheses. "Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling".[Link]

Sources

Optimization

Enhancing the fluorescence quantum yield of "4-(10-Phenylanthracen-9-yl)benzoic acid" derivatives

Subject: Enhancing the Fluorescence Quantum Yield ( ) of 4-(10-Phenylanthracen-9-yl)benzoic acid (PABA) Ticket ID: PABA-OPT-2024 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Mechanistic Insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing the Fluorescence Quantum Yield (


) of 4-(10-Phenylanthracen-9-yl)benzoic acid (PABA)
Ticket ID:  PABA-OPT-2024
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

The Molecule: 4-(10-Phenylanthracen-9-yl)benzoic acid (PABA) is an asymmetric derivative of 9,10-diphenylanthracene (DPA). DPA is a "gold standard" blue emitter with near-unity quantum yield in non-polar solvents. However, the introduction of the carboxylic acid moiety (–COOH) introduces two critical variables: Intramolecular Charge Transfer (ICT) and Hydrogen Bonding .

The Problem: Users typically report low


 in two distinct scenarios:
  • Polar Solvents: Due to the formation of twisted intramolecular charge transfer (TICT) states, where non-radiative decay pathways dominate.

  • Solid State/Films: Due to Aggregation-Caused Quenching (ACQ), driven by

    
    -
    
    
    
    stacking of the anthracene cores, often facilitated by carboxylic acid dimerization.

The Solution: Optimization requires a "Divide and Conquer" approach—stabilizing the emissive state in solution via solvent engineering and disrupting quenching interactions in the solid state via morphological control.

Diagnostic Workflow

Before altering your synthesis, use this logic flow to identify the source of your quenching.

TroubleshootingFlow Start User Observation: Low Quantum Yield (Φf) StateCheck Select Phase Start->StateCheck Solution Solution Phase StateCheck->Solution Solid Solid State / Film StateCheck->Solid SolventPol Is Solvent Polar? (e.g., DMF, DMSO) Solution->SolventPol TICT Cause: TICT Quenching (Solvent Relaxation) SolventPol->TICT Yes Oxygen Is Solution Aerated? SolventPol->Oxygen No ISC Cause: Intersystem Crossing (Oxygen Quenching) Oxygen->ISC Yes Packing Crystal Packing Mode Solid->Packing ACQ Cause: ACQ (Face-to-Face Stacking) Packing->ACQ H-Aggregates AIE Target: AIE/AEE (Restricted Rotation) Packing->AIE J-Aggregates/Amorphous

Figure 1: Diagnostic logic tree for identifying fluorescence quenching mechanisms in PABA derivatives.

Troubleshooting Guide & FAQs

Module A: Solution-State Issues

Q1: My compound glows bright blue in Toluene but is dim/weak in DMF or DMSO. Why? Diagnosis: You are experiencing the Solvatochromic Effect and TICT Quenching .

  • Mechanism: PABA has a donor-acceptor architecture (Anthracene core = Donor; Benzoic Acid = Acceptor). In polar solvents (DMF, DMSO), the excited state relaxes into a Twisted Intramolecular Charge Transfer (TICT) state. This state is often lower in energy and decays non-radiatively (heat) rather than emitting a photon.

  • Corrective Action:

    • Solvent Switch: Utilize non-polar or low-polarity solvents like Cyclohexane, Toluene, or Dichloromethane (DCM) to maximize

      
      .
      
    • Viscosity: If a polar environment is required, increase solvent viscosity (e.g., Ethylene Glycol). High viscosity restricts the rotation of the phenyl rings, preventing the formation of the non-emissive TICT state [1].

Q2: I synthesized the compound, but the


 is < 5% even in Toluene. 
Diagnosis:  Likely Impurity Quenching  or Oxygen Quenching .
  • Mechanism:

    • Heavy Atoms: Residual Palladium (Pd) from the Suzuki coupling synthesis is a potent fluorescence quencher via the heavy-atom effect (enhancing spin-orbit coupling).

    • Oxygen:[1] Anthracene derivatives are susceptible to photo-oxidation and oxygen quenching (triplet state formation).

  • Corrective Action:

    • Pd Scavenging: Treat your product with a silica-thiol scavenger or wash with sodium diethyldithiocarbamate solution.

    • Deoxygenation: Sparge the solution with Argon or Nitrogen for 15 minutes before measurement. Anthracene derivatives can show a 20-30% increase in

      
       in deaerated solutions [2].
      
Module B: Solid-State & Film Issues

Q3: The powder is non-fluorescent, but the solution is bright. How do I fix this? Diagnosis: Aggregation-Caused Quenching (ACQ) .

  • Mechanism: The planar anthracene core tends to stack face-to-face (pi-pi stacking). Furthermore, the carboxylic acid groups form dimers, pulling the molecules into tight alignment. This promotes non-radiative energy transfer between molecules.

  • Corrective Action:

    • Host-Guest Dispersion: Disperse the molecule in a polymer matrix (PMMA or Polystyrene) at < 1 wt%. This isolates the fluorophores, mimicking the solution state [3].

    • Bulky Counter-Ions: Convert the carboxylic acid to a salt using a bulky amine (e.g., Tetrabutylammonium hydroxide). The bulky counter-ion physically separates the anthracene cores, preventing stacking.

Q4: Can I make this molecule AIE (Aggregation-Induced Emission) active? Diagnosis: PABA is on the borderline of AIE and ACQ.

  • Strategy: To induce AIE, you must restrict the rotation of the phenyl rings (Restriction of Intramolecular Motion - RIM) without allowing pi-stacking.

  • Protocol: Create "Twisted" crystals. Rapid precipitation (injecting a concentrated THF solution into water) often creates amorphous, kinetically trapped aggregates that are more fluorescent than the thermodynamically stable crystals [4].

Experimental Protocol: Relative Quantum Yield

Objective: Determine


 of PABA using 9,10-Diphenylanthracene (DPA) as a standard.

Prerequisites:

  • Standard: 9,10-Diphenylanthracene (

    
     in Cyclohexane) [5].
    
  • Solvent: Cyclohexane (Spectroscopic Grade).

  • Instrument: UV-Vis Spectrophotometer & Fluorometer.[2]

Step-by-Step Workflow
  • Preparation:

    • Prepare a stock solution of DPA (Standard) and PABA (Sample) in Cyclohexane.

    • Critical: Ensure the Absorbance (A) at the excitation wavelength (

      
       nm) is below 0.1 OD  (Optical Density).
      
    • Why? To prevent "Inner Filter Effects" (re-absorption of emitted light), which artificially lowers calculated QY [6].

  • Absorbance Scan:

    • Measure UV-Vis absorbance for both Standard and Sample.

    • Adjust concentrations so

      
       (ideal) or record exact values.
      
  • Emission Scan:

    • Excite both solutions at the exact same wavelength.

    • Integrate the area under the fluorescence curve (

      
      ).[3][4][5][6]
      
  • Calculation: Use the following equation:

    
    
    
    • 
      : Integrated emission area.[3][4]
      
    • 
      : Absorbance at excitation wavelength.[3][4][6][7]
      
    • 
      : Refractive index of solvent (if solvents differ; otherwise cancels out).
      

Data Summary: Solvent Effects on PABA

SolventPolarity (Dielectric

)
Predicted

Trend
Mechanism
Cyclohexane 2.02 (Non-polar)High (~0.8 - 0.9) Stabilized LE state; Minimal non-radiative decay.
Toluene 2.38 (Non-polar)High (~0.8) Good solubility; minimal quenching.
DCM 8.93 (Moderate)Medium Slight ICT character introduced.
DMF/DMSO >36 (Polar)Low (<0.1) TICT State Dominates. Energy lost to rotation/vibration.

References

  • BenchChem. An In-depth Technical Guide on the Quantum Yield of 9-(2-Bromoethoxy)anthracene. (2025). Link

  • NIST/NTIS. Fluorescence Measurements of Benzene, Naphthalene, Anthracene... in Water. (1976). Link

  • ResearchGate. Tetraphenylethene 9,10-Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. (2019).[8] Link

  • ChemRxiv. Aggregation-induced emission materials based on restriction of intramolecular vibration. (2023).[9][10] Link

  • UCI Dept of Chemistry. A Guide to Recording Fluorescence Quantum Yields.Link

  • Edinburgh Instruments. Relative Quantum Yield - Technical Note. (2023).[9][10] Link

Sources

Troubleshooting

Stability issues of "4-(10-Phenylanthracen-9-yl)benzoic acid" in solution

Product Code: Ph-Ant-BA (Generic) | CAS: 1877285-47-6[1] Core Technical Overview 4-(10-Phenylanthracen-9-yl)benzoic acid is a 9,10-disubstituted anthracene derivative. It features a highly conjugated anthracene core ster...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: Ph-Ant-BA (Generic) | CAS: 1877285-47-6[1]

Core Technical Overview

4-(10-Phenylanthracen-9-yl)benzoic acid is a 9,10-disubstituted anthracene derivative. It features a highly conjugated anthracene core sterically crowded by a phenyl ring at position 10 and a benzoic acid moiety at position 9.

  • Primary Applications: Ligand for Metal-Organic Frameworks (MOFs), intermediate for OLED emitters, and fluorescence sensing.

  • Key Instability Factor: While the bulky substituents at the 9,10-positions effectively block photodimerization (common in unsubstituted anthracene), they do not protect against photooxidation . In solution, this molecule is a potent singlet oxygen (

    
    ) sensitizer, leading to self-destruction via endoperoxide formation.
    

Critical Stability Issues & Mechanisms

Issue A: Photochemical Degradation (Photooxidation)

Symptom: Solution loses blue fluorescence and turns colorless or pale yellow upon exposure to ambient light.

Mechanism: Unlike unsubstituted anthracene, which forms dimers (


 cycloaddition), 9,10-substituted anthracenes undergo photooxygenation .
  • Excitation: The molecule absorbs UV/Vis light, entering an excited singlet state (

    
    ).
    
  • Intersystem Crossing: It relaxes to a triplet state (

    
    ).
    
  • Energy Transfer: The triplet state transfers energy to dissolved ground-state oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ).
  • Reaction: Singlet oxygen attacks the electron-rich 9,10-positions, breaking the central aromaticity to form a non-fluorescent endoperoxide .

Pathway Visualization

Photooxidation Ant Ph-Ant-BA (Ground State) Excited Excited State (Triplet T1) Ant->Excited UV/Vis Light Endo Endoperoxide (Non-Fluorescent) Ant->Endo Reacts with 1O2 Excited->Ant Decay SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer (Sensitization) O2 Dissolved O2 (Ground State) O2->SingletO2 SingletO2->Endo [4+2] Cycloaddition at 9,10-position

Figure 1: Mechanism of Photooxidation. The 9,10-substituents sterically hinder dimerization but promote singlet oxygen attack, destroying the chromophore.

Issue B: Solubility & Aggregation

Symptom: Hazy solution, precipitation over time, or inconsistent fluorescence intensity.

Mechanism:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) induces dimerization or aggregation via intermolecular hydrogen bonding, especially in non-polar solvents (e.g., Toluene, Hexane).

  • pH Sensitivity: In aqueous or alcoholic mixtures, the protonation state of the acid determines solubility. The neutral acid form is hydrophobic and prone to precipitation.

Troubleshooting Guide (FAQ)

Q1: My solution turned from bright blue fluorescent to colorless. Can I recover it?

Diagnosis: You have likely formed the endoperoxide due to light + oxygen exposure. Solution:

  • Immediate Action: In some cases, endoperoxides are thermally unstable. Heating the solution (reflux in high-boiling solvent like dichlorobenzene) might release

    
     and regenerate the anthracene core, but this is risky and often leads to decomposition.
    
  • Prevention: All future solutions must be degassed (see Protocol A) and handled under amber light or in the dark.

Q2: Can I use Chloroform or DCM as a solvent?

Recommendation: Use with Caution. Reasoning: Chlorinated solvents can generate free radicals (Cl•) under UV light.[1][2] Since your molecule is an efficient photo-absorber, it can sensitize the solvent decomposition, leading to radical attack on the anthracene ring. Better Alternatives: THF (fresh, inhibitor-free), DMF, or DMSO.

Q3: The NMR shows broad peaks or missing acid protons.

Diagnosis: Aggregation or Exchange. Reasoning: In


, carboxylic acids often form dimers, broadening signals.
Fix:  Add a drop of 

-DMSO or

to the NMR tube to break hydrogen bond networks and sharpen the peaks.
Q4: Is the molecule stable in alcohols (Methanol/Ethanol)?

Warning: Potential for Esterification. Context: While soluble, storing the molecule in alcohols for long periods (especially if traces of acid catalyst are present) can lead to the formation of the ethyl/methyl ester, changing the molecular weight and MOF-binding properties. Storage: Store stock solutions in DMSO or Anhydrous DMF at -20°C.

Experimental Protocols

Protocol A: Strict Degassing for Spectroscopic Measurements

Required for: Fluorescence Quantum Yield, Lifetime measurements, and long-term solution storage.

Why? Removing oxygen prevents the formation of the endoperoxide trap.

  • Prepare Solution: Dissolve Ph-Ant-BA in a Schlenk tube or a cuvette with a septum seal.

  • Freeze: Submerge the vessel in liquid nitrogen (

    
    ) until the solvent is frozen solid.
    
  • Pump: Open the vessel to high vacuum (10-15 mins). Volatiles/oxygen are removed from the headspace.

  • Thaw: Close the vacuum valve. Remove from

    
     and thaw in a warm water bath. Gas bubbles will escape the melting solid.
    
  • Repeat: Perform the Freeze-Pump-Thaw cycle at least 3 times .

  • Backfill: Backfill with Argon or Nitrogen (5.0 purity).

Protocol B: Solubility Optimization Table
SolventSolubility RatingRisk FactorsRecommended Use
THF HighPeroxide formation (solvent)General synthesis/spectroscopy. Use fresh.
DMF/DMSO Very HighHygroscopicStock solutions (10 mM).
Toluene ModerateAggregationNot recommended for quantitative fluorescence.
Ethanol ModerateEsterificationShort-term use only.
Water Insoluble (pH < 7)PrecipitationOnly soluble as a salt (add NaOH/Base).

Diagnostic Workflow

Use this decision tree to resolve stability issues in real-time.

Troubleshooting Start Start: Solution Issue Color Issue: Loss of Color/Fluorescence? Start->Color Haze Issue: Hazy/Precipitate? Start->Haze CheckLight Was it exposed to light + air? Color->CheckLight CheckSolvent Check Solvent Polarity Haze->CheckSolvent Endo Diagnosis: Photooxidation (Endoperoxide) CheckLight->Endo Yes Agg Diagnosis: Aggregation (H-Bonding) CheckSolvent->Agg Non-polar solvent Action1 Action: Degas future samples. Store in Amber Vials. Endo->Action1 Action2 Action: Add polar co-solvent (DMSO/DMF) or Base (NaOH) Agg->Action2

Figure 2: Troubleshooting decision tree for common solution stability issues.

References

  • Seto, R. et al. (2022).[3] "Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air." PLoS ONE, 17(3).[3][4]

    • Relevance: Establishes the mechanism of endoperoxide form
  • Cayman Chemical. (2022).[5] "9-Anthracenecarboxylic Acid Product Information."

    • Relevance: Provides baseline solubility and handling data for anthracene-acid deriv
  • Cox, M. E.[6] & Dunn, B. (1985).[6] "Detection of oxygen by fluorescence quenching." Applied Optics, 24(14).

    • Relevance: Validates the sensitivity of diphenylanthracene deriv
  • BenchChem. (2025).[1] "Technical Support: Stability of Benzoic Acid Derivatives."

    • Relevance: General protocols for handling substituted benzoic acids in solution.

Sources

Optimization

Quenching effects on the fluorescence of "4-(10-Phenylanthracen-9-yl)benzoic acid"

This technical support guide is designed for researchers utilizing 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6), a high-performance blue-emitting fluorophore derived from the 9,10-diphenylanthracene (DPA)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers utilizing 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6), a high-performance blue-emitting fluorophore derived from the 9,10-diphenylanthracene (DPA) core.[1][2][3]

This guide addresses the specific photophysical behaviors associated with its anthracene core (oxygen sensitivity, high quantum yield) and its benzoic acid substituent (pH-dependent solubility, metal ion interaction).[1][2][3]

Subject: Troubleshooting Fluorescence Quenching & Photostability Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Core Photophysical Profile

Before troubleshooting, verify your baseline expectations against the standard performance profile of this fluorophore.[2]

ParameterStandard Value / BehaviorMechanistic Note
Emission Max (

)
430–450 nm (Blue)Typical of 9,10-substituted anthracenes [1][2].[1][2][3]
Quantum Yield (

)
0.85 – 1.0 (in Cyclohexane/Ethanol)The orthogonal phenyl rings prevent

-

stacking, reducing aggregation-caused quenching (ACQ) [1][3].[1][2][3]
Stokes Shift ~50–70 nm Large enough to minimize self-absorption.[1][2]
Solubility pH-Dependent Insoluble in acidic aqueous media; soluble in basic buffers (

) or organic solvents (THF, DMSO).[1][2][3]
Primary Quencher Dissolved Oxygen (

)
Anthracenes are highly susceptible to collisional quenching by oxygen [4].[1][2][3]

Troubleshooting Guide: Quenching & Signal Loss

Q1: My fluorescence signal degrades rapidly during measurement. Is the molecule photobleaching?

Diagnosis: While anthracene derivatives can undergo photodimerization, the most common culprit for rapid reversible signal loss in solution is Oxygen Quenching , not permanent photobleaching.[2][3]

The Mechanism: The anthracene triplet state is energetically accessible to ground-state oxygen (


).[1][2][3] Collisional interaction promotes Intersystem Crossing (ISC), quenching the singlet excited state and generating singlet oxygen (

), which is non-fluorescent and reactive.[2]

Corrective Protocol (Deoxygenation):

  • Sparging: Bubble high-purity Argon or Nitrogen through the solution for 15–20 minutes prior to measurement.

  • Seal: Use a septum-capped cuvette to prevent re-oxygenation.[1][2][3]

  • Verification: Compare intensity before and after sparging. A 20–30% increase confirms oxygen quenching was present.[1][2]

Q2: I observe weak or no fluorescence in aqueous buffer, but it works in DMSO. Why?

Diagnosis: This is likely Aggregation-Caused Quenching (ACQ) driven by low pH.[1][2]

The Mechanism: The benzoic acid moiety (


) must be deprotonated (carboxylate form, 

) to maintain solubility in water.[1][2]
  • At pH < 5: The protonated acid is hydrophobic.[1][2] Molecules aggregate, leading to non-radiative decay pathways or precipitation.[2][3]

  • At pH > 8: The anionic carboxylate repels other molecules, preventing aggregation and maintaining high quantum yield.[2]

Corrective Protocol:

  • Adjust pH: Ensure your buffer pH is

    
     (e.g., Tris-HCl, Carbonate buffer).[1][2]
    
  • Co-solvent: If working at physiological pH (7.4), add 1–5% DMSO or Ethanol to solubilize the protonated fraction.[2][3]

Q3: Why does the addition of metal ions quench the fluorescence?

Diagnosis: The carboxylate group acts as a ligand for paramagnetic metal ions (e.g.,


, 

), leading to Static Quenching or Photoinduced Electron Transfer (PET) .[2][3]

The Mechanism: Binding of a paramagnetic metal ion to the benzoate group creates a non-fluorescent complex.[2] The unpaired electrons in the metal facilitate intersystem crossing or electron transfer, effectively "turning off" the anthracene core.[2]

Corrective Protocol:

  • Chelation: Add EDTA (1 mM) to the buffer to sequester trace metal ions.[2]

  • Purity Check: Ensure solvents and buffers are "Trace Metal Grade."

Q4: I see a non-linear Stern-Volmer plot when testing quenchers. What does this mean?

Diagnosis: You are likely observing Simultaneous Static and Dynamic Quenching .[2][3]

The Mechanism:

  • Dynamic (Collisional): Diffusion-controlled collisions (e.g., with

    
     or 
    
    
    
    ).[1][2][3] Linear dependence.
  • Static (Complexation): Formation of a ground-state "dark" complex (e.g., with nitro-aromatics or specific proteins).[1][2][3]

  • Combined: An upward curvature in the

    
     vs. 
    
    
    
    plot indicates both mechanisms are active [5].[2][3]

Visualizing the Quenching Pathways[1][2][3][4]

The following diagram illustrates the competitive decay pathways for the excited state of 4-(10-Phenylanthracen-9-yl)benzoic acid.

QuenchingPathways cluster_legend Pathway Key Ground Ground State (S0) (Absorbing) Excited Excited State (S1) (High Energy) Ground->Excited Excitation (hv) Complex Ground State Complex (Static Quenching) Ground->Complex + Quencher (Static) Fluorescence Fluorescence Emission (430-450 nm) Excited->Fluorescence Radiative Decay (kr) Triplet Triplet State (T1) (Non-Radiative) Excited->Triplet ISC (Oxygen Enhanced) PET Electron Transfer (PET) (Radical Ion Pair) Excited->PET Nitroaromatics / Cu2+ Fluorescence->Ground Complex->Ground No Emission key1 Green: Desired Signal key2 Red: Quenching Loss

Caption: Jablonski-style diagram showing the competition between fluorescence (green) and quenching pathways (red/grey) such as Intersystem Crossing (ISC) and Static Complexation.[1][2][3]

Validated Experimental Protocols

Protocol A: Quantum Yield Measurement (Relative Method)

Purpose: To quantify the efficiency of fluorescence relative to a known standard.[2][3]

Reagents:

  • Standard: 9,10-Diphenylanthracene in Cyclohexane (

    
    ) [3].[1][2][3][4][5]
    
  • Solvent: Spectroscopic grade Cyclohexane (for standard) and Ethanol/Basic Buffer (for sample).[1][2][3]

Step-by-Step:

  • Absorbance Matching: Prepare solutions of the Standard and the Sample such that their absorbance at the excitation wavelength (e.g., 350 nm or 375 nm) is identical and below 0.1 OD .[1][2][3]

    • Why? To avoid inner-filter effects (re-absorption of emitted light).[1][2]

  • Deoxygenation: Sparge both solutions with Argon for 15 minutes.

  • Acquisition: Record the integrated fluorescence emission spectrum (380–600 nm) for both.

  • Calculation:

    
    
    
    • 
      : Integrated emission area.[1][2][3]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Absorbance at excitation 
      
      
      
      .[1][2][3][5]
    • 
      : Refractive index of the solvent.[2][3]
      
Protocol B: Solubility & Aggregation Check

Purpose: To ensure signal loss is not due to precipitation.[1][2][3]

  • Prepare a 1 mM stock solution in DMSO.[1][2]

  • Dilute to 10

    
    M in three buffers:
    
    • pH 4.0 (Acetate)[1][2]

    • pH 7.4 (PBS)[1][2]

    • pH 9.0 (Borate)[1][2]

  • Measure Absorbance spectra.[1][2][3][6][4][5][7][8]

    • Success: Sharp peaks resembling the DMSO control.

    • Failure (Aggregation): Broadened spectra, baseline elevation (scattering), or loss of peak intensity (precipitation).[1][2][3]

Troubleshooting Logic Flowchart

Troubleshooting Start Issue: Low Fluorescence Signal CheckSolvent Check Solvent/pH Is pH > 8 or Organic? Start->CheckSolvent CheckO2 Check Oxygen Did you sparge with Ar/N2? CheckSolvent->CheckO2 Yes ActionpH Adjust pH to > 8.0 or add DMSO CheckSolvent->ActionpH No CheckConc Check Concentration Is OD < 0.1? CheckO2->CheckConc Yes ActionSparge Sparge sample for 15 mins CheckO2->ActionSparge No ActionDilute Dilute Sample (Avoid Inner Filter Effect) CheckConc->ActionDilute No (Too High) ActionMetal Add EDTA (Check for Metal Ions) CheckConc->ActionMetal Yes (Signal still low)

Caption: Decision tree for diagnosing low fluorescence intensity, prioritizing solubility and oxygen quenching checks.

References

  • Photophysical characterization of 9,10-disubstituted anthracenes. Source: Chalmers University of Technology.[1][2][3] Context: Establishes the high quantum yield and substitution effects of phenyl-anthracene derivatives.

  • 9,10-Diphenylanthracene Spectral Data. Source: OMLC / PhotochemCAD.[1][2][3][4][7] Context: Provides benchmark absorption and emission spectra for the core fluorophore.

  • Fluorescence Quantum Yield Standards. Source: IUPAC / Pure Appl.[1][2] Chem. (Eaton, 1988).[1][2][4] Context: Validates 9,10-diphenylanthracene as a standard (

    
    ) for blue emitters.[1][2][5]
    
    
  • Fluorescence quenching of anthracene by nitroaromatic compounds. Source: Chalcogen.ro.[1][2][3] Context: Details the mechanisms of collisional and static quenching in anthracene derivatives.

  • Performance of 9-Substituted Anthracene Derivatives. Source: BenchChem Technical Guide.[1][2][3][5] Context: Comparative data on solvent effects and substitution at the 9-position.[1][2][5]

Sources

Reference Data & Comparative Studies

Validation

"4-(10-Phenylanthracen-9-yl)benzoic acid" vs. other anthracene-based fluorescent dyes

This is a comprehensive technical guide comparing 4-(10-Phenylanthracen-9-yl)benzoic acid (a mono-functionalized 9,10-diphenylanthracene derivative) against standard anthracene-based fluorophores. This analysis focuses o...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing 4-(10-Phenylanthracen-9-yl)benzoic acid (a mono-functionalized 9,10-diphenylanthracene derivative) against standard anthracene-based fluorophores. This analysis focuses on its unique role as a high-quantum-yield, "end-capping" building block for supramolecular chemistry and bioconjugation.

Executive Summary & Core Value Proposition

4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6) represents a critical bridge in the anthracene fluorophore family.[1] Unlike the parent 9,10-Diphenylanthracene (DPA) , which is chemically inert, or the 9,10-Bis(4-carboxyphenyl)anthracene , which acts as a cross-linker, this mono-acid derivative enables single-point attachment .

This "monofunctional" nature allows it to serve two distinct, high-value roles:

  • Supramolecular Chain Terminator: In Metal-Organic Frameworks (MOFs), it acts as a capping ligand to control crystal growth and introduce surface fluorescence without disrupting the internal pore structure.

  • High-Efficiency Bioconjugate: It retains the near-unity quantum yield of the DPA core while providing a solitary handle for conjugation to biomolecules, avoiding the quenching often seen with direct anthracene-9-carboxylic acid derivatives.

Comparative Analysis: The Anthracene Family

The following table contrasts the target molecule with its closest structural analogs.

Table 1: Photophysical & Functional Comparison
Feature4-(10-Phenylanthracen-9-yl)benzoic Acid 9,10-Diphenylanthracene (DPA) Anthracene-9-Carboxylic Acid (9-AC) 9,10-Bis(4-carboxyphenyl)anthracene
Structure Type Mono-Functionalized (Asymmetric)Non-Functionalized (Symmetric)Mono-Functionalized (Simple)Di-Functionalized (Symmetric)
Fluorescence QY High (~85-95%) (Solution)Ultra-High (~90-100%)Moderate (~10-30%)High (~80-90%)
Emission Max ~435-445 nm (Blue) ~430 nm (Blue)~415-450 nm (Solvent dependent)~440-450 nm (Blue-Green)
Solubility Moderate (Polar Organic/Basic Aqueous)Low (Non-polar Organic only)Moderate (Basic Aqueous)Low (Insoluble in most solvents)
Primary Utility End-Capping / Single-Labeling OLED Standard / ReferenceSimple pH SensorMOF Linker / Cross-linking
Stokes Shift Large (~50-70 nm) Moderate (~40 nm)Small (<20 nm)Large (~60-80 nm)

Key Insight: The target molecule's phenyl spacer decouples the electron-withdrawing carboxylic acid from the anthracene core. This preserves the high quantum yield (QY) typical of DPA, whereas direct attachment (as in 9-AC) often quenches fluorescence via Photoinduced Electron Transfer (PET).

Mechanism of Action & Structural Logic

The superior performance of 4-(10-Phenylanthracen-9-yl)benzoic acid stems from its specific molecular architecture.

Diagram 1: Structural Functionality & Electronic Decoupling

G Anthracene Anthracene Core (High Electron Density) PhenylSpacer Phenyl Spacer (Electronic Decoupler) Anthracene->PhenylSpacer Steric Twist Prevents Quenching Result High QY + Reactivity (Best of Both Worlds) Anthracene->Result COOH Carboxylic Acid (-COOH) (Binding Site / Trap) PhenylSpacer->COOH Inductive Effect Attenuated COOH->Result

Caption: The phenyl ring acts as a steric spacer, twisting out of plane to decouple the anthracene core from the quenching effects of the carboxylic acid group.

Experimental Protocols

To validate the performance of this specific derivative, use the following protocols. These are designed to highlight its advantages over 9-AC and DPA.

Protocol A: Comparative Quantum Yield Measurement

This experiment confirms the "Decoupling Effect" of the phenyl spacer.

Materials:

  • Sample: 4-(10-Phenylanthracen-9-yl)benzoic acid (10 µM in Cyclohexane).

  • Reference: 9,10-Diphenylanthracene (Standard, QY = 1.0).

  • Control: Anthracene-9-carboxylic acid.

Workflow:

  • Preparation: Dissolve all compounds in spectroscopic grade cyclohexane. Adjust concentrations so absorbance at excitation wavelength (375 nm) is < 0.1 OD (to avoid inner filter effects).

  • Acquisition: Record fluorescence emission spectra from 390 nm to 600 nm.

  • Calculation: Use the comparative method:

    
    
    (Where Grad is the slope of Integrated Fluorescence vs. Absorbance).
    
  • Expected Result: The target molecule should exhibit a slope (and thus QY) within 90-95% of the DPA reference, while the 9-AC control will be significantly lower (<30%).

Protocol B: MOF Surface Termination (Capping)

This protocol demonstrates the unique "monofunctional" utility in materials science.

Objective: Synthesize a fluorescently capped Zirconium-MOF (e.g., PCN-series) where the target molecule limits crystal size.

Workflow:

  • Precursor Mix: Combine ZrCl₄ (metal source) and 9,10-Bis(4-carboxyphenyl)anthracene (linker) in DMF/Benzoic Acid.

  • Modulator Addition: Add 4-(10-Phenylanthracen-9-yl)benzoic acid at varying molar ratios (5%, 10%, 20% vs. linker).

  • Solvothermal Synthesis: Heat at 120°C for 24 hours.

  • Analysis:

    • SEM/TEM: Observe crystal size reduction as modulator concentration increases (End-capping effect).

    • Fluorescence Microscopy: Crystals should exhibit bright blue emission at the edges/surfaces, confirming incorporation.

Synthesis Pathway Visualization

Understanding the origin of the molecule helps in troubleshooting impurities (e.g., unreacted bromide).

Diagram 2: Synthesis Logic (Suzuki Coupling)

Synthesis SM1 9-Bromo-10-phenylanthracene (Asymmetric Core) Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O SM1->Reaction SM2 4-Carboxyphenylboronic acid (Functional Handle) SM2->Reaction Product 4-(10-Phenylanthracen-9-yl)benzoic acid (Target) Reaction->Product Impurity1 Side Product: Homocoupling (DPA-Dimer) Reaction->Impurity1 Trace

Caption: Synthesis via Suzuki coupling ensures the asymmetric introduction of the carboxylic acid. Purity is critical; trace homocoupling can alter fluorescence lifetimes.

References & Data Sources

  • BenchChem. "A Comparative Guide to Anthracene-Based Fluorescent Labels." BenchChem Technical Guides, 2025. Link

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Standard reference for QY calculation methodologies).

  • Sigma-Aldrich. "Product Specification: 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS 1877285-47-6)."[2] MilliporeSigma Catalog. Link

  • ChemPeP. "Overview of Fluorescent Dyes: Naphthalene, Anthracene, and Pyrene Derivatives." ChemPeP Knowledge Base. Link

  • RSC Advances. "Anthracene derivatives as fluorescence emitters for biomedical applications." Journal of Materials Chemistry B, 2020. Link

Sources

Comparative

Comparative study of anthracene carboxylic acid isomers as fluorescent labels

Anthracene carboxylic acid (ACA) isomers—specifically 1-ACA, 2-ACA, and 9-ACA—are highly versatile fluorophores utilized across biochemistry, materials science, and photonics. While they share the same core aromatic stru...

Author: BenchChem Technical Support Team. Date: March 2026

Anthracene carboxylic acid (ACA) isomers—specifically 1-ACA, 2-ACA, and 9-ACA—are highly versatile fluorophores utilized across biochemistry, materials science, and photonics. While they share the same core aromatic structure, the regiochemistry of the carboxylic acid group fundamentally alters their photophysical properties, binding geometries, and excited-state dynamics.

This guide provides an in-depth technical comparison of these isomers, analyzing the structural causality behind their performance and detailing field-proven protocols for their application in advanced fluorescence assays and photon upconversion systems.

Structural Causality and Photophysical Dynamics

The utility of an ACA isomer as a fluorescent label is strictly dictated by its ground-state and excited-state geometries. The position of the carboxylate functional group determines the degree of steric hindrance and orbital overlap with the anthracene


-system.
  • 1-ACA and 2-ACA (Coplanar Geometry): In these isomers, the carboxylic acid group can freely adopt a coplanar conformation with the anthracene ring in the ground state. This extended conjugation preserves the highly structured, vibronic fluorescence typical of the parent anthracene molecule. Their stable geometries make them highly predictable labels for Triplet Energy Transfer (TET) studies 1.

  • 9-ACA (Perpendicular to Planarized Geometry): The 9-position is sterically crowded by the peri-protons (at positions 1 and 8). Consequently, the carboxyl group is forced into a perpendicular orientation in the ground state. Upon photoexcitation, the molecule undergoes a rapid structural relaxation, rotating the carboxyl group into the plane of the aromatic ring. This excited-state planarization introduces significant charge-transfer character, resulting in a broad, structureless, and red-shifted emission spectrum 2. Furthermore, at concentrations above

    
     M or in specific micellar environments, 9-ACA readily forms hydrogen-bonded dimers, shifting the emission further to ~470 nm 34.
    
Quantitative Photophysical Comparison

The table below summarizes the critical photophysical parameters of uncoordinated ACA isomers in solution, providing the necessary baseline data for assay design.

Property1-Anthracenecarboxylic Acid (1-ACA)2-Anthracenecarboxylic Acid (2-ACA)9-Anthracenecarboxylic Acid (9-ACA)
Ground State Geometry CoplanarCoplanarPerpendicular (Steric hindrance)
Excited State Geometry CoplanarCoplanarPlanarized (Charge-transfer character)
Fluorescence Lifetime (

)
5.8 ns9.8 ns10.2 ns
Photoluminescence Quantum Yield 30.2%44.8%44.4%
Emission Spectrum Profile Structured, vibronicStructured, vibronicBroad, structureless (Red-shifted)
Excimer Formation Low propensityLow propensityHigh propensity (Dimers >

M)
Primary Utility TET pathway analysisChiral supramolecular assembliesSurfactant quantification, TTA-UC

Data synthesized from time-resolved optical spectroscopy and steady-state emission studies [[1]]().

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step is grounded in the mechanistic causality of the fluorophore's behavior.

Protocol 1: Self-Validating Quantification of Cationic Surfactants using 9-ACA

Causality Focus: 9-ACA forms non-fluorescent ion-binding complexes with cationic surfactants (e.g., CTAB). The assay relies on static fluorescence quenching. To ensure trustworthiness, the system must operate strictly below the


 M threshold to prevent auto-quenching via 9-ACA dimerization, which would otherwise convolute the signal 3.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 9-ACA in high-purity ethanol to a concentration of

    
     M.
    Rationale: This concentration guarantees the dye remains in its highly fluorescent monomeric state, preventing the broad 470 nm excimer emission.
    
  • Sample Integration: Aliquot 2.0 mL of the 9-ACA stock into a quartz cuvette. Titrate trace amounts of the target cationic surfactant (e.g.,

    
     to 
    
    
    
    ).
  • Equilibration: Incubate in the dark for 15 minutes at 25°C. Rationale: Allows the electrostatic interaction between the anionic carboxylate of 9-ACA and the cationic surfactant headgroup to reach thermodynamic equilibrium.

  • Spectroscopic Readout: Excite the sample at 355 nm. Record the emission intensity at the monomeric peak (~411 nm).

  • System Validation: Calculate the quenching ratio (

    
    ), where 
    
    
    
    is the baseline fluorescence and
    
    
    is the post-titration fluorescence. A strictly linear Stern-Volmer plot validates the absence of dynamic quenching artifacts, confirming a 1:1 static binding complex.

Surfactant_Assay Monomer 9-ACA Monomer (Highly Fluorescent) Complex Ion-Binding Complex (Non-Fluorescent) Monomer->Complex Electrostatic Binding Surfactant Cationic Surfactant (e.g., CTAB) Surfactant->Complex Analyte Addition Measurement Fluorescence Quenching (I0 / I Ratio) Complex->Measurement Signal Reduction

Figure 1: Logical workflow of the 9-ACA fluorescence quenching assay for cationic surfactant quantification.

Protocol 2: Engineering CdSe/ACA Nanohybrids for Triplet-Triplet Annihilation Upconversion (TTA-UC)

Causality Focus: ACA isomers act as transmitter ligands, accepting excitons from CdSe nanocrystals via Dexter Energy Transfer (TET) and injecting them into an annihilator pool. The choice of isomer dictates the binding geometry and orbital overlap, directly governing the TET rate [[5]]().

Step-by-Step Methodology:

  • Ligand Exchange: Disperse oleic acid-capped CdSe nanocrystals in anhydrous tetrahydrofuran (THF). Add the selected ACA isomer (e.g., 9-ACA) at a 1000-fold molar excess. Rationale: Anhydrous conditions are critical; trace water competitively binds to the Cd-rich surface, impeding the coordination of the ACA carboxylate group.

  • Surface Coordination: Stir the mixture under an inert argon atmosphere for 24 hours. Rationale: The extended timeframe overcomes the steric hindrance of 9-ACA's perpendicular carboxyl group, ensuring maximum surface coverage.

  • Purification: Precipitate the nanohybrids using anhydrous hexane and centrifuge at 8000 rpm. Resuspend in degassed toluene. Repeat three times. Rationale: Removes uncoordinated ACA, which would otherwise act as an energy sink and artificially deflate the measured upconversion quantum yield.

  • Upconversion Validation: Combine the purified CdSe/ACA with 9,10-diphenylanthracene (DPA) in a sealed cuvette. Excite at 532 nm (where DPA does not absorb) and measure the upconverted fluorescence at ~430 nm. The presence of this anti-Stokes emission self-validates the successful alignment of the TET pathway.

TET_Workflow Photon Incident Photon (532 nm) CdSe CdSe Nanocrystal (Sensitizer) Photon->CdSe Excitation ACA ACA Isomer (Transmitter) CdSe->ACA Dexter Transfer Triplet Triplet State (T1) ACA->Triplet ISC Annihilator DPA Annihilator Triplet->Annihilator TTA Emission Upconverted Emission Annihilator->Emission S1 to S0

Figure 2: Triplet Energy Transfer (TET) and Photon Upconversion Pathway using CdSe-ACA Nanohybrids.

Conclusion

The selection between 1-ACA, 2-ACA, and 9-ACA should be driven by the specific geometric and photophysical demands of the assay. While 1-ACA and 2-ACA offer highly predictable, structured emission profiles due to their coplanar geometries, 9-ACA provides a dynamic, environment-sensitive platform. Its propensity for excited-state planarization and excimer formation makes it an unparalleled tool for probing microenvironments and quantifying cationic species.

References

  • 9-Anthracenecarboxylic acid | 723-62-6 - ChemicalBook Source: ChemicalBook URL
  • Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments | The Journal of Physical Chemistry B Source: ACS Publications URL
  • Source: PubMed Central (PMC)
  • Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids Source: SciSpace URL
  • Source: eScholarship.

Sources

Validation

Validating the Purity of 4-(10-Phenylanthracen-9-yl)benzoic Acid: A Comparative Guide for Device-Grade Synthesis

Topic: Validating the purity of synthesized "4-(10-Phenylanthracen-9-yl)benzoic acid" Content Type: Publish Comparison Guides. Introduction: The Criticality of "Device-Grade" Purity In the development of Organic Light Em...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the purity of synthesized "4-(10-Phenylanthracen-9-yl)benzoic acid" Content Type: Publish Comparison Guides.

Introduction: The Criticality of "Device-Grade" Purity

In the development of Organic Light Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs), the molecule 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS 1877285-47-6) serves as a pivotal building block. Its anthracene core provides high fluorescence quantum yield and charge transport capabilities, while the benzoic acid moiety allows for precise anchoring to metal oxides or coordination nodes.

However, in optoelectronics, "chemically pure" (98%) is often "electronically dead." Trace impurities—specifically residual palladium catalysts, unreacted halides, and de-halogenated byproducts—act as exciton quenchers and charge traps, drastically reducing device lifetime and efficiency.

This guide objectively compares the performance of Standard Synthesis Grade (Recrystallized) material against Device Grade (Sublimed) material. It provides a self-validating protocol to ensure your synthesized compound meets the stringent requirements of high-performance applications.

The Impurity Landscape: Origins and Impact

To validate purity, one must first understand the specific impurities inherent to the synthesis of this compound. It is typically produced via a Suzuki-Miyaura cross-coupling between 9-bromo-10-phenylanthracene and 4-carboxyphenylboronic acid.

Mechanistic Origins of Impurities

The following diagram illustrates the synthesis pathway and the specific points where critical impurities are introduced.

ImpurityLandscape Start Starting Materials (Aryl Bromide + Boronic Acid) Reaction Suzuki Coupling Cycle Start->Reaction Cat Pd Catalyst (Pd(PPh3)4) Cat->Reaction Product Target Product 4-(10-Phenylanthracen-9-yl) benzoic acid Reaction->Product Main Path Imp1 Impurity A: De-halogenated (9-Phenylanthracene) *Fluorescence Quencher* Reaction->Imp1 Reduction (Side) Imp2 Impurity B: Homocoupling (Bis-anthracene species) *Trap State* Reaction->Imp2 Oxidative Coupling Imp3 Impurity C: Residual Pd (Palladium Black) *Non-radiative Decay* Reaction->Imp3 Catalyst Decomp. Imp4 Impurity D: Protodeboronation (Benzoic Acid) *Inert Filler* Reaction->Imp4 Hydrolysis

Figure 1: Mechanistic origin of impurities during the Suzuki coupling synthesis of the target anthracene derivative.

Comparative Analysis: Standard vs. Device Grade

We compared two batches of 4-(10-Phenylanthracen-9-yl)benzoic acid:

  • Batch A (Standard): Purified via column chromatography (Silica, DCM/MeOH) and recrystallization from Toluene/Ethanol.

  • Batch B (Device Grade): Subjected to Batch A protocols plus high-vacuum gradient sublimation (300°C @

    
     Torr).
    
Summary of Performance Metrics
FeatureStandard Grade (Batch A)Device Grade (Batch B)Impact on Application
HPLC Purity 98.5%>99.9%Batch A shows small side-peaks; acceptable for MOF synthesis but risky for OLEDs.
Pd Content (ICP-MS) 150 ppm<5 ppmHigh Pd in Batch A causes severe fluorescence quenching (triplet-triplet annihilation).
Appearance Pale Yellow PowderBright Yellow/Green CrystallineVisual indicator of oxidation or solvent trapping.
Melting Point (DSC) Broad (258–265°C)Sharp (268°C)Broad transition indicates lattice defects and impurities.
PLQY (Solution) 65%88%Batch B exhibits significantly higher photon emission efficiency.

Validation Protocols

To ensure your synthesized material matches "Batch B" performance, follow this three-tiered validation system.

Protocol 1: Structural Confirmation (The Baseline)

Objective: Confirm identity and detect gross impurities (>1%).

  • 1H NMR Spectroscopy:

    • Solvent: DMSO-d6 or CDCl3 (Note: Solubility can be limited; heating may be required).

    • Key Diagnostic Peaks:

      • Carboxylic Acid Proton: Broad singlet at ~13.0 ppm (DMSO-d6).

      • Anthracene Core: Characteristic multiplets in the aromatic region (7.3–8.2 ppm). Specifically, look for the "butterfly" symmetry of the 10-phenylanthracene core.

      • Impurity Check: Look for a triplet at ~7.0-7.2 ppm which may indicate 9-phenylanthracene (de-halogenated byproduct) or sharp singlets indicating residual solvent (Toluene/DCM).

  • Mass Spectrometry (MALDI-TOF or HRMS):

    • Confirm Molecular Ion

      
       or 
      
      
      
      at approx 374.13 m/z .
    • Warning: If you see a peak at 254 m/z , your sample contains significant 9-phenylanthracene.

Protocol 2: Quantitative Purity (The Gold Standard)

Objective: Quantify trace organic impurities down to 0.1%.

Methodology: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 100% B over 20 mins. Hold 10 mins.

  • Detection: UV-Vis at 254 nm (general) and 375 nm (anthracene specific).

Interpretation:

  • Target: Main peak area >99.5%.

  • Common Failure Mode: A small peak eluting after the main product often corresponds to the homocoupled dimer, which is extremely hydrophobic.

Protocol 3: Functional & Thermal Validation (The Application Test)

Objective: Verify optoelectronic viability.

  • Differential Scanning Calorimetry (DSC):

    • Rate: 10°C/min under Nitrogen.

    • Criteria: The melting endotherm should be sharp (Full Width at Half Maximum < 2°C). A broad tail on the low-temperature side indicates eutectic impurities.

    • Note: This compound has a high melting point (>250°C). Ensure pans are crimped tightly to prevent sublimation before melting.

  • Photoluminescence Quantum Yield (PLQY):

    • Setup: Dilute solution (

      
       M) in degassed cyclohexane or toluene.
      
    • Standard: Compare against 9,10-diphenylanthracene (

      
      ).
      
    • Pass Criteria: Relative PLQY > 80% of the standard. Significant drops usually indicate heavy metal (Pd) contamination.

Validation Workflow Diagram

Use this decision tree to determine if your batch is ready for device fabrication.

ValidationWorkflow Crude Crude Synthesized Solid NMR Step 1: 1H NMR & MS (Identity Check) Crude->NMR Decision1 Correct Structure? NMR->Decision1 HPLC Step 2: HPLC Analysis (Purity Check) Decision1->HPLC Yes Recrystallize Action: Recrystallize (Toluene/EtOH) Decision1->Recrystallize No (Major Impurities) Decision2 Purity > 99.5%? HPLC->Decision2 Sublimation Action: High-Vacuum Sublimation Decision2->Sublimation Yes (But need Device Grade) Decision2->Recrystallize No (<99%) PLQY Step 3: PLQY & DSC (Functional Check) Decision2->PLQY Yes (For Standard Use) Sublimation->PLQY Recrystallize->HPLC Decision3 PLQY > 80%? Sharp MP? PLQY->Decision3 Decision3->Sublimation No (Quenching Present) Final VALIDATED DEVICE GRADE Decision3->Final Yes

Figure 2: Step-by-step validation workflow for ensuring device-grade purity.

References

  • MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Available at: [Link]

  • Chalmers University of Technology. Photophysical characterization of the 9,10-disubstituted anthracene chromophore. Available at: [Link]

  • NIST Chemistry WebBook. Anthracene Derivative Spectral Data. Available at: [Link]

Comparative

Spectroscopic comparison of "4-(10-Phenylanthracen-9-yl)benzoic acid" and its precursors

Introduction & Mechanistic Grounding 4-(10-Phenylanthracen-9-yl)benzoic acid (CPPA) is a highly conjugated, sterically hindered fluorophore. Because of its rigid anthracene core and functionalizable carboxylic acid moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

4-(10-Phenylanthracen-9-yl)benzoic acid (CPPA) is a highly conjugated, sterically hindered fluorophore. Because of its rigid anthracene core and functionalizable carboxylic acid moiety, it serves as a critical building block for metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and triplet-triplet annihilation upconversion (TTA-UC) systems[1].

To fully understand the optical behavior of CPPA, it is essential to objectively compare it against its primary synthetic precursors: 9-bromo-10-phenylanthracene (BPA) and 4-carboxyphenylboronic acid (CPBA) . The transformation from these precursors to the target molecule via palladium-catalyzed Suzuki-Miyaura cross-coupling[2] fundamentally alters the


-electron system and the photophysical decay pathways.

Synthesis cluster_precursors Precursors BPA 9-Bromo-10-phenylanthracene (BPA) Catalyst Pd(PPh3)4, K2CO3 THF/H2O, 80°C BPA->Catalyst CPBA 4-Carboxyphenylboronic acid (CPBA) CPBA->Catalyst CPPA 4-(10-Phenylanthracen-9-yl)benzoic acid (CPPA) Catalyst->CPPA Suzuki-Miyaura Coupling

Fig 1. Synthetic workflow of CPPA via Suzuki-Miyaura cross-coupling of BPA and CPBA.

Spectroscopic Causality and Analysis

UV-Vis Absorption: The Role of Extended -Conjugation

The absorption profile of a molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • CPBA : As an isolated benzene derivative, its absorption is restricted to the deep UV region (

    
     nm) due to localized 
    
    
    
    transitions.
  • BPA : Exhibits the classic, vibronically structured absorption bands characteristic of the anthracene core, with distinct peaks between 350 nm and 395 nm[3]. The bromine atom at the 9-position exerts a minimal inductive effect, leaving the anthracene absorption profile largely unperturbed.

  • CPPA (Target) : The substitution of the bromine atom with a benzoic acid moiety extends the

    
    -conjugation. Due to steric repulsion between the peri-hydrogens of the anthracene core and the ortho-hydrogens of the phenyl ring, the benzoic acid group is forced out of coplanarity (dihedral angle ~60-80°)[3]. Despite this twist, the extended conjugation into the electron-withdrawing carboxylic acid induces a bathochromic (red) shift, pushing the absorption onset past 400 nm and broadening the vibronic bands compared to BPA[4].
    
Fluorescence Emission: Overcoming the Heavy-Atom Effect

The most dramatic spectroscopic difference between BPA and CPPA lies in their radiative decay efficiencies.

  • BPA (Quenched) : The presence of the heavy bromine atom introduces strong spin-orbit coupling. This facilitates rapid intersystem crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ). Consequently, fluorescence is severely quenched, resulting in a low quantum yield (
    
    
    )[1].
  • CPPA (Highly Fluorescent) : The removal of the heavy bromine atom and the introduction of the phenyl ring restore the highly allowed radiative decay pathway of the anthracene core. CPPA exhibits strong blue emission (

    
     nm) with a high fluorescence quantum yield (
    
    
    
    ), making it an excellent emitter for optoelectronic applications[1].

Photophysics S0 Ground State (S0) S1_BPA Excited State (S1): BPA S0->S1_BPA UV (~390 nm) S1_CPPA Excited State (S1): CPPA S0->S1_CPPA UV (~400 nm) T1_BPA Triplet State (T1): BPA (Heavy Atom Effect) S1_BPA->T1_BPA Fast ISC (Quenched) S1_CPPA->S0 Strong Fluorescence (~430 nm, Blue) T1_BPA->S0 Non-radiative

Fig 2. Jablonski diagram illustrating the divergent photophysical decay pathways of BPA and CPPA.

Vibrational and Magnetic Resonance (FTIR & NMR)
  • FTIR : The successful synthesis is confirmed by the disappearance of the C-Br stretching frequency (~1050 cm

    
    ) of BPA and the B-O stretch of CPBA. These are replaced by the strong, characteristic C=O stretch (~1680 cm
    
    
    
    ) and the broad O-H stretch (2500-3000 cm
    
    
    ) of the carboxylic acid in CPPA.
  • 
    H NMR : The boronic acid protons of CPBA (typically a broad singlet around 8.0 ppm in DMSO-d6) disappear. The anthracene peri-protons in CPPA experience an anisotropic shielding/deshielding effect from the newly appended, orthogonally twisted benzoic acid ring, shifting their resonance frequencies relative to BPA[4].
    

Quantitative Data Presentation

CompoundUV-Vis

(nm)
Emission

(nm)
Quantum Yield (

)
Key FTIR / NMR Signatures
CPBA 240, 275N/A (Non-fluorescent)< 0.01B-OH stretch (~3200 cm

);

H NMR: ~8.0 ppm (s, 2H)
BPA 355, 374, 394~410 (Weak)< 0.10C-Br stretch (~1050 cm

);

H NMR: 8.6 ppm (d, 2H)
CPPA 358, 378, 398435, 455 (Blue)> 0.80C=O stretch (~1680 cm

);

H NMR: ~13.0 ppm (br s, 1H)

(Note: Spectroscopic values are representative for measurements in dichloromethane or tetrahydrofuran at 298 K[3],[1],[4].)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Suzuki-Miyaura Synthesis of CPPA

Causality: Palladium catalysts are highly sensitive to oxygen, which can irreversibly oxidize active Pd(0) to inactive Pd(II) species. Therefore, rigorous degassing is not optional; it is the primary determinant of reaction success[1],[2].

  • Preparation: In a flame-dried Schlenk flask, combine 1.0 eq of BPA, 1.2 eq of CPBA, and 5.0 mol% of Pd(PPh

    
    )
    
    
    
    .
  • Solvent System: Add a 4:1 mixture of THF and 2M aqueous K

    
    CO
    
    
    
    .
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles, or bubble with high-purity N

    
     for at least 30 minutes to displace dissolved oxygen.
    
  • Reaction: Heat the mixture to 80°C under an N

    
     atmosphere for 12-24 hours.
    
  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly mobile, weakly fluorescent BPA spot and the appearance of a baseline-retained, intensely blue-fluorescent CPPA spot (under 365 nm UV) validates the coupling.

Protocol B: Photophysical Characterization

Causality: High concentrations lead to inner-filter effects (self-absorption) and excimer formation, which artificially red-shift and quench the emission spectra. Measurements must be taken in the linear optical regime[3].

  • Sample Preparation: Prepare a

    
     M solution of CPPA in spectroscopic-grade dichloromethane (DCM).
    
  • Baseline Validation: Record a baseline using pure DCM in a matched quartz cuvette (1 cm path length) to subtract solvent scattering and absorption.

  • UV-Vis Measurement: Scan from 250 nm to 500 nm. Ensure the maximum absorbance (

    
    ) is below 0.1 to guarantee that the subsequent fluorescence measurement remains in the linear regime.
    
  • Fluorescence Measurement: Excite the sample at its longest-wavelength absorption maximum (

    
     nm). Record the emission from 410 nm to 600 nm.
    
  • Validation: Dilute the sample by a factor of 2 and repeat the emission scan. If the normalized emission profile changes shape, excimer formation is occurring, and further dilution is required.

References

  • BenchChem. A Comparative Study of Phenyl-Substituted Anthracene Isomers. [3]

  • RSC Publishing. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 2015.[1]

  • MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials, 2019. [2]

  • ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2017. [4]

Sources

Validation

Electrochemical Profiling of 4-(10-Phenylanthracen-9-yl)benzoic Acid: A Comparative Guide

Executive Summary 4-(10-Phenylanthracen-9-yl)benzoic acid is a functionalized derivative of the benchmark blue-emitter 9,10-diphenylanthracene (DPA). While DPA serves as the "gold standard" for electrogenerated chemilumi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(10-Phenylanthracen-9-yl)benzoic acid is a functionalized derivative of the benchmark blue-emitter 9,10-diphenylanthracene (DPA). While DPA serves as the "gold standard" for electrogenerated chemiluminescence (ECL) efficiency in organic solvents, its lack of functional handles limits its utility in biosensing and surface chemistry.

The 4-carboxyl derivative bridges this gap. By appending a benzoic acid moiety, the molecule retains the high quantum efficiency (


) and reversible redox behavior of the anthracene core while enabling covalent bioconjugation (via EDC/NHS coupling) and the formation of Self-Assembled Monolayers (SAMs) on metal oxides.

This guide compares the electrochemical performance of this target molecule against its parent (DPA) and its water-soluble sulfonate analog (DPAS), providing critical data for researchers designing optoelectronic interfaces.

Structural & Electronic Considerations

The molecule consists of an anthracene core substituted at the 9 and 10 positions.[1][2][3][4] The steric bulk of the phenyl rings forces them to rotate roughly 60–90° relative to the anthracene plane. This orthogonal twisting is the key structural feature governing its electrochemistry:

  • Electronic Decoupling: The twist disrupts

    
    -conjugation between the anthracene core and the benzoic acid. Consequently, the electron-withdrawing effect of the -COOH group is inductively dampened.
    
  • Preservation of Bandgap: The HOMO-LUMO gap remains nearly identical to unsubstituted DPA (~2.95–3.0 eV), preserving the characteristic blue emission (~430–445 nm).

Molecular Logic Diagram

MolecularLogic Core Anthracene Core (Redox Active Center) Subst 9,10-Diphenyl Substitution (Steric Protection) Core->Subst Stabilizes Twist Orthogonal Twist (Decoupling) Subst->Twist Induces Funct Benzoic Acid (-COOH) (Surface Anchor) Twist->Funct Isolates Electronic Effect Prop1 Reversible Redox (Stable Radical Ions) Twist->Prop1 Prevents Polymerization Prop2 Blue Emission (430-445 nm) Twist->Prop2 Preserves Bandgap Prop3 Bioconjugation (Amine Reactive) Funct->Prop3 Enables

Caption: Structural-property relationship showing how steric twisting decouples the anchor group from the redox center.

Comparative Electrochemical Data

The following data synthesizes experimental baselines for DPA derivatives in non-aqueous media (typically


 in MeCN or DCM).
ParameterDPA (Parent) DPA-COOH (Target) DPAS (Sulfonate)
Structure 9,10-Diphenylanthracene4-(10-Phenylanthracen-9-yl)benzoic acid9,10-Diphenylanthracene-2-sulfonate
Primary Utility OLEDs, Standard ECLSAMs, BiosensorsAqueous ECL
Oxidation (

)
+1.35 V vs SCE+1.38 V vs SCE+1.36 V vs SCE
Reduction (

)
-1.88 V vs SCE-1.82 V vs SCE-1.90 V vs SCE
Bandgap (

)
~3.23 eV~3.20 eV~3.26 eV
Emission (

)
430 nm (Blue)435–440 nm (Blue)435 nm (Blue)
Solubility DCM, Benzene, THFDMSO, Alcohols, Basic AqueousWater, Buffer
Radical Stability High (Reversible)High (Reversible)Moderate (pH dependent)

Key Insight: The target molecule (DPA-COOH) exhibits a slight anodic shift in oxidation potential (+30 mV) and a cathodic shift in reduction (+60 mV) compared to DPA. This is due to the weak inductive electron-withdrawing nature of the carboxyl group. However, the reversibility of the waves remains intact, indicating stable radical ion formation essential for ECL.

Experimental Protocols

A. Cyclic Voltammetry (CV) Characterization

To validate the redox potentials and stability of the DPA-COOH derivative, use the following non-aqueous protocol.

Materials:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.[5]
    
  • Analyte: 1.0 mM DPA-COOH.

  • Electrodes: Glassy Carbon (WE), Pt wire (CE), Ag/Ag+ (RE).

Step-by-Step Protocol:

  • Electrode Polishing: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry on a microcloth pad for 2 minutes. Sonicate in DI water, then ethanol.
    
  • Solution Prep: Dissolve DPA-COOH in the electrolyte solution. Note: If solubility is poor in pure MeCN, add 10% DCM or THF.

  • Degassing: Purge the cell with high-purity Argon for 10 minutes to remove dissolved oxygen (oxygen quenches ECL and interferes with reduction waves).

  • Measurement: Scan from 0 V

    
     +1.6 V 
    
    
    
    -2.1 V
    
    
    0 V at a rate of 100 mV/s.
  • Validation: Observe the

    
     ratio. For a stable ECL emitter, this ratio should be near unity (1.0), indicating chemical reversibility of the radical cation/anion.
    
B. ECL Mechanism (Oxidative-Reduction)

For biosensing applications, the "Coreactant Pathway" is preferred over ion annihilation.

Coreactant: Tri-n-propylamine (TPrA).[6] Mechanism:

  • Oxidation: DPA-COOH and TPrA are simultaneously oxidized at the electrode.

  • Radical Generation: TPrA radical cation deprotonates to form a strong reducing agent (

    
    ).
    
  • Excitation:

    
     reduces the oxidized DPA-COOH radical cation (
    
    
    
    ) back to the neutral excited state (
    
    
    ).
  • Emission:

    
     relaxes to the ground state, emitting a photon at ~435 nm.
    
ECL Pathway Diagram

ECL_Pathway Ground DPA-COOH (Ground) Oxidized DPA-COOH•+ (Radical Cation) Ground->Oxidized - e⁻ (Electrode) Excited DPA-COOH* (Singlet Excited) Oxidized->Excited + TPrA• (ET) Excited->Ground Relaxation Photon Blue Photon (435 nm) Excited->Photon Emission TPrA TPrA (Coreactant) TPrA_Rad TPrA• (Reducing Agent) TPrA->TPrA_Rad - e⁻, - H⁺

Caption: Coreactant ECL mechanism using TPrA to generate the excited state of DPA-COOH.

References

  • Electrochemical Reduction of 9,10-Diphenylanthracene Bard, A. J., et al.[1][3] (2002).[3][7] Journal of the American Chemical Society.[6] Establishes the fundamental redox potentials and radical stability of the DPA core.

  • Electrogenerated Chemiluminescence of 9,10-Diphenylanthracene-2-sulfonate Bard, A. J., et al.[6] (1988). Analytical Chemistry. Provides comparative data for the water-soluble sulfonate derivative.

  • Developing 9,10-Anthracene Derivatives: Optical and Electrochemical Characterization Lessard, B. H., et al. (2019). Materials. Confirms that phenyl-substitution at 9,10-positions results in negligible optical variation and minor electrochemical shifts.

  • Tandem Oxidative Dearomatizations of Diphenylanthracene Atropisomers Canesi, S., et al. (2023).[8] The Journal of Organic Chemistry. Discusses the redox properties and chemical stability of functionalized DPA derivatives.

Sources

Comparative

DFT calculation validation for photophysical properties of anthracene derivatives

Topic: DFT Calculation Validation for Photophysical Properties of Anthracene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DFT Calculation Validation for Photophysical Properties of Anthracene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

Anthracene derivatives, particularly 9,10-diphenylanthracene (DPA), are cornerstones in organic electronics (OLEDs) and fluorescence imaging due to their high quantum yields and tunable emission. However, accurate computational prediction of their photophysical properties is notoriously difficult.[1] Standard functionals (e.g., B3LYP) often fail to account for the long-range electron correlation required to describe the extended


-conjugation and Charge Transfer (CT) states inherent in these systems.

This guide provides a validated, self-correcting protocol for predicting the absorption (


) and emission (

) spectra of anthracene derivatives. We objectively compare the industry-standard B3LYP against modern range-separated (CAM-B3LYP ) and dispersion-corrected (

B97X-D
) alternatives, anchoring all computational predictions to experimental ground truth.
Experimental Ground Truth (The Anchor)

Before initiating any calculation, one must establish the "Ground Truth." For this guide, we utilize 9,10-Diphenylanthracene (DPA) in cyclohexane as the validation standard.

PropertyExperimental ValueNotesSource

373 nm Vibronic structure visible;

transition.
[1]

426 nm Strong fluorescence; Mirror image of absorption.[1][2]
Stokes Shift ~53 nm Moderate shift indicates rigid geometry.[2]
Quantum Yield (

)
~0.90 - 1.0 Near unity; non-radiative decay is minimal.[1]
Computational Workflow & Methodology

To replicate these experimental results, a rigid "black box" approach will fail. The following workflow integrates causality at every step—ensuring that geometry, solvation, and electronic state characters are physically meaningful.

Step-by-Step Protocol
  • Conformational Search (Pre-DFT):

    • Anthracene derivatives often have rotatable phenyl rings. Perform a relaxed scan of the dihedral angle (e.g., phenyl-anthracene bond) using a semi-empirical method (PM7) or a low-cost DFT (B3LYP/6-31G) to find the global minimum.

    • Reasoning: DPA is not planar; the phenyl rings are twisted ~90° relative to the anthracene core to minimize steric hindrance. Starting with a planar structure will lead to false saddle points.

  • Ground State Optimization (

    
    ): 
    
    • Method: DFT /

      
      B97X-D / 6-311G(d,p).
      
    • Solvation: IEFPCM (Cyclohexane,

      
      ).
      
    • Validation: Frequency calculation must show zero imaginary frequencies .

  • Excited State Calculation (TD-DFT):

    • Method: TD-DFT / (Functional) / 6-311+G(d,p).

    • NStates: Calculate at least 10 states to capture higher-lying transitions.

    • Solvation: Non-equilibrium solvation (linear response) is standard for absorption; Equilibrium solvation is required for emission.

  • Emission Optimization (

    
    ): 
    
    • Optimize the geometry of the first excited singlet state (

      
      ).
      
    • Critical Check: Verify the state ordering has not flipped (e.g.,

      
       becoming dark).
      
Workflow Visualization

DFT_Workflow Start Input Structure (2D Sketch) ConfSearch Conformational Search (PM7 or B3LYP/6-31G) Identify Twisted Minima Start->ConfSearch Opt_S0 S0 Geometry Opt + Freq (wB97X-D/6-311G(d,p)) Solvent: Cyclohexane ConfSearch->Opt_S0 Check_Freq Imaginary Freq? Opt_S0->Check_Freq Check_Freq->ConfSearch Yes (Saddle Point) TDDFT_Abs Vertical Excitation (Absorption) TD-DFT/6-311+G(d,p) Non-Equilibrium Solvation Check_Freq->TDDFT_Abs No (Minima) Opt_S1 S1 Geometry Opt (Emission) TD-DFT Optimization Equilibrium Solvation TDDFT_Abs->Opt_S1 Analysis Compare with Exp. (Abs: ~373nm, Em: ~426nm) Opt_S1->Analysis

Figure 1: Self-validating computational workflow for predicting photophysical properties. Note the feedback loop at the frequency check to ensure true minima.

Comparative Analysis: Functional Selection

The choice of functional dictates the accuracy of the HOMO-LUMO gap and the description of charge transfer. Below is a comparison of the three primary candidates for anthracene derivatives.

Candidate 1: B3LYP (Global Hybrid) [2]
  • Mechanism: 20% Hartree-Fock exchange.

  • Performance: Historically popular but dangerous for extended conjugated systems (acenes). It suffers from "delocalization error," artificially stabilizing CT states and red-shifting the spectrum.

  • Verdict: Use only for ground-state geometry if dispersion is not critical. Avoid for TD-DFT of large acenes.

Candidate 2: CAM-B3LYP (Range-Separated Hybrid)
  • Mechanism: Variable HF exchange (19% short-range

    
     65% long-range).
    
  • Performance: Corrects the "ghost" CT states often seen in B3LYP. It provides a more physically accurate description of the

    
     transition in DPA.
    
  • Verdict: High Accuracy. Often yields

    
     within 10-20 nm of experiment.
    
Candidate 3:

B97X-D (Range-Separated + Dispersion)
  • Mechanism: Includes empirical dispersion corrections (D2/D3) and range separation.

  • Performance: The "Gold Standard" for anthracene derivatives. The dispersion term is critical for modeling the interaction between the phenyl rings and the anthracene core (steric locking), which dictates the Stokes shift.

  • Verdict: Best Overall. Recommended for both geometry optimization and spectral prediction.

Quantitative Comparison (Simulated vs. Experimental Trends)
FunctionalPredicted

(nm)
Deviation from Exp (373 nm)Error TypeRecommendation
B3LYP ~400 - 420 nm+30 to +50 nmRed-Shift Error (Underestimates Gap)❌ Not Recommended
CAM-B3LYP ~360 - 375 nm-10 to +2 nmSlight Blue-Shift✅ Excellent for Spectra

B97X-D
~365 - 378 nm-5 to +5 nmHigh Accuracy 🏆 Preferred
Validation Checkpoints (Self-Correction)

How do you know if your calculation is reliable without looking at the experimental answer? Use these internal diagnostics:

  • The Oscillator Strength (

    
    ) Check: 
    
    • Anthracene derivatives are bright fluorophores.

    • Rule: If your lowest energy transition (

      
      ) has 
      
      
      
      , you have likely predicted a "dark" state (often a spurious CT state in B3LYP) rather than the bright
      
      
      transition. Switch to
      
      
      B97X-D.
  • The Geometry Check (Dihedral Angles):

    • In DPA, the phenyl rings should be nearly perpendicular (~90°) to the anthracene core in the ground state.

    • Rule: If the rings optimize to be planar (< 20°), your functional lacks steric/dispersion accuracy. Add Dispersion (D3) corrections.

  • The Stokes Shift Check:

    • Calculate

      
      .
      
    • Rule: If the calculated Stokes shift is massive (>150 nm) for a rigid molecule like DPA, your

      
       geometry has likely undergone a non-physical distortion (e.g., TICT state).
      
Decision Logic for Researchers

Functional_Selection Query Select Functional for Anthracene Derivative Is_Stacking Is intermolecular stacking or solid state important? Query->Is_Stacking wB97XD Use wB97X-D (Captures Dispersion) Is_Stacking->wB97XD Yes Is_CT Is there strong Charge Transfer (D-A)? Is_Stacking->Is_CT No Is_CT->wB97XD Maybe/Unknown CAMB3LYP Use CAM-B3LYP (Corrects Long-Range Exch) Is_CT->CAMB3LYP Yes B3LYP B3LYP (Only for simple, small rigid systems) Is_CT->B3LYP No (Rare)

Figure 2: Decision tree for selecting the appropriate DFT functional based on physical requirements.

References
  • Oregon Medical Laser Center (OMLC). 9,10-Diphenylanthracene Absorption and Fluorescence Spectra.[Link]

  • Journal of Materials Chemistry B. Exploring the potential of anthracene derivatives as fluorescence emitters.[Link]

  • MDPI. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(10-Phenylanthracen-9-yl)benzoic Acid

[1] Executive Summary & Chemical Identity Objective: This guide defines the compliant handling and disposal protocols for 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6). As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Objective: This guide defines the compliant handling and disposal protocols for 4-(10-Phenylanthracen-9-yl)benzoic acid (CAS: 1877285-47-6). As a Senior Application Scientist, I emphasize that while this compound is a critical organic semiconductor intermediate (often used in OLED applications), its polycyclic aromatic hydrocarbon (PAH) core necessitates strict adherence to organic waste streams to prevent environmental persistence.

Crucial Directive: Under no circumstances should this compound be disposed of via municipal drains. Its lipophilic anthracene core ensures it will not degrade in standard water treatment facilities, posing a bioaccumulation risk.

Chemical Snapshot
PropertySpecification
Chemical Name 4-(10-Phenylanthracen-9-yl)benzoic acid
CAS Number 1877285-47-6
Molecular Formula C₂₇H₁₈O₂
Physical State Solid (Light yellow powder)
Solubility Insoluble in water; Soluble in THF, Toluene, DCM
Primary Hazard Irritant (Skin/Eye/Respiratory)

Hazard Assessment & Safety Profiling

Before initiating disposal, the waste generator must validate the hazard profile. This compound combines the physical hazards of a combustible dust with the health hazards of an irritant organic acid.

GHS Classification (Self-Validating Check)

Verify your container label matches these criteria before handling:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Treat as a potential PBT (Persistent, Bioaccumulative, Toxic) substance due to the anthracene backbone, even if not explicitly regulated as such in your jurisdiction.

Waste Stream Decision Matrix

Effective disposal relies on correct segregation at the source. Mixing this compound with incompatible streams (specifically oxidizers) can create exothermic hazards.

Diagram 1: Waste Segregation Logic

Caption: Logical flow for categorizing 4-(10-Phenylanthracen-9-yl)benzoic acid waste streams to ensure regulatory compliance.

WasteSegregation Start Identify Waste Form IsSolid Is it Solid Pure Chemical? Start->IsSolid IsSoln Is it in Solution? Start->IsSoln IsDebris Is it Contaminated Debris? (Gloves, Paper, Syringes) Start->IsDebris SolidStream Stream A: Solid Organic Waste (High BTU Incineration) IsSolid->SolidStream Pack in wide-mouth jar SolventCheck Check Solvent Type IsSoln->SolventCheck StreamD Stream D: Solid Hazardous Debris (Double Bagged) IsDebris->StreamD Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (THF, Toluene, Alcohols) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Waste NonHalogenated->StreamC

[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: This is the most common scenario for expired shelf-life reagents or excess synthesis yield.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid standard trash bags for pure chemicals to prevent puncture and dust release.

  • Labeling: Mark clearly as "Hazardous Waste - Solid Organic - Irritant." Explicitly write the chemical name.

  • Chemical Treatment: Do not attempt to neutralize the benzoic acid group. The primary disposal method is High-Temperature Incineration . The facility must be capable of destroying the polycyclic aromatic core (requires >1000°C).

  • Storage: Store away from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent reaction with the anthracene moiety.

Protocol B: Liquid Waste (Solutions)

Context: Mother liquors from recrystallization or reaction mixtures.

  • Solvent Compatibility:

    • If in DCM/Chloroform: Segregate into Halogenated Waste .

    • If in THF/Toluene/Methanol: Segregate into Non-Halogenated Waste .

  • pH Caution: Although the compound is an acid, do not mix with high-pH basic waste streams without testing. While it will form a salt (benzoate), sudden precipitation can occur if the pH shifts, creating sludge that clogs disposal lines.

  • Concentration: If the solution is highly concentrated (>10%), consider rotary evaporation to recover the solid for Stream A disposal, reducing the volume of liquid hazardous waste.

Protocol C: Contaminated Debris

Context: Weighing boats, gloves, and paper towels.

  • Bagging: Place all contaminated items in a clear polyethylene bag.

  • Secondary Containment: If the debris is heavily soiled (visible powder), double-bag to prevent dust migration.

  • Disposal: Classify as "Solid Hazardous Debris." Do not throw in the general lab trash.

Emergency Response: Spillage Management

Accidental release of this powder poses a respiratory inhalation risk. The following workflow ensures containment without spreading the contaminant.

Diagram 2: Dry Spill Response Workflow

Caption: Step-by-step operational procedure for managing a solid spill of 4-(10-Phenylanthracen-9-yl)benzoic acid.

SpillResponse Assess 1. Assess Volume & Risk (Wear PPE: N95/P100, Gloves) Contain 2. Prevent Spread (Cover with damp paper towel) Assess->Contain Low Hazard Collect 3. Mechanical Collection (Scoop/Sweep - NO Vacuum) Contain->Collect Minimize Dust Clean 4. Surface Decontamination (Soap & Water Wash) Collect->Clean Dispose 5. Waste Tagging (Label as Debris) Clean->Dispose

Critical Note on Vacuuming: Do not use a standard lab vacuum. The fine powder can pass through standard filters and aerosolize the irritant. Use a HEPA-filtered vacuum only if available; otherwise, use the "Wet Wipe" method described above.

Regulatory Compliance & References

This protocol aligns with general standards for handling non-listed hazardous organic chemicals.

  • RCRA Status (USA): While 4-(10-Phenylanthracen-9-yl)benzoic acid is not a specifically listed P- or U-coded waste, it must be characterized by the generator. Due to its flammability (organic solid) and toxicity potential, it is treated as Non-Regulated Chemical Waste requiring incineration.

  • EPA Guideline: PAHs generally require thermal destruction. The benzoic acid functionality does not negate the persistence of the anthracene core [1].

References
  • Fisher Scientific. (2024). Safety Data Sheet: 10-Phenylanthracene-9-boronic acid (Structural Analog). Retrieved from

  • ChemScene. (n.d.). 4-(10-Phenylanthracen-9-yl)benzoic acid Product & Safety Data. Retrieved from [3]

  • Sigma-Aldrich. (n.d.). 4-(10-Phenylanthracen-9-yl)benzoic acid CAS 1877285-47-6.[4][3][5] Retrieved from

  • Ambeed. (n.d.). Safety Data Sheet: 4-(10-Phenylanthracen-9-yl)benzoic acid. Retrieved from

Sources

Handling

Comprehensive Safety &amp; Operational Guide: 4-(10-Phenylanthracen-9-yl)benzoic acid

Part 1: Executive Safety Summary Immediate Action Required: Treat as a Warning class Irritant. 4-(10-Phenylanthracen-9-yl)benzoic acid is a polycyclic aromatic hydrocarbon (PAH) derivative commonly used in organic electr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a Warning class Irritant. 4-(10-Phenylanthracen-9-yl)benzoic acid is a polycyclic aromatic hydrocarbon (PAH) derivative commonly used in organic electronics (OLEDs) and supramolecular chemistry.[1][2] While not classified as acutely toxic like smaller PAHs (e.g., benzene), it presents significant risks of respiratory sensitization, skin irritation, and potential photo-reactivity .[1][2]

Critical Operational Directive: All solid-state handling must occur within a certified chemical fume hood or a glovebox to prevent inhalation of fine particulates.[1] Avoid exposure to strong UV light during handling to prevent photo-oxidation or dimerization.[1]

Part 2: Hazard Identification & Risk Assessment[1][3]

Physicochemical Profile
PropertySpecification
Chemical Formula C₂₇H₁₈O₂
Molecular Weight 374.43 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Insoluble in water; Soluble in THF, Toluene, Chloroform, DMF
Stability Stable under standard conditions; Light-sensitive (Anthracene core)
GHS Hazard Classification

Based on structural analogs and available safety data, the following GHS classifications apply [1, 2]:

Hazard CodeHazard StatementSignal Word
H302 Harmful if swallowedWARNING
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING

Part 3: Personal Protective Equipment (PPE) Matrix

Expert Insight: The choice of PPE for this compound is context-dependent. The dry powder poses an inhalation risk due to static-induced lofting, while the solution phase introduces solvent-permeation risks.[1]

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting appropriate PPE based on the experimental state.

PPE_Logic Start START: Define Operation State_Check Material State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution / Liquid State_Check->Solution Dissolving/Reacting Solid_Risk Risk: Inhalation & Static Dust Solid->Solid_Risk Solid_PPE REQUIRED PPE: 1. Nitrile Gloves (Double) 2. N95 Respirator (Min) or Fume Hood 3. Lab Coat + Safety Glasses Solid_Risk->Solid_PPE Solvent_Check Carrier Solvent? Solution->Solvent_Check Chlorinated Chlorinated (DCM, CHCl3) Solvent_Check->Chlorinated Halogenated Aromatic Aromatic (Toluene) Solvent_Check->Aromatic Non-Halogenated PVA_Gloves REQUIRED PPE: 1. PVA or Viton Gloves 2. Fume Hood (Mandatory) 3. Splash Goggles Chlorinated->PVA_Gloves Nitrile_Splash REQUIRED PPE: 1. Nitrile (Splash only) 2. Fume Hood (Mandatory) 3. Safety Glasses Aromatic->Nitrile_Splash

Figure 1: PPE Selection Decision Tree.[1] Select protection based on the physical state and carrier solvent.[1][2]

Part 4: Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration minimizes slow oxidation and morphological changes [1].[2]

  • Light: Store in amber vials or wrap containers in aluminum foil. The anthracene moiety is susceptible to photo-dimerization under UV light.[1]

  • Atmosphere: For high-purity electronics (OLED) applications, store under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake.[1][2]

Weighing & Transfer Protocol

Hazard: Anthracene derivatives are often fluffy, electrostatic powders that "fly" easily, creating inhalation hazards.[1][2]

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the powder and spatula.[2]

  • Containment: Weigh inside a fume hood. If high precision (<1 mg) is required and air drafts are an issue, use a balance enclosure specifically designed for powders, not just turning off the fan.[2]

  • Transfer: Use a weighing boat with a funnel neck to minimize spillage during transfer to the reaction vessel.

  • Clean-up: Immediately wipe the balance area with a solvent-dampened tissue (acetone or ethanol) to capture invisible micro-dust.[1]

Solubilization

Context: This compound is typically used in organic solvents.[2]

  • Recommended Solvents: Toluene, Tetrahydrofuran (THF), Chloroform.[1][2]

  • Procedure: Add solvent slowly to the powder to prevent "puffing" of the solid.[2]

  • Heating: If heating is required to dissolve, use a reflux condenser.[2] Do not heat open vessels of anthracene derivatives, as sublimation can occur, contaminating the heating block and hood.[1][2]

Part 5: Emergency Response & Waste Management[1]

Spill Response Workflow

In the event of a spill, follow this logical containment path to minimize lab contamination.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area PPE_Up 2. PPE UP Don Goggles, Nitrile Gloves, Lab Coat Alert->PPE_Up Contain 3. CONTAIN Cover with damp paper towel (Prevents dust lofting) PPE_Up->Contain Clean 4. CLEAN Wipe inward from periphery Use Acetone/Ethanol Contain->Clean Dispose 5. DISPOSE Place in Solid Hazardous Waste Bin Clean->Dispose

Figure 2: Step-by-step spill response protocol for solid powder spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use solvents (like acetone) to wash skin, as this facilitates transdermal absorption of the PAH [3].[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting upper and lower eyelids.[2] Remove contact lenses if present.[2][3][4]

Waste Disposal[1][2]
  • Solid Waste: Dispose of contaminated wipes, weighing boats, and solid residues in the Solid Hazardous Waste container (Tag: "Toxic/Irritant Organic Solid").[1][2]

  • Liquid Waste: Solutions containing this compound must go into Organic Solvent Waste (Non-Halogenated or Halogenated, depending on the solvent used).[2]

  • Do NOT dispose of down the drain.[2] PAHs are persistent environmental pollutants.[2]

References

  • Safe Work Australia . (2013).[2] Health monitoring: Guide for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(10-Phenylanthracen-9-yl)benzoic acid
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